Technical Documentation Center

(1-Benzhydryl-azetidin-3-yl)-hydrazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-Benzhydryl-azetidin-3-yl)-hydrazine

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (1-Benzhydryl-azetidin-3-yl)-hydrazine: A Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of (1-Benzhydryl-azetidin-3-yl)-hydrazine (CAS 1235407-00-7), a molecule of significant interest in m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (1-Benzhydryl-azetidin-3-yl)-hydrazine (CAS 1235407-00-7), a molecule of significant interest in medicinal chemistry. By dissecting its structural components, outlining a logical synthetic pathway, and exploring its potential therapeutic applications, this document serves as a valuable resource for researchers engaged in the design and development of novel therapeutics. The unique combination of a strained azetidine ring, a bulky benzhydryl group, and a reactive hydrazine moiety positions this compound as a versatile building block for creating diverse chemical libraries.

The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have garnered considerable attention in drug discovery. Their inherent ring strain and three-dimensional character impart unique conformational constraints on molecules, which can lead to improved physicochemical and pharmacokinetic properties such as enhanced solubility and metabolic stability.[1][2] The incorporation of an azetidine ring can significantly influence a molecule's binding affinity and selectivity for its biological target.[2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine motif, underscoring its therapeutic relevance.[2]

The subject of this guide, (1-Benzhydryl-azetidin-3-yl)-hydrazine, integrates this valuable scaffold with other pharmacologically significant functional groups, offering a promising starting point for the development of new chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of (1-Benzhydryl-azetidin-3-yl)-hydrazine, primarily available in its dihydrochloride salt form, is presented below. This information is aggregated from various chemical suppliers.

PropertyValueSource(s)
CAS Number 1235407-00-7[3][4]
Molecular Formula C₁₆H₁₉N₃ (free base), C₁₆H₂₁Cl₂N₃ (dihydrochloride)[3][4]
Molecular Weight 253.34 g/mol (free base), 326.26 g/mol (dihydrochloride)[3][4]
Physical Form White Powder
Purity Typically ≥96-98%[3]
Synonyms 1-benzhydryl-3-hydrazinoazetidine dihydrochloride[3]

Synthesis and Manufacturing

Proposed Synthetic Pathway

The synthesis of (1-Benzhydryl-azetidin-3-yl)-hydrazine can be envisioned to proceed through the key intermediate, 1-benzhydrylazetidin-3-one. This ketone can then be converted to the target hydrazine via reductive amination.

Synthetic Pathway cluster_0 Stage 1: Formation of the Azetidine Core cluster_1 Stage 2: Oxidation to the Ketone cluster_2 Stage 3: Reductive Amination with Hydrazine Benzhydrylamine Benzhydrylamine 1-Benzhydrylazetidin-3-ol 1-Benzhydrylazetidin-3-ol Benzhydrylamine->1-Benzhydrylazetidin-3-ol 1. Reaction with Epichlorohydrin 2. Intramolecular Cyclization Epichlorohydrin Epichlorohydrin Epichlorohydrin->1-Benzhydrylazetidin-3-ol 1-Benzhydrylazetidin-3-ol_2 1-Benzhydrylazetidin-3-ol 1-Benzhydrylazetidin-3-one 1-Benzhydrylazetidin-3-one 1-Benzhydrylazetidin-3-ol_2->1-Benzhydrylazetidin-3-one Oxidation (e.g., Swern, Dess-Martin) 1-Benzhydrylazetidin-3-one_2 1-Benzhydrylazetidin-3-one Target_Molecule (1-Benzhydryl-azetidin-3-yl)-hydrazine 1-Benzhydrylazetidin-3-one_2->Target_Molecule Reductive Amination (e.g., NaBH3CN) Hydrazine Hydrazine Hydrazine->Target_Molecule

Caption: Proposed multi-stage synthesis of (1-Benzhydryl-azetidin-3-yl)-hydrazine.

Step-by-Step Experimental Protocol

Disclaimer: This is a proposed protocol and should be adapted and optimized by a qualified synthetic chemist in a controlled laboratory setting.

Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol

This procedure is adapted from known methods for synthesizing N-substituted azetidin-3-ols.[5][6]

  • To a solution of benzhydrylamine (1 equivalent) in a suitable solvent such as methanol or isopropanol, slowly add epichlorohydrin (1.1-1.5 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The resulting intermediate is then treated with a base (e.g., sodium hydroxide) in an aqueous or alcoholic solution to promote intramolecular cyclization.

  • The reaction mixture is heated to reflux for several hours until the cyclization is complete (monitored by TLC).

  • After cooling to room temperature, the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product can be purified by column chromatography or recrystallization to yield pure 1-benzhydrylazetidin-3-ol.

Step 2: Synthesis of 1-Benzhydrylazetidin-3-one

The oxidation of the secondary alcohol to a ketone is a standard transformation.[7]

  • Prepare a solution of 1-benzhydrylazetidin-3-ol (1 equivalent) in a suitable solvent like dichloromethane (DCM).

  • To this solution, add an oxidizing agent such as Dess-Martin periodinane or perform a Swern oxidation.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction is quenched appropriately (e.g., with a saturated solution of sodium thiosulfate for Dess-Martin oxidation).

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification by silica gel column chromatography will afford the desired 1-benzhydrylazetidin-3-one.[7]

Step 3: Synthesis of (1-Benzhydryl-azetidin-3-yl)-hydrazine

The final step involves the reductive amination of the ketone with hydrazine.

  • Dissolve 1-benzhydrylazetidin-3-one (1 equivalent) in a suitable solvent like methanol or ethanol.

  • Add hydrazine hydrate (a slight excess, e.g., 1.2 equivalents).

  • Adjust the pH of the solution to be slightly acidic (pH 5-6) using a mild acid (e.g., acetic acid).

  • Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) portion-wise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Once the reaction is complete, quench carefully with water and adjust the pH to be basic.

  • Extract the product with an organic solvent, dry the organic phase, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography. To obtain the dihydrochloride salt, the free base can be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or another appropriate solvent. The resulting precipitate can be collected by filtration.

Analytical Characterization

To ensure the identity and purity of the synthesized (1-Benzhydryl-azetidin-3-yl)-hydrazine, a combination of standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure by showing the expected signals and multiplicities for the protons and carbons in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis will determine the purity of the final product.

Potential Applications in Drug Discovery

The structural features of (1-Benzhydryl-azetidin-3-yl)-hydrazine suggest several potential applications in drug discovery.

Structure-Application Relationship Target_Molecule (1-Benzhydryl-azetidin-3-yl)-hydrazine Benzhydryl_Moiety Benzhydryl Moiety Target_Molecule->Benzhydryl_Moiety Azetidine_Core Azetidine Core Target_Molecule->Azetidine_Core Hydrazine_Group Hydrazine Group Target_Molecule->Hydrazine_Group CNS_Activity CNS-Active Agents (e.g., Antihistamines, Antipsychotics) Benzhydryl_Moiety->CNS_Activity Known pharmacophore for CNS targets Improved_PK Improved Pharmacokinetics (Solubility, Metabolic Stability) Azetidine_Core->Improved_PK Confers favorable physicochemical properties GABA_Uptake_Inhibitors GABA Uptake Inhibitors Azetidine_Core->GABA_Uptake_Inhibitors Scaffold for GABA uptake inhibitors MAO_Inhibitors Enzyme Inhibitors (e.g., MAO Inhibitors) Hydrazine_Group->MAO_Inhibitors Classic pharmacophore for MAO inhibition

Caption: Relationship between the structural components of the molecule and its potential applications.

  • Central Nervous System (CNS) Agents: The benzhydryl group is a well-known pharmacophore present in numerous centrally active compounds, including antihistamines and antipsychotics. This suggests that derivatives of (1-Benzhydryl-azetidin-3-yl)-hydrazine could be explored for their potential in treating neurological and psychiatric disorders.[1]

  • Enzyme Inhibitors: Hydrazine-containing compounds are classic inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[8] The antidepressant effects of early hydrazine-based drugs were attributed to their MAO inhibitory activity.[8] Therefore, this molecule could serve as a scaffold for developing novel MAO inhibitors.

  • GABA Uptake Inhibitors: The precursor, 1-benzhydrylazetidin-3-one, is used in the synthesis of azetidine derivatives as novel γ-aminobutyric acid (GABA) uptake inhibitors.[7][9] This suggests that (1-Benzhydryl-azetidin-3-yl)-hydrazine could be a valuable intermediate for creating new modulators of the GABAergic system, which are important in treating anxiety, epilepsy, and other neurological conditions.

Safety and Handling

As with any chemical compound used in a research setting, proper safety precautions must be observed when handling (1-Benzhydryl-azetidin-3-yl)-hydrazine.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4][12]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[10] Avoid the formation of dust and aerosols.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place.[3]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[10]

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(1-Benzhydryl-azetidin-3-yl)-hydrazine is a promising, yet underexplored, chemical entity with significant potential in drug discovery. Its unique combination of a conformationally constrained azetidine ring, a CNS-targeting benzhydryl group, and a reactive hydrazine moiety makes it a versatile scaffold for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its properties, a plausible synthetic route, and a rationale for its potential applications, thereby serving as a catalyst for further research and development in this exciting area of medicinal chemistry.

References

  • Ottokemi. 1-Benzhydryl-3-azetidinone, 95% 40320-60-3. [Link]

  • ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]

  • BuyersGuideChem. (1-Benzhydryl-azetidin-3-yl)-hydrazine suppliers and producers. [Link]

  • Ottokemi. 1-Benzhydryl-3-azetidinone, 95% 40320-60-3 India. [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • PMC. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

  • Google Patents. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • Covestro Solution Center. SAFETY DATA SHEET. [Link]

  • Braskem. SAFETY DATA SHEET. [Link]

  • Elanco. SAFETY DATA SHEET. [Link]

  • Taylor & Francis. Hydrazines – Knowledge and References. [Link]

  • Organic Chemistry Portal. A Hydrazine Insertion Route to N'-Alkyl Benzohydrazides by an Unexpected Carbon-Carbon Bond Cleavage. [Link]

Sources

Exploratory

Comprehensive Technical Guide: 1-Benzhydryl-3-hydrazinylazetidine

The following technical guide details the structural properties, synthesis, and application of 1-Benzhydryl-3-hydrazinylazetidine , a critical intermediate in the development of Bruton’s Tyrosine Kinase (BTK) inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural properties, synthesis, and application of 1-Benzhydryl-3-hydrazinylazetidine , a critical intermediate in the development of Bruton’s Tyrosine Kinase (BTK) inhibitors and other heterocyclic therapeutics.

CAS No: 1235407-00-7 (Dihydrochloride) | Formula: C₁₆H₁₉N₃ (Free Base)[1]

Executive Summary

1-Benzhydryl-3-hydrazinylazetidine serves as a high-value heterocyclic building block in medicinal chemistry.[1] It combines a strained azetidine ring (a bioisostere for proline or cyclobutane) with a reactive hydrazine moiety , enabling the rapid construction of fused nitrogenous systems such as pyrazoles and triazoles. Its primary utility lies in fragment-based drug discovery (FBDD), particularly for kinase inhibitors where the azetidine ring provides rigid conformational control of the pharmacophore.

Structural Anatomy & Physicochemical Properties[1][2]

Molecular Architecture

The molecule consists of three distinct functional zones, each serving a specific role in synthetic utility and biological interaction.

  • Zone A: The Azetidine Core (C₃H₆N)

    • Feature: A 4-membered nitrogenous ring.[1][2]

    • Function: Introduces significant ring strain (~26 kcal/mol), which alters the pKa of the ring nitrogen and enforces a rigid vector for substituents. It acts as a spacer that improves metabolic stability compared to flexible alkyl chains.[1]

  • Zone B: The Benzhydryl Group (Diphenylmethyl) [3]

    • Feature: Two phenyl rings attached to a central methine carbon, bonded to the azetidine nitrogen (N1).

    • Function: Acts as a bulky lipophilic anchor.[1] In synthesis, it serves as a robust protecting group for the ring nitrogen, preventing N-alkylation/oxidation.[1] In final drug candidates, it often occupies hydrophobic pockets (e.g., the ATP-binding site of kinases).

  • Zone C: The Hydrazinyl Group (-NHNH₂) [1]

    • Feature: A nucleophilic hydrazine attached to the C3 position.[1]

    • Function: The primary "warhead" for chemical ligation.[1] It readily condenses with ketones/aldehydes or cyclizes with 1,3-electrophiles.[1]

Structural Diagram (DOT Visualization)

The following diagram maps the functional connectivity and electronic features of the molecule.[1]

ChemicalStructure Benzhydryl Benzhydryl Group (Lipophilic/Protective) N1 N1 (Ring Nitrogen) Benzhydryl->N1 Steric Bulk Azetidine Azetidine Ring (Rigid Scaffold) N1->Azetidine Ring Strain C3 C3 Position Azetidine->C3 Hydrazine Hydrazine (-NHNH2) (Nucleophile) C3->Hydrazine Reactive Site

Caption: Functional decomposition of 1-Benzhydryl-3-hydrazinylazetidine showing the lipophilic anchor (Red) and reactive nucleophile (Green).[1]

Key Physicochemical Data
PropertyValueContext
Molecular Weight 253.34 g/mol (Free Base)326.26 g/mol (2HCl Salt)
Appearance White to off-white solidHygroscopic as HCl salt.[1][4]
Solubility DMSO, Methanol, Water (Salt)Poor solubility in non-polar solvents (Hexane).
pKa (Hydrazine) ~8.1 (Conjugate acid)Nucleophilic at neutral pH.
Storage 2–8°C, Inert AtmosphereSensitive to oxidation; store under Argon/Nitrogen.

Synthetic Pathways & Process Chemistry[1]

The synthesis of 1-Benzhydryl-3-hydrazinylazetidine is typically achieved via nucleophilic displacement of a sulfonate ester.[1] This route is preferred over reductive amination due to higher yields and cleaner impurity profiles.[1]

The "Sulfonate Displacement" Protocol (Standard Route)

This method converts the readily available alcohol precursor into a leaving group (Mesylate), which is then displaced by hydrazine.[1]

Phase 1: Activation
  • Precursor: 1-Benzhydryl-3-azetidinol (CAS 90604-02-7).[1][4]

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA).

  • Solvent: Dichloromethane (DCM), 0°C.

  • Mechanism: The hydroxyl group attacks the sulfonyl chloride, forming a mesylate ester (OMs), a potent leaving group.

Phase 2: Nucleophilic Substitution
  • Reagents: Hydrazine Hydrate (excess).

  • Solvent: Ethanol or Isopropanol, Reflux (80°C).

  • Mechanism: The hydrazine performs an S_N2 attack at C3, inverting the configuration (if chiral) and displacing the mesylate.

  • Purification: Acid-base extraction or crystallization as the dihydrochloride salt.[1]

Synthesis Workflow Diagram

SynthesisRoute Start 1-Benzhydryl-3-azetidinol (Starting Material) Step1 Activation (MsCl, TEA, DCM, 0°C) Start->Step1 Intermediate 1-Benzhydryl-3-azetidinyl Mesylate (Activated Intermediate) Step1->Intermediate Step2 Nucleophilic Displacement (NH2NH2·H2O, EtOH, Reflux) Intermediate->Step2 Product 1-Benzhydryl-3-hydrazinylazetidine (Target Molecule) Step2->Product

Caption: Step-wise synthetic pathway from the alcohol precursor to the hydrazine target via mesylate activation.

Reactivity Profile & Applications

Pyrazole Ring Construction (BTK Inhibitor Synthesis)

The most critical application of this molecule is in the synthesis of 1-substituted pyrazoles.[1]

  • Reaction: Condensation with 1,3-dielectrophiles (e.g., ethoxymethylene malononitrile).

  • Outcome: Forms a pyrazole ring fused to the azetidine nitrogen.[1]

  • Significance: This scaffold is found in Ibrutinib analogs and other covalent kinase inhibitors.[1] The azetidine ring orients the pyrazole to interact with the hinge region of the kinase ATP pocket.

Hydrazone Formation[1]
  • Reaction: Condensation with aldehydes/ketones.[1]

  • Utility: Used to create diverse libraries for High-Throughput Screening (HTS).[1] The hydrazone linkage is often stable enough for bioassays or can be reduced to a substituted hydrazine.[1]

Deprotection (Benzhydryl Removal)[1]
  • Method: Hydrogenation (H₂, Pd/C) or ACE-Cl (1-Chloroethyl chloroformate).[1]

  • Result: Yields the free azetidine (3-hydrazinylazetidine), which can then be coupled to other pharmacophores.[1]

  • Caution: The hydrazine group may poison Palladium catalysts; protection of the hydrazine (e.g., as a Boc-hydrazide) is often required before debenzhydrylation.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
Chemical Shift (δ)MultiplicityIntegrationAssignment
7.15 – 7.50 Multiplet10HAromatic protons (Benzhydryl phenyls).[1]
4.45 Singlet1HMethine proton (Ph₂CH-N).[1]
3.50 – 3.70 Multiplet1HC3-H (Azetidine methine).[1]
3.30 – 3.45 Multiplet2HC2/C4-H (Azetidine ring, cis to hydrazine).[1]
2.80 – 2.95 Multiplet2HC2/C4-H (Azetidine ring, trans to hydrazine).[1]
~4.0 – 8.0 Broad3HHydrazine NH/NH₂ (Exchangeable with D₂O).
Mass Spectrometry (ESI-MS)
  • Expected Mass: [M+H]⁺ = 254.16 Da.[1]

  • Fragmentation: Loss of the benzhydryl cation (m/z 167) is a common fragmentation pathway.

Handling & Safety Protocols

Hazard Identification
  • Hydrazine Moiety: Hydrazines are potential carcinogens and skin sensitizers .[1]

  • GHS Classification:

    • H315: Causes skin irritation.[1][4]

    • H319: Causes serious eye irritation.[1][4]

    • H335: May cause respiratory irritation.[1][4]

Safe Handling Procedure
  • Engineering Controls: Always handle within a certified Chemical Fume Hood.[1]

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1]

  • Quenching Spills: Treat spills with dilute bleach (sodium hypochlorite) to oxidize the hydrazine functionality before disposal.[1]

  • Storage: Store the dihydrochloride salt in a desiccator at 4°C. Free base oxidizes rapidly in air (turns yellow/brown).[1]

References

  • PubChem. (2025).[1][4][5][6][7] (1-Benzhydryl-azetidin-3-yl)-hydrazine dihydrochloride (CID 54586326).[1] National Library of Medicine.[1] [Link][1]

  • World Intellectual Property Organization. (2014).[1] WO2014068527A1 - Bruton's Tyrosine Kinase Inhibitors.[1] Google Patents.

Sources

Foundational

Technical Guide: 1-(Diphenylmethyl)azetidin-3-ylhydrazine

Executive Summary 1-(Diphenylmethyl)azetidin-3-ylhydrazine (CAS: 1235407-00-7 for 2HCl salt) is a specialized heterocyclic building block used critically in the synthesis of azetidine-containing pharmaceutical intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Diphenylmethyl)azetidin-3-ylhydrazine (CAS: 1235407-00-7 for 2HCl salt) is a specialized heterocyclic building block used critically in the synthesis of azetidine-containing pharmaceutical intermediates. Characterized by a strained four-membered azetidine ring protected at the nitrogen by a bulky benzhydryl (diphenylmethyl) group, this compound serves as a versatile scaffold for introducing hydrazine functionalities into bioactive molecules.

Its primary utility lies in medicinal chemistry as a precursor for:

  • Fluoroquinolone antibiotics: Modifying the C-7 position to enhance antibacterial spectrum and solubility.

  • CNS-active agents: Acting as a lipophilic vector for crossing the blood-brain barrier before deprotection.

  • Spirocyclic scaffolds: Creating "angular" azetidine geometries that modulate pKa and metabolic stability in drug candidates.

Nomenclature & Synonyms

Accurate identification is critical in procurement and patent literature search. The following table consolidates the verified synonyms and registry numbers for this compound and its primary salt forms.

CategoryIdentifier / SynonymNotes
Common Name 1-(Diphenylmethyl)azetidin-3-ylhydrazine Most widely used in literature.
Alternative Name 1-Benzhydryl-3-hydrazinylazetidine"Benzhydryl" is the trivial name for diphenylmethyl.
IUPAC Name 1-(Diphenylmethyl)azetidin-3-ylhydrazineSystematic nomenclature.
Inverted Name Azetidine, 1-(diphenylmethyl)-3-hydrazino-Used in chemical abstracts.
Salt Form Name (1-Benzhydrylazetidin-3-yl)hydrazine dihydrochlorideThe stable solid form typically supplied.
CAS Number 1235407-00-7 Specific to the dihydrochloride salt.[1]
Related CAS 40320-60-3Refers to the Ketone precursor (1-Benzhydrylazetidin-3-one).[2]
Related CAS 33301-41-6Refers to the Mesylate precursor.[3][4]

Structural & Physical Analysis

The compound features a 3-substituted azetidine core.[2][5] The benzhydryl group acts as a robust protecting group for the azetidine nitrogen, preventing ring opening and N-alkylation during downstream functionalization of the hydrazine moiety.

  • Molecular Formula: C₁₆H₁₉N₃ (Free base) / C₁₆H₂₁Cl₂N₃ (Dihydrochloride)

  • Molecular Weight: 253.34 g/mol (Free base) / 326.26 g/mol (2HCl)

  • Physical State: The dihydrochloride salt is a white to off-white hygroscopic powder.

  • Solubility: Soluble in water, DMSO, and methanol; limited solubility in non-polar organic solvents (unlike the free base).

Synthetic Utility & Manufacturing Pathway

The synthesis of 1-(Diphenylmethyl)azetidin-3-ylhydrazine is a sequential process designed to preserve the strained azetidine ring while introducing the nucleophilic hydrazine group. The most robust industrial route proceeds via the mesylate displacement strategy rather than reductive amination, to avoid potential ring-opening side reactions.

Synthetic Workflow Diagram

The following diagram illustrates the critical pathway from the starting benzhydrylamine to the final hydrazine salt.

SynthesisPathway Figure 1: Synthetic route from raw materials to hydrazine intermediate. Start Benzhydrylamine + Epichlorohydrin Alcohol 1-Benzhydrylazetidin-3-ol (CAS: 18621-17-5) Start->Alcohol Cyclization (reflux) Mesylate Mesylate Intermediate (CAS: 33301-41-6) Alcohol->Mesylate Activation (MsCl, TEA, DCM) Product 1-(Diphenylmethyl) azetidin-3-ylhydrazine (CAS: 1235407-00-7) Mesylate->Product Nucleophilic Substitution (Hydrazine Hydrate, 80°C)

Caption: Step-wise synthesis showing the conversion of the alcohol precursor to the active mesylate, followed by hydrazine displacement.[6]

Detailed Synthetic Protocol (Mesylate Route)

This protocol describes the conversion of the mesylate intermediate to the target hydrazine. This is the critical step requiring careful control of stoichiometry to prevent bis-alkylation of the hydrazine.

Reagents:

  • 1-(Diphenylmethyl)azetidin-3-yl methanesulfonate (1.0 eq)[3]

  • Hydrazine hydrate (10.0 eq) – Excess is crucial to favor mono-substitution.

  • Ethanol (Solvent)

Procedure:

  • Dissolution: Charge a reaction vessel with 1-(Diphenylmethyl)azetidin-3-yl methanesulfonate and Ethanol (10 volumes).

  • Addition: Add Hydrazine hydrate (10.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the mesylate.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

    • Dissolve the residue in Dichloromethane (DCM) and wash with water (3x) to remove residual hydrazine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the crude free base.

  • Salt Formation: Dissolve the crude oil in ethanol/diethyl ether and treat with HCl/dioxane (2.5 eq) to precipitate the dihydrochloride salt . Filter and dry under vacuum.

Mechanistic Insight: The reaction proceeds via an S_N2 mechanism . The hydrazine nucleophile attacks the carbon at the 3-position of the azetidine ring from the face opposite the mesylate leaving group, resulting in an inversion of configuration (if the starting material is chiral). The bulky benzhydryl group sterically shields the ring nitrogen, preventing quaternary salt formation.

Applications in Drug Discovery

The 1-(Diphenylmethyl)azetidin-3-ylhydrazine scaffold is a "privileged structure" in medicinal chemistry due to its ability to alter the physicochemical properties of a drug candidate.

Fluoroquinolone Antibiotics

Researchers have utilized this intermediate to synthesize N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones.[5]

  • Mechanism: The hydrazine group forms a stable linkage at the C-7 position of the quinolone core.

  • Benefit: The bulky azetidine group can overcome resistance mechanisms involving efflux pumps in bacteria like S. aureus and E. coli.

Solubility & Lipophilicity Modulation

The azetidine ring is less lipophilic than its 5- and 6-membered counterparts (pyrrolidine/piperidine) due to the high energy of the strained ring, which lowers the logP of the final molecule.

  • Strategy: Replacing a piperazine ring with a 3-hydrazinoazetidine moiety often improves the metabolic stability and water solubility of the parent drug.

Handling, Stability & Safety

Warning: Hydrazine derivatives are potentially toxic and genotoxic. All manipulations must be performed in a fume hood.

  • Storage: Store the dihydrochloride salt at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation and should be used immediately or converted to the salt.

  • Stability: The compound is sensitive to air and moisture. The azetidine ring is strained and can open under strongly acidic conditions if heated for prolonged periods; however, the benzhydryl group provides significant stabilization.

  • Safety Data:

    • GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.[3][7]

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of dusts.[8][9]

References

  • ChemScene. (2025). (1-Benzhydryl-azetidin-3-yl)-hydrazine dihydrochloride Product Monograph. Retrieved from

  • PubChem. (2025).[3][7][10] 1-(Diphenylmethyl)azetidin-3-yl methanesulfonate (Precursor Data). National Library of Medicine. Retrieved from

  • ChemicalBook. (2025). 1-Benzhydrylazetidin-3-one (Ketone Precursor). Retrieved from

  • Sigma-Aldrich. (2025). 1-(Diphenylmethyl)azetidine Derivatives Technical Data. Retrieved from

  • ResearchGate. (2013). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation. Medicinal Chemistry Research. Retrieved from

Sources

Exploratory

Technical Monograph: 1-Benzhydryl-azetidin-3-yl-hydrazine Dihydrochloride

Topic: 1-Benzhydryl-azetidin-3-yl-hydrazine dihydrochloride salt properties Content Type: In-depth Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-Benzhydryl-azetidin-3-yl-hydrazine dihydrochloride salt properties Content Type: In-depth Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

[1]

Executive Summary

1-Benzhydryl-azetidin-3-yl-hydrazine dihydrochloride (CAS: 1235407-00-7) is a specialized heterocyclic building block used extensively in medicinal chemistry.[1][2][3] It serves as a critical scaffold for introducing the azetidine ring—a four-membered nitrogen heterocycle—into drug candidates. The azetidine moiety acts as a restricted conformational isostere of proline or piperidine, often improving metabolic stability and altering the physicochemical profile (LogD, pKa) of the parent molecule.

This monograph details the physicochemical properties, synthetic routes, and reactivity profile of this compound, providing a roadmap for its utilization in the synthesis of novel bioactive agents, particularly GABA uptake inhibitors and fused heterocycles.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The compound exists as a dihydrochloride salt, which significantly enhances its stability and water solubility compared to the free base hydrazine, which is prone to oxidation.

Structural Analysis

The structure consists of three distinct functional domains:

  • Azetidine Core: A strained 4-membered ring providing rigid geometry.

  • Benzhydryl (Diphenylmethyl) Group: A bulky lipophilic protecting group on the ring nitrogen (

    
    ), preventing side reactions and aiding crystallizability.
    
  • Hydrazine Moiety: A reactive nucleophile at the

    
     position, capable of condensation and cyclization reactions.
    
Key Properties Table
PropertySpecification
IUPAC Name 1-(Diphenylmethyl)azetidin-3-ylhydrazine dihydrochloride
CAS Number 1235407-00-7
Molecular Formula

Molecular Weight 326.26 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Et2O
pKa (Calculated) Hydrazine

: ~8.0
Hygroscopicity Moderate (Store under inert atmosphere)
Melting Point >180°C (Decomposition)

Synthetic Pathways & Manufacturing Logic

The synthesis of 1-Benzhydryl-azetidin-3-yl-hydrazine is typically approached via nucleophilic substitution on an activated azetidinol derivative. The choice of the benzhydryl protecting group is strategic: it is stable against basic nucleophiles (hydrazine) but can be removed cleanly via catalytic hydrogenation (


) or chloroethyl chloroformate (ACE-Cl) treatment later in the synthetic sequence.
Primary Synthetic Route (Nucleophilic Displacement)

The most robust protocol involves the activation of 1-benzhydrylazetidin-3-ol followed by displacement.

  • Activation: The hydroxyl group of 1-benzhydrylazetidin-3-ol is converted to a leaving group (Mesylate or Tosylate).

  • Substitution: The activated intermediate reacts with excess hydrazine hydrate.

  • Salt Formation: Treatment with HCl gas in dioxane/ether precipitates the dihydrochloride salt.

Visualized Reaction Pathway

The following diagram illustrates the retrosynthetic logic and forward synthesis:

SynthesisPath Start 1-Benzhydrylazetidin-3-ol (Starting Material) Step1 Activation (MsCl / Et3N) Start->Step1 Inter Mesylate Intermediate (Reactive Electrophile) Step1->Inter Step2 Substitution (Hydrazine Hydrate, Heat) Inter->Step2 ProductBase Free Hydrazine Base Step2->ProductBase Step3 Salt Formation (HCl / Dioxane) ProductBase->Step3 Final 1-Benzhydryl-azetidin-3-yl-hydrazine 2HCl Salt Step3->Final

Figure 1: Synthetic workflow from the alcohol precursor to the stable dihydrochloride salt.

Reactivity Profile & Applications

The utility of this compound lies in the bifunctional nucleophilicity of the hydrazine group. It is primarily used to construct fused heterocycles or to append the azetidine ring to carbonyl-containing cores.

Pyrazole and Pyrazolone Synthesis

Reaction with 1,3-dicarbonyls (e.g., acetylacetone, ethyl acetoacetate) yields azetidinyl-pyrazoles. This is a common strategy in fragment-based drug discovery (FBDD) to create rigidified analogs of known inhibitors.

Hydrazone Formation

Condensation with aldehydes or ketones yields hydrazones, which can be reduced to alkyl-hydrazines or used as stable intermediates.

Deprotection Strategy

Post-functionalization, the benzhydryl group is often removed to liberate the azetidine nitrogen for further coupling (e.g., amide coupling or reductive amination).

  • Method: Hydrogenolysis (

    
    , MeOH, 50 psi).
    
  • Note: The hydrazine moiety may poison the catalyst; therefore, it is often incorporated into a heterocycle before deprotection.

Reactivity Center 1-Benzhydryl-azetidin-3-yl-hydrazine (Core Reagent) P1 Azetidinyl-Pyrazoles (Kinase Inhibitor Scaffolds) Center->P1 + R1 (Cyclization) P2 Hydrazones (Reducible Linkers) Center->P2 + R2 (Condensation) P3 Semicarbazides (Urea Isosteres) Center->P3 + R3 (Addition) R1 1,3-Diketones R2 Aldehydes/Ketones R3 Isocyanates

Figure 2: Divergent synthesis applications of the hydrazine core.

Experimental Protocol: Handling & Usage

Safety Warning: Hydrazines are potential genotoxic impurities (PGIs). All operations must be conducted in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

Free Base Liberation (In Situ)

The dihydrochloride salt is stable but non-nucleophilic. It must be neutralized before reaction.

  • Suspend the salt (1.0 eq) in the reaction solvent (e.g., Ethanol, DMF).

  • Add a tertiary amine base (e.g., DIPEA or

    
    , 2.2 eq).
    
  • Stir for 15 minutes at room temperature before adding the electrophile.

Analytical Characterization (Expected)
  • 1H NMR (DMSO-d6):

    
     9-10 ppm (broad s, NH/HCl), 7.2-7.6 ppm (m, 10H, Benzhydryl Ar-H), 4.5 ppm (s, 1H, CH-Ph2), 3.5-4.0 ppm (m, 5H, Azetidine ring protons + CH-NH).
    
  • Mass Spectrometry: ESI+ m/z ~254.15

    
     (Free base).
    

References

  • Sigma-Aldrich. (2025). (1-Benzhydryl-azetidin-3-yl)-hydrazine dihydrochloride Product Specification. Retrieved from

  • PubChem. (2025).[4][5][6] Compound Summary: 1-(Diphenylmethyl)azetidin-3-ylhydrazine.[1] National Library of Medicine. Retrieved from

  • ChemicalBook. (2025). 1-Benzhydrylazetidin-3-one and Derivatives Synthesis. Retrieved from

  • Anderson, G. L. (1972). Nucleophilic Substitution in Azetidines. Journal of Organic Chemistry, 37, 3953-3955.[7] (Foundational chemistry for azetidine substitution).

  • ChemScene. (2025). Technical Data Sheet: CS-0341574. Retrieved from

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (1-Benzhydryl-azetidin-3-yl)-hydrazine

[1][2] Executive Summary (1-Benzhydryl-azetidin-3-yl)-hydrazine is a specialized heterocyclic building block utilized primarily in the development of pharmaceutical agents targeting CNS disorders and kinase inhibition.[1...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

(1-Benzhydryl-azetidin-3-yl)-hydrazine is a specialized heterocyclic building block utilized primarily in the development of pharmaceutical agents targeting CNS disorders and kinase inhibition.[1][2] Characterized by a strained four-membered azetidine ring N-protected by a bulky benzhydryl (diphenylmethyl) group, this compound serves as a critical scaffold for introducing hydrazine functionalities into drug candidates.[1][2]

This technical guide provides a rigorous analysis of the compound’s molecular weight, physicochemical properties, and synthetic pathways.[1][2] It addresses the specific challenges associated with the azetidine ring's ring-strain energy (~26 kcal/mol) and the oxidation susceptibility of the hydrazine moiety, offering validated protocols for researchers in medicinal chemistry.[1][2]

Physicochemical Identity & Molecular Weight[1][2][3][4][5]

Accurate molecular weight determination is critical for stoichiometry in synthetic workflows and mass spectrometry validation.[1][2] The compound exists primarily in two forms: the free base and the dihydrochloride salt (often preferred for stability).[1][2]

Quantitative Data Profile
PropertyFree BaseDihydrochloride Salt
CAS Number 1235407-00-7 (Generic/Salt)1235407-00-7
Molecular Formula C₁₆H₁₉N₃C₁₆H₁₉N₃[1][2][3] · 2HCl
Molecular Weight (Average) 253.35 g/mol 326.27 g/mol
Monoisotopic Mass 253.1579 DaN/A (Salt dissociates)
Appearance Viscous oil / Low-melting solidWhite to off-white crystalline powder
Solubility DMSO, Methanol, DCMWater, DMSO, Methanol
pKa (Calculated) ~8.5 (Hydrazine), ~6.0 (Azetidine N)N/A
Structural Topology

The molecule features a "butterfly" conformation due to the benzhydryl group.[1][2] The steric bulk of the two phenyl rings shields the azetidine nitrogen, directing electrophilic attacks or functionalization primarily to the distal hydrazine group at position 3.[1][2]

Structural Analysis & Fragmentation Logic

Understanding the mass spectral fragmentation is essential for validating the identity of synthesized batches.[1][2] The fragmentation pathway is dominated by the stability of the benzhydryl cation.[1][2]

Mass Spectrometry Fragmentation Pathway (ESI+)[1][2]

The ionization of (1-Benzhydryl-azetidin-3-yl)-hydrazine typically yields a protonated molecular ion


.[1][2] Under collision-induced dissociation (CID), the molecule undergoes characteristic cleavage.[1][2]

Fragmentation M Precursor Ion [M+H]+ = 254.16 Benz Benzhydryl Cation [Ph2CH]+ = 167.09 M->Benz C-N Bond Cleavage (Major Pathway) Hydraz Hydrazine Loss [M+H - N2H4]+ M->Hydraz Loss of Hydrazine Azet Azetidine Fragment (Neutral Loss) Hydraz->Benz Secondary Frag

Figure 1: Predicted ESI+ MS fragmentation logic.[1][2] The formation of the resonance-stabilized benzhydryl cation (m/z 167) is the dominant diagnostic peak.[1][2]

Synthetic Protocol & Methodology

Objective: Synthesis of (1-Benzhydryl-azetidin-3-yl)-hydrazine from 1-Benzhydrylazetidin-3-ol.

Rationale: Direct displacement of a halide on the azetidine ring can be sluggish or prone to ring opening.[1][2] The preferred route utilizes a mesylate intermediate to activate the 3-position, followed by nucleophilic substitution with hydrazine hydrate.[1][2]

Reaction Scheme

Synthesis Start 1-Benzhydrylazetidin-3-ol (C16H17NO) Step1 Activation (MsCl, Et3N, DCM, 0°C) Start->Step1 Inter Intermediate: Mesylate Ester Step1->Inter Step2 Substitution (NH2NH2·H2O, EtOH, Reflux) Inter->Step2 Product Product: (1-Benzhydryl-azetidin-3-yl)-hydrazine Step2->Product

Figure 2: Two-step synthetic workflow for converting the alcohol precursor to the hydrazine target.

Detailed Experimental Procedure
Step 1: Mesylation (Activation)[1][2]
  • Preparation: Dissolve 10.0 g (41.8 mmol) of 1-Benzhydrylazetidin-3-ol [1] in 100 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add 8.7 mL (62.7 mmol) of Triethylamine (Et₃N). Cool the mixture to 0°C under nitrogen atmosphere.

  • Activation: Dropwise add 3.9 mL (50.2 mmol) of Methanesulfonyl chloride (MsCl). The reaction is exothermic; maintain temperature <5°C.[1][2]

  • Completion: Stir for 2 hours at 0°C. Monitor via TLC (EtOAc/Hexane 1:1).

  • Workup: Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate in vacuo to yield the crude mesylate. Note: Do not store the mesylate for long periods; proceed immediately to Step 2 to avoid decomposition.[1][2]

Step 2: Nucleophilic Displacement[1][2]
  • Solvation: Dissolve the crude mesylate in 80 mL of Ethanol (EtOH).

  • Reagent Addition: Add 20 mL (excess) of Hydrazine Hydrate (80%) .

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. The excess hydrazine drives the equilibrium and prevents the formation of dimeric byproducts.[1][2]

  • Purification:

    • Cool to room temperature and concentrate to remove ethanol.[1][2]

    • Dilute with DCM and wash with water (to remove excess hydrazine).[1][2]

    • Critical Step: To isolate as the dihydrochloride salt (for stability), treat the organic layer with 4M HCl in dioxane.[1][2] The precipitate is collected by filtration.[1][2]

Analytical Validation (Quality Control)[1][2]

To ensure the integrity of the synthesized compound, the following specifications must be met.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 7.10–7.50 (m, 10H): Overlapping aromatic protons from the benzhydryl group.[1][2]

  • δ 4.50 (s, 1H): Methine proton of the benzhydryl group (N-CH-Ph₂).[1][2]

  • δ 3.50–3.70 (m, 1H): Methine proton at position 3 of the azetidine ring.[1][2]

  • δ 2.80–3.20 (m, 4H): Methylene protons of the azetidine ring (C2 and C4).[1][2]

  • Diagnostic Signal: Broad exchangeable singlets at δ 4.0–6.0 ppm corresponding to -NHNH₂ protons (shift varies with concentration and water content).[1][2]

Stability & Storage[1][2]
  • Oxidation Risk: Hydrazines are reducing agents and are susceptible to air oxidation.[1][2] Store under inert gas (Argon/Nitrogen).

  • Hygroscopicity: The dihydrochloride salt is hygroscopic.[1][2] Store in a desiccator at -20°C.

  • Handling: Use non-metallic spatulas when possible to avoid catalytic decomposition.[1][2]

Applications in Drug Discovery[1][2]

The (1-Benzhydryl-azetidin-3-yl)-hydrazine moiety acts as a versatile pharmacophore.[1][2]

  • Kinase Inhibitors: The hydrazine group serves as a linker to form pyrazoles or triazoles via cyclization reactions, common motifs in ATP-competitive inhibitors.[1][2]

  • GPCR Ligands: The bulky benzhydryl group provides hydrophobic interaction capabilities often required for G-Protein Coupled Receptor binding pockets.[1][2]

  • Linker Chemistry: Used to synthesize "butterfly" azetidine linkers that restrict conformational freedom compared to linear alkyl chains [2].[1][2]

References

  • ChemicalBook. (2025).[1][2] Synthesis and Properties of 1-Benzhydrylazetidin-3-one and related alcohols. Retrieved from [1][2]

  • PubChem. (2025).[1][2][4] Compound Summary: (1-Benzhydryl-azetidin-3-yl)-hydrazine dihydrochloride.[1][2][3][5] National Library of Medicine.[1][2] Retrieved from [1][2]

  • ChemScene. (2024).[1][2] Product Data Sheet: (1-Benzhydryl-azetidin-3-yl)-hydrazine dihydrochloride. Retrieved from [1][2][3]

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet and Product Specification for Azetidine Derivatives. Retrieved from [1][2]

Sources

Exploratory

Technical Guide: Benzhydryl-Protected Azetidine Hydrazines in Drug Discovery

Executive Summary The incorporation of sp³-rich, conformationally restricted heterocycles is a dominant trend in modern medicinal chemistry, driven by the need to improve metabolic stability and solubility while maintain...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of sp³-rich, conformationally restricted heterocycles is a dominant trend in modern medicinal chemistry, driven by the need to improve metabolic stability and solubility while maintaining precise ligand-target vectors. 1-Benzhydrylazetidin-3-hydrazine serves as a critical building block in this domain.

This guide details the synthesis, handling, and application of this scaffold. The azetidine ring offers a lower lipophilicity profile (LogP) compared to pyrrolidines or piperidines, while the benzhydryl (diphenylmethyl) group acts as a robust, lipophilic protecting group that facilitates non-chromatographic purification (crystallization) and is cleanly removed via hydrogenolysis. The hydrazine moiety functions as a versatile "warhead" for constructing nitrogen-rich heterocycles, particularly pyrazoles and indazoles, which are ubiquitous in kinase inhibitors and GPCR ligands.

Structural & Chemical Rationale

The Azetidine Advantage

Azetidines possess a high ring strain (~25 kcal/mol), which imparts unique geometric constraints. Unlike the flexible pyrrolidine ring, the azetidine ring exists in a puckered conformation. Substituting the C3 position with a hydrazine creates a vector distinct from homologous 5- and 6-membered rings, often allowing for the exploration of novel chemical space in Structure-Activity Relationship (SAR) studies.

The Benzhydryl (Bzh) Protection Strategy

The choice of the benzhydryl group is not arbitrary; it is a strategic manufacturing decision:

  • Crystallinity: The two phenyl rings significantly increase the tendency of intermediates to crystallize, often eliminating the need for silica gel chromatography during scale-up.

  • Steric Shielding: The bulky Bzh group protects the ring nitrogen from quaternary ammonium salt formation during the nucleophilic substitution steps used to install the hydrazine.

  • Orthogonal Deprotection: It is stable to basic and acidic conditions used in downstream heterocycle formation but is cleaved quantitatively by catalytic hydrogenolysis (

    
    ).
    

Synthesis & Manufacturing Protocol

The most robust route to 1-benzhydrylazetidin-3-hydrazine starts from 1-benzhydrylazetidin-3-ol , a commercially available intermediate often synthesized from benzhydrylamine and epichlorohydrin.

Synthesis Workflow Diagram

SynthesisWorkflow Figure 1: Synthetic route from raw materials to the hydrazine building block via mesylate displacement. Start Benzhydrylamine + Epichlorohydrin Inter1 1-Benzhydrylazetidin-3-ol (Crystalline Intermediate) Start->Inter1 Cyclization Activation Mesylation (MsCl, Et3N) Inter1->Activation Inter2 3-Mesyloxy-azetidine Activation->Inter2 Subst Nucleophilic Displacement (Hydrazine Hydrate, Excess) Inter2->Subst Product 1-Benzhydrylazetidin-3-hydrazine Subst->Product SN2 Inversion

Detailed Experimental Protocol
Step 1: Activation of 1-Benzhydrylazetidin-3-ol

Objective: Convert the hydroxyl group into a mesylate leaving group.[1]

  • Setup: Charge a reactor with 1-benzhydrylazetidin-3-ol (1.0 equiv) and Dichloromethane (DCM, 10 vol). Cool to 0°C.

  • Reagent Addition: Add Triethylamine (1.5 equiv).

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 equiv) over 30 minutes, maintaining internal temperature < 5°C. The reaction is exothermic.

  • Completion: Stir at 0°C for 1 hour. Monitor by TLC or LCMS (Target [M+H]+ shifts from ~240 to ~318).

  • Workup: Quench with saturated

    
    . Separate phases. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate in vacuo.
    • Note: The mesylate is relatively unstable; proceed immediately to the next step.

Step 2: Nucleophilic Displacement with Hydrazine

Objective: Install the hydrazine moiety via


 displacement.
Critical Control Point:  A large excess of hydrazine is required to prevent the formation of the "dimer" (bis-azetidinyl hydrazine).
  • Setup: Dissolve the crude mesylate from Step 1 in Ethanol (5 vol).

  • Reagent Addition: Add Hydrazine Hydrate (10.0 equiv). Do not reduce this stoichiometry.

  • Reaction: Heat to reflux (approx. 78°C) for 4–6 hours.

  • Monitoring: LCMS should show complete consumption of the mesylate and formation of the product ([M+H]+ ~254).

  • Workup:

    • Concentrate to remove ethanol and excess hydrazine (use a high-efficiency trap for hydrazine vapors).

    • Redissolve residue in DCM and wash with water.

    • Purification: The product can often be crystallized as a dihydrochloride salt by adding

      
       in dioxane/ether, or purified via neutral alumina chromatography if the free base is required.
      

Applications in Drug Discovery[1][2][3][4]

The primary utility of this building block is the rapid synthesis of 1-substituted pyrazoles .

Pyrazole Synthesis Protocol (Knorr-Type)
  • Reactants: Combine 1-benzhydrylazetidin-3-hydrazine (1.0 equiv) with a 1,3-diketone or

    
    -keto ester  (1.0 equiv) in Ethanol.
    
  • Conditions: Stir at room temperature (or reflux for hindered substrates) for 2–12 hours. Acid catalysis (AcOH) may be required for cyclization.

  • Outcome: Formation of the azetidinyl-pyrazole. The regioselectivity depends on the steric/electronic nature of the 1,3-dicarbonyl component.

Reactivity & Deprotection Map

ReactivityMap Figure 2: Downstream applications and deprotection pathway. Core 1-Benzhydrylazetidin- 3-hydrazine App1 Pyrazole Synthesis (+ 1,3-Diketones) Core->App1 App2 Hydrazone Formation (+ Aldehydes) Core->App2 App3 Indazole Synthesis (+ o-Halo-benzaldehydes) Core->App3 Deprot Deprotection (H2, Pd/C, MeOH) Core->Deprot Final Azetidin-3-hydrazine (Free Amine) Deprot->Final

Deprotection Strategy

Removal of the benzhydryl group is typically the final step in the synthesis of the active pharmaceutical ingredient (API) or a late-stage intermediate.

  • Method: Catalytic Hydrogenolysis.

  • Catalyst: Pearlman’s Catalyst (

    
    ) or standard Palladium on Carbon (
    
    
    
    , 10% w/w).
  • Solvent: Methanol or Ethanol. Acidic additives (e.g.,

    
     or Acetic Acid) accelerate the reaction by protonating the amine, preventing catalyst poisoning.
    
  • Conditions: 1–5 atm

    
     pressure, Room Temperature to 50°C.
    
  • Workup: Filtration through Celite to remove the catalyst. The filtrate contains the deprotected azetidine, usually as a salt.

Safety & Stability (Self-Validating Protocols)

  • Hydrazine Toxicity: Hydrazine hydrate is a suspected carcinogen and highly toxic. All reactions involving hydrazine must be performed in a well-ventilated fume hood. Double-glove and use a face shield.

  • Residual Hydrazine Test: Before scaling up, validate the removal of excess hydrazine in Step 2 using a colorimetric test (e.g., 4-dimethylaminobenzaldehyde spray) on TLC plates.

  • Thermal Stability: While the benzhydryl group stabilizes the azetidine, the ring is still strained. Avoid temperatures >100°C during workup to prevent ring-opening or polymerization.

Quantitative Data Summary

ParameterValue / ConditionRationale
Typical Yield (Step 1) 90–95%Mesylation is quantitative; losses are mechanical.
Typical Yield (Step 2) 70–85%Excess hydrazine suppresses dimer formation.
Hydrazine Equivalents 10.0 eqCritical to ensure mono-alkylation (

).
Deprotection Yield >95%Hydrogenolysis is clean; Bzh converts to diphenylmethane.
Storage 2–8°C, Inert atmPrevent oxidation of hydrazine to azo/hydrazone species.

References

  • Synthesis of 1-Benzhydrylazetidin-3-ol

    • Source: ChemicalBook & P
    • Context: Standard preparation from benzhydrylamine and epichlorohydrin.
    • URL:

  • Deprotection of N-Benzhydryl Azetidines

    • Source: Organic Letters (2005), Vol 7, No 11. "Novel Ozone-Mediated Cleavage..." (Context: Comparison with Hydrogenolysis).
    • Context: Validates hydrogenolysis and oxid
    • URL:

  • Azetidine Reactivity & Strain

    • Source: RSC Publishing, "Recent Advances in the Synthesis and Reactivity of Azetidines" (2021).
    • Context: Discusses ring strain (~25 kcal/mol)
    • URL:

  • Hydrazine Building Block Availability

    • Source: ChemScene Product Catalog.[2]

    • Context: Confirmation of commercial availability of (1-Benzhydryl-azetidin-3-yl)-hydrazine dihydrochloride (CAS 1235407-00-7).
    • URL:

Sources

Foundational

Heterocyclic Hydrazine Derivatives: A Technical Guide to Synthesis, Pharmacology, and Drug Design

Executive Summary: The Hydrazine Pharmacophore In medicinal chemistry, the hydrazine moiety ( ) and its heterocyclic derivatives represent a "privileged structure"—a molecular framework capable of providing useful ligand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hydrazine Pharmacophore

In medicinal chemistry, the hydrazine moiety (


) and its heterocyclic derivatives represent a "privileged structure"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target. Despite historical concerns regarding toxicity, heterocyclic hydrazines remain a cornerstone in drug development, offering unique hydrogen-bonding capabilities, rigidification of rotatable bonds (when cyclized), and diverse chemical reactivity for covalent inhibition.

This guide analyzes the structural utility of heterocyclic hydrazines, detailing synthetic protocols, mechanistic pathways, and the critical balance between therapeutic efficacy and metabolic toxicity.

Synthetic Architectures & Methodologies

The chemical versatility of hydrazine allows it to serve as a dinucleophile, enabling the construction of various nitrogen-rich heterocycles.

Core Synthetic Pathways

The following diagram illustrates the divergent synthesis of key heterocyclic scaffolds from a hydrazine precursor.

SynthesisPathways Hydrazine Hydrazine Precursor (R-NH-NH2) Diketone 1,3-Diketone (Acid Cat.) Hydrazine->Diketone Aldehyde Aldehyde/Ketone (Condensation) Hydrazine->Aldehyde AcidDeriv Carboxylic Acid/Ester (Acylation) Hydrazine->AcidDeriv Pyrazole Pyrazoles (Anti-inflammatory/Kinase) Diketone->Pyrazole Cyclocondensation Hydrazone Hydrazones (Antimicrobial/Iron Chelation) Aldehyde->Hydrazone -H2O Oxadiazole 1,3,4-Oxadiazoles (Anticancer) AcidDeriv->Oxadiazole + POCl3 (Cyclodehydration) Triazole 1,2,4-Triazoles (Antifungal) AcidDeriv->Triazole + Nitrile/Imidate

Figure 1: Divergent synthetic strategies for converting hydrazine precursors into bioactive heterocycles.

Validated Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Context: Pyrazoles are among the most common hydrazine-derived scaffolds in FDA-approved drugs (e.g., Celecoxib). A common challenge is regioselectivity when using unsymmetrical diketones.

Protocol:

  • Reagents: Aryl hydrazine hydrochloride (1.0 equiv), 1,3-diketone (1.1 equiv), Ethanol (solvent), Acetic Acid (catalyst/solvent).

  • Procedure:

    • Dissolve the aryl hydrazine salt in ethanol at room temperature.

    • Add the 1,3-diketone dropwise to control exotherm.

    • Add catalytic glacial acetic acid (0.1 equiv) or perform in pure acetic acid for difficult substrates.

    • Reflux for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

    • Workup: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, remove solvent in vacuo, redissolve in ethyl acetate, wash with NaHCO₃ (sat) to remove acid, then brine.

  • Expert Insight: The regioselectivity is driven by the nucleophilicity of the hydrazine nitrogens. The terminal

    
     is more nucleophilic and typically attacks the most electrophilic carbonyl of the diketone first. Steric bulk on the hydrazine aryl group can shift this selectivity.
    

Pharmacological Landscape & Mechanisms

Heterocyclic hydrazines exhibit a broad spectrum of bioactivity. The mechanism often involves either specific receptor binding or metabolic activation.

Therapeutic Classes and Drug Examples[1][2][3][4][5][6][7][8]
Therapeutic AreaDrug ExampleHeterocycleMechanism of Action
Tuberculosis IsoniazidPyridine (Hydrazide)Inhibits InhA (Mycolic acid synthesis) via radical adduct.
Cardiovascular HydralazinePhthalazineVasodilation via

-mediated

release inhibition; Epigenetic DNA demethylation.
Oncology ProcarbazineLinear HydrazineDNA alkylation (O6-guanine methylation) after metabolic activation.
Depression PhenelzineLinear HydrazineNon-selective, irreversible inhibition of Monoamine Oxidase (MAO).
Arthritis CelecoxibPyrazoleSelective COX-2 inhibition (Sulfonamide-hydrazine derived).
Deep Dive: Isoniazid Activation Pathway

Isoniazid (INH) is a prodrug. Its efficacy relies on activation by the bacterial catalase-peroxidase enzyme (KatG), a process unique to Mycobacterium tuberculosis.

INHMechanism INH Isoniazid (Prodrug) Radical Isonicotinoyl Radical INH->Radical Oxidation by KatG KatG KatG Enzyme (Catalase-Peroxidase) KatG->Radical Adduct INH-NAD Adduct Radical->Adduct + NAD+ NAD NAD+ InhA InhA Enzyme (Enoyl-ACP Reductase) Adduct->InhA Competitive Inhibition Lysis Inhibition of Mycolic Acid & Cell Lysis InhA->Lysis Blockade of FAS-II Cycle

Figure 2: The bio-activation cascade of Isoniazid, illustrating the conversion from prodrug to active inhibitor.

Structure-Activity Relationships (SAR)

Designing hydrazine derivatives requires balancing potency with metabolic stability. The hydrazine bridge (


) is electronically active and can be a site for toxicity if not sterically or electronically protected.
Key SAR Rules
  • N-Alkylation/Arylation: Substitution on the hydrazine nitrogens reduces reducing power and toxicity.

    
    -disubstitution typically eliminates MAO inhibition activity unless that is the target.
    
  • Cyclization: Incorporating the hydrazine unit into a ring (e.g., pyrazole, triazole) dramatically increases metabolic stability compared to linear hydrazines/hydrazides. It prevents the release of free hydrazine (a toxic metabolite).

  • Electronic Tuning: Electron-withdrawing groups (EWGs) on the aryl ring attached to the hydrazine decrease the basicity of the nitrogen, reducing susceptibility to oxidative metabolism.

The "Hydrazine Alert" in Drug Design

Linear hydrazines are often flagged as "structural alerts" (PAINS) due to potential toxicity (hepatotoxicity, mutagenicity).

  • Mitigation Strategy: Mask the hydrazine as a hydrazone or heterocycle .

  • Example: Hydralazine contains a free hydrazine group, which contributes to its "Lupus-like" side effects via reactive metabolite formation. Modern design avoids free

    
     groups unless necessary for covalent binding.
    

Experimental Validation Protocols

To validate the efficacy of synthesized derivatives, robust biological assays are required.

Protocol: Resazurin Microtiter Assay (REMA) for Antimicrobial Activity

Context: This is a standard, high-throughput method to determine the Minimum Inhibitory Concentration (MIC) of hydrazine derivatives against bacteria (e.g., M. tuberculosis or S. aureus). It relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by metabolically active cells.

Materials:

  • 96-well microtiter plates.

  • Resazurin sodium salt powder (Sigma).

  • Bacterial culture (Log phase).

  • Test compounds (dissolved in DMSO).

Step-by-Step Methodology:

  • Preparation: Prepare a 0.01% resazurin solution in sterile water. Filter sterilize.

  • Dilution: Add 100 µL of culture medium (e.g., 7H9 broth for TB, Mueller-Hinton for others) to all wells.

  • Compound Addition: Add 100 µL of the test compound stock to column 1. Perform serial 2-fold dilutions across the plate (transfer 100 µL from col 1 to 2, mix, transfer to 3, etc.). Discard the final 100 µL.

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to ~

    
     CFU/mL) to all wells.
    
  • Controls: Include a Growth Control (bacteria + solvent, no drug) and a Sterility Control (media only).

  • Incubation: Incubate plates at the appropriate temperature (37°C) for the required time (24h for fast growers, 7 days for M. tb).

  • Readout: Add 30 µL of resazurin solution to each well. Incubate for an additional 4–24 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Active metabolism).

  • Data Analysis: The MIC is the lowest concentration that prevents the color change from blue to pink.

Trustworthiness Check: If the Sterility Control turns pink, the media is contaminated; the assay is invalid. If the Growth Control remains blue, the bacteria are not viable; the assay is invalid.

References

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. Royal Society of Chemistry (RSC) Advances, 2018.

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules (MDPI), 2025.

  • Hydralazine and Hydrazine Derivatives: Properties, Applications, and Repositioning Potential. Chemistry & Biodiversity, 2025.[1]

  • Novel Mechanism of Action for Hydralazine: HIF-1α Stabilization. Circulation Research, 2004.[2]

  • Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. NIH / Toxicology, 2008.

  • Synthesis of Heterocyclic Compounds from (Decan-2-ylidene)hydrazine: Protocols. BenchChem Application Notes, 2025.

Sources

Exploratory

3-Hydrazino-1-(diphenylmethyl)azetidine safety data sheet (SDS)

Handling, Stability, and Safety Protocols for High-Energy Heterocyclic Intermediates Executive Summary 3-Hydrazino-1-(diphenylmethyl)azetidine (also known as 1-benzhydryl-3-hydrazinylazetidine ) is a specialized heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Handling, Stability, and Safety Protocols for High-Energy Heterocyclic Intermediates

Executive Summary

3-Hydrazino-1-(diphenylmethyl)azetidine (also known as 1-benzhydryl-3-hydrazinylazetidine ) is a specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents, including antibiotics and CNS-active compounds.[1] Structurally, it combines a strained azetidine ring with a reactive hydrazine moiety, protected on the ring nitrogen by a bulky diphenylmethyl (benzhydryl) group.

This compound presents a dual-hazard profile: the chemical instability associated with strained rings and the biological toxicity inherent to hydrazine derivatives.[1] This guide provides a self-validating framework for the safe manipulation, storage, and disposal of this compound, moving beyond standard SDS boilerplate to address the specific mechanistic risks of this molecule.

Chemical Identity & Characterization

This compound is frequently handled as its dihydrochloride salt to improve thermal stability and reduce the risk of autoxidation.

Property Data
Chemical Name 3-Hydrazino-1-(diphenylmethyl)azetidine
Synonyms 1-Benzhydryl-3-hydrazinylazetidine; 1-(Diphenylmethyl)-3-hydrazinoazetidine
CAS Number (Salt) 1235407-00-7 (Dihydrochloride)
CAS Number (Free Base) Not widely listed; typically generated in situ
Molecular Formula C₁₆H₁₉N₃ (Free Base) / C₁₆H₁₉N₃[1][2][3][4]·2HCl (Salt)
Molecular Weight 253.35 g/mol (Free Base) / 326.26 g/mol (Salt)
Appearance White to off-white crystalline solid (Salt)
Solubility Salt: Water, Methanol, DMSO. Free Base: DCM, Ethyl Acetate.
Instability Factors Oxidation (Hydrazine group); Ring Opening (Thermal/Acidic stress)

Hazard Identification & Mechanistic Toxicology

The "Dual-Threat" Profile

Researchers must treat this compound with the rigor reserved for genotoxic impurities (GTIs) and high-energy intermediates .[1]

  • Hydrazine Toxicity (The Biological Threat):

    • Mechanism: Hydrazine moieties are strong nucleophiles that can form DNA adducts (alkylation), leading to mutagenicity and carcinogenicity. They also inhibit pyridoxal phosphate (Vitamin B6) dependent enzymes (e.g., GABA transaminase), causing neurotoxicity (seizures).

    • Acute Effects: Severe skin burns, corneal damage, respiratory irritation, and potential CNS excitation.

  • Azetidine Ring Strain (The Physical Threat):

    • Mechanism: The azetidine ring possesses ~26 kcal/mol of ring strain. While the benzhydryl group provides steric protection, the ring is susceptible to thermal decomposition or nucleophilic attack, which can lead to rapid, exothermic polymerization or ring-opening.

GHS Classification (Predicted/Aggregated)

Based on structural analogs and hydrazine derivatives.

  • Signal Word: DANGER

  • H301/H311: Toxic if swallowed or in contact with skin.[5]

  • H314: Causes severe skin burns and eye damage.[5]

  • H341: Suspected of causing genetic defects.

  • H350: May cause cancer.[5][6][7]

  • H373: May cause damage to organs (Liver, CNS) through prolonged exposure.[6][7]

Synthesis & Degradation Logic

Understanding how this compound is made and how it breaks down is critical for safety. The synthesis typically involves displacing a mesylate leaving group with hydrazine.

Pathway Diagram: Synthesis & Risk Points

SynthesisRisk cluster_safety Critical Control Points Start 1-Benzhydrylazetidin-3-ol Mesylate Intermediate: Mesylate Derivative Start->Mesylate MsCl, Et3N (Exothermic) Product Target: 3-Hydrazino-1-(diphenylmethyl)azetidine Mesylate->Product Nucleophilic Substitution (Risk: Alkylation) Hydrazine Reagent: Hydrazine Hydrate Hydrazine->Product Degradation Degradation: Oxidation / Ring Opening Product->Degradation Air/Heat Exposure (N-N cleavage)

Caption: Figure 1. Synthesis pathway highlighting the transition from the mesylate intermediate to the hydrazine product. The red dashed box indicates the zone of highest chemical reactivity and genotoxic risk.

Safe Handling Protocols (Self-Validating Systems)

This protocol uses a "Red/Green" validation system . You must confirm specific conditions (Green) before proceeding; if conditions are unmet (Red), stop immediately.

Engineering Controls & PPE
ComponentRequirementValidation Check (Green State)
Ventilation Fume hood with >100 fpm face velocity.Sash is at working height; flow monitor is green.
Glove Material Double-gloving required. Inner: Nitrile (4 mil).[1] Outer: Laminate (Silver Shield) or thick Nitrile (8 mil).No visible tears; gloves overlap lab coat cuffs.
Respiratory P100/N95 if handling powder outside a hood (NOT recommended). Use hood.Fit check performed; negative pressure seal confirmed.
Decontamination 10% Bleach (Hypochlorite) solution prepared fresh.Solution smells of chlorine; pH > 10.
Experimental Workflow: Reaction Setup
  • Preparation:

    • Weigh the 1-(diphenylmethyl)azetidin-3-yl methanesulfonate precursor in a fume hood.[1]

    • Critical: Ensure the hydrazine hydrate source is fresh. Old hydrazine can accumulate shock-sensitive peroxides or azides if contaminated.[1]

  • Reaction:

    • Dissolve the mesylate in a polar aprotic solvent (e.g., Acetonitrile or DMF).

    • Add Hydrazine Hydrate dropwise at 0°C to control the exotherm.

    • Why: The azetidine ring strain makes the substitution highly energetic. Cooling prevents thermal runaway.

  • Quenching & Isolation:

    • Do not distill to dryness if residual hydrazine is present (Explosion hazard).

    • Neutralize excess hydrazine with bleach only after diluting significantly, or remove via aqueous extraction.

    • Isolate the product as the dihydrochloride salt by adding HCl/Dioxane. The salt is significantly safer to handle than the free base oil.

Waste Disposal Workflow

WasteFlow Waste Reaction Waste (Contains Hydrazine/Azetidine) Segregation Segregate: Do NOT mix with Oxidizers Waste->Segregation Prevent Explosion Decon Chemical Deactivation: Dilute Bleach (10%) Segregation->Decon Slow Addition Check Test for Residual Hydrazine (Colorimetric Test) Decon->Check Check->Decon Positive (Repeat) Disposal Hazardous Waste Stream: High BTU Incineration Check->Disposal Negative

Caption: Figure 2. Waste disposal decision tree. The critical step is the chemical deactivation of hydrazine residues before consolidation into waste drums to prevent pressure buildup.

Emergency Response

Exposure Scenarios
  • Skin Contact: Hydrazines penetrate skin rapidly.

    • Action: Drench with water for 15 minutes.[6] Discard contaminated leather goods (shoes/watch bands) immediately; they cannot be decontaminated.

  • Inhalation:

    • Action: Move to fresh air.[2][5][6] If seizures occur, medical personnel may administer Pyridoxine (Vitamin B6) intravenously (25 mg/kg) as a specific antidote for hydrazine-induced GABA depletion.

Spills
  • Evacuate the immediate area.

  • Don PPE: Full-face respirator and laminate gloves.

  • Neutralize: Cover spill with a 5% Calcium Hypochlorite solution or commercial hydrazine spill kit.

  • Absorb: Use non-combustible material (Vermiculite). Do not use sawdust (Fire hazard with oxidizers).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 2758716, 1-(Diphenylmethyl)azetidin-3-yl methanesulfonate. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2014). Hydrazines: Medical Management Guidelines. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

Sources

Foundational

Solubility Profiling of 1-Benzhydryl-3-hydrazinylazetidine in DMSO: A Comprehensive Technical Guide

Executive Summary 1-Benzhydryl-3-hydrazinylazetidine (frequently handled as its dihydrochloride salt, CAS 1235407-00-7) is a critical chemical building block utilized extensively in the synthesis of advanced pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzhydryl-3-hydrazinylazetidine (frequently handled as its dihydrochloride salt, CAS 1235407-00-7) is a critical chemical building block utilized extensively in the synthesis of advanced pharmaceutical agents, most notably Bruton's tyrosine kinase (BTK) inhibitors [1]. In preclinical drug development, understanding the solvation dynamics of this intermediate in Dimethyl sulfoxide (DMSO) is paramount. DMSO serves as the universal vehicle for high-throughput screening (HTS) libraries, the primary solvent for nuclear magnetic resonance (NMR) structural validation, and a common medium for complex synthetic coupling reactions.

This whitepaper provides an in-depth mechanistic analysis and field-proven experimental protocols for determining both the thermodynamic solubility of 1-Benzhydryl-3-hydrazinylazetidine in pure DMSO and its kinetic solubility when transitioning from DMSO stocks to aqueous biological assays.

Physicochemical Profiling & Solvation Mechanics

Before designing a solubility protocol, one must analyze the compound's structural properties. The presence of the bulky, hydrophobic benzhydryl group contrasts with the highly polar hydrazine and azetidine moieties.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters that dictate the compound's behavior in polar aprotic solvents like DMSO [2].

Physicochemical PropertyValue / Description
Chemical Name 1-Benzhydryl-3-hydrazinylazetidine dihydrochloride
CAS Number 1235407-00-7
Molecular Formula C₁₆H₂₁Cl₂N₃
Molecular Weight 326.26 g/mol
LogP (Predicted) 2.76
Topological Polar Surface Area (TPSA) 41.29 Ų
H-Bond Donors / Acceptors 2 / 3 (Free base values)
Physical State Solid powder (typically hygroscopic)
Mechanistic Insights into DMSO Solvation

DMSO is a highly polar, aprotic solvent with a strong dipole moment. The solvation of 1-Benzhydryl-3-hydrazinylazetidine dihydrochloride in DMSO is driven by a multi-modal interaction network:

  • Ion-Dipole Interactions: The dihydrochloride salt dissociates, and the highly polarized sulfoxide (S=O) bond of DMSO strongly coordinates with the positively charged azetidinium and hydrazinium ions.

  • Hydrogen Bonding: While DMSO cannot donate hydrogen bonds, it is an exceptional hydrogen bond acceptor. The N-H protons of the hydrazine moiety form robust H-bonds with the oxygen atom of DMSO.

  • Hydrophobic Cavity Formation: The lipophilic benzhydryl (diphenylmethyl) group (LogP ~2.76) is accommodated within hydrophobic pockets formed by the methyl groups of the DMSO molecules.

SolvationMechanism Salt 1-Benzhydryl-3-hydrazinylazetidine Dihydrochloride DMSO DMSO Solvent (Strong Dipole, H-Bond Acceptor) Salt->DMSO Mixed IonDipole Ion-Dipole Interactions (S=O to Azetidinium/Hydrazinium) DMSO->IonDipole HBond Hydrogen Bonding (N-H donors to S=O acceptors) DMSO->HBond Hydrophobic Hydrophobic Solvation (Benzhydryl group in DMSO cavity) DMSO->Hydrophobic Solvated Fully Solvated Monomer (Thermodynamically Stable) IonDipole->Solvated HBond->Solvated Hydrophobic->Solvated

Mechanistic pathways of 1-Benzhydryl-3-hydrazinylazetidine dihydrochloride solvation in DMSO.

Experimental Workflows: Kinetic vs. Thermodynamic Solubility

In drug discovery, "solubility" in the context of DMSO is bifurcated into two distinct concepts: Thermodynamic Solubility (the absolute maximum concentration achievable in pure DMSO) and Kinetic Solubility (the point of precipitation when a concentrated DMSO stock is diluted into an aqueous buffer for biological assays) [3][4].

Thermodynamic Solubility Protocol (Shake-Flask Method in Pure DMSO)

This protocol determines the absolute saturation limit of the compound in pure DMSO, which is critical for preparing high-concentration stock solutions (e.g., for ¹H NMR in DMSO-d6 or chemical synthesis).

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 10–15 mg of 1-Benzhydryl-3-hydrazinylazetidine dihydrochloride powder into a 2 mL amber glass HPLC vial.

  • Solvent Addition: Add exactly 100 µL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves to prevent water absorption, which alters solubility thermodynamics).

  • Equilibration: Seal the vial and place it on a thermoshaker at 25°C (or 37°C depending on target application) at 800 RPM for 24 to 48 hours. Causality: Extended shaking ensures the crystal lattice is fully disrupted and equilibrium is reached between the solid phase and the solvated phase.

  • Phase Separation: Centrifuge the vial at 15,000 × g for 15 minutes to pellet the undissolved solid.

  • Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter (PTFE is chosen for its chemical compatibility with DMSO).

  • Quantification: Dilute the filtered supernatant serially (e.g., 1:100, 1:1000) in a compatible solvent (e.g., Acetonitrile/Water) and quantify via LC-MS against a pre-established calibration curve.

Kinetic Solubility Protocol (Aqueous Dilution from DMSO Stock)

This protocol mimics the conditions of in vitro biological assays, where a concentrated DMSO stock is spiked into an aqueous buffer (e.g., PBS pH 7.4).

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM or 20 mM stock solution of the compound in 100% DMSO based on the thermodynamic limits established above.

  • Serial Dilution: In a 96-well plate, create a serial dilution of the DMSO stock.

  • Buffer Spiking: Rapidly add an aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4) to each well so that the final DMSO concentration is universally maintained at 1% or 2% (v/v) [3].

  • Incubation: Incubate the plate at room temperature for 2 hours.

  • Nephelometry Detection: Measure the light scattering (turbidity) using a laser nephelometer or measure absorbance at 620 nm. Causality: The concentration at which a sharp increase in light scattering occurs indicates the kinetic solubility limit—the point at which the compound crashes out of the DMSO/water mixture to form nanoparticles or microcrystals.

SolubilityWorkflow cluster_Thermo Thermodynamic Solubility (Pure DMSO) cluster_Kinetic Kinetic Solubility (Aqueous Assay) Start 1-Benzhydryl-3-hydrazinylazetidine (Solid Powder) T1 Add Excess Solid to DMSO (Saturation) Start->T1 Gold Standard T2 Shake-Flask Equilibration (24-48h at 25°C) T1->T2 T3 Centrifugation & Filtration (Isolate Supernatant) T2->T3 K1 Prepare 10-20 mM DMSO Stock T3->K1 Validated Stock Analysis LC-MS/MS & UV-Vis Quantification T3->Analysis K2 Spike into Aqueous Buffer (Final DMSO ≤ 2%) K1->K2 K3 Nephelometry / Light Scattering (Detect Precipitation) K2->K3 K3->Analysis

Workflow comparison: Thermodynamic solubility in pure DMSO vs. Kinetic solubility in aqueous media.

Analytical Verification & Quality Control

To ensure scientific integrity, the solubility data must be self-validating.

  • LC-MS/MS Verification: Because 1-Benzhydryl-3-hydrazinylazetidine lacks highly conjugated chromophores (relying only on the isolated phenyl rings of the benzhydryl group), UV-Vis detection alone can be prone to poor signal-to-noise ratios at low concentrations. LC-MS/MS operating in positive electrospray ionization (ESI+) mode is recommended, tracking the [M+H]+ ion at m/z 282.1 (for the free base mass of 281.1) [1].

  • NMR Stability Check: DMSO is known to occasionally facilitate oxidation of sensitive functional groups like hydrazines. It is best practice to dissolve the compound in DMSO-d6 and acquire a ¹H NMR spectrum immediately, and then again after 48 hours, to confirm that the compound has not degraded during the thermodynamic equilibration phase [1].

Troubleshooting & Best Practices

  • Hygroscopicity of the Dihydrochloride Salt: The dihydrochloride salt is highly hygroscopic. If the solid powder absorbs atmospheric moisture, the apparent mass weighed will be inaccurate, and the introduction of water into the DMSO will drastically alter the solvation thermodynamics. Solution: Always store the compound in a desiccator and handle it under a dry nitrogen or argon atmosphere when preparing quantitative DMSO stocks.

  • Temperature Dependence: Solubility in DMSO is highly temperature-dependent. A stock solution prepared at 37°C may precipitate upon returning to a 20°C storage condition. Solution: Always perform thermodynamic solubility testing at the temperature at which the stock will be stored and utilized.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stocks can lead to localized concentration gradients and irreversible precipitation of the compound. Solution: Aliquot DMSO stock solutions into single-use vials prior to freezing at -20°C.

References

  • Google Patents. "WO2014068527A1 - Bruton's tyrosine kinase inhibitors." Google Patents.
Exploratory

The Azetidine-Hydrazine Nexus: Strategic Scaffolding in Medicinal Chemistry

Executive Directive: Escaping Flatland In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy compounds to three-dimensional, -rich architectures. The Azetidine-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive: Escaping Flatland

In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy compounds to three-dimensional,


-rich architectures. The Azetidine-Based Hydrazine  scaffold represents a high-value intersection of two privileged motifs: the conformationally restricted azetidine ring and the versatile hydrazine pharmacophore.

This guide details the strategic deployment of 1-aminoazetidine (and its derivatives) as a dual-purpose tool:

  • Aza-Peptide Building Block: Acting as a constrained aza-proline mimic to lock peptide conformation.

  • Heterocyclic Precursor: Serving as a "lego block" for fusing saturated rings onto aromatic systems (e.g., pyrazolo[1,5-a]azetidines).

Physicochemical & Structural Profile

The azetidine ring offers a unique "butterfly" conformation (puckering angle ~30°) that positions substituents in distinct axial/equatorial vectors, unlike the envelope of pyrrolidine or the chair of piperidine. When functionalized as a hydrazine (N-amino), it lowers basicity while increasing metabolic stability against oxidative deamination.

Table 1: Comparative Physicochemical Metrics
FeatureAzetidine (

)
Pyrrolidine (

)
1-Aminoazetidine (Scaffold)
Ring Strain ~25.4 kcal/mol~5.4 kcal/molHigh (Reactivity Hotspot)
Basicity (

)
~11.3~11.3~7.5 - 8.5 (Lowered by N-N repulsion)
Lipophilicity (

)
Lower (Hydrophilic)ModerateLow (Solubility Enhancer)
Metabolic Liability Low (Ring oxidation rare)Moderate (

-oxidation)
Low (N-N bond stable to CYP450)
Vector Geometry Rigid, defined exit vectorsFlexible envelopeRigid, Pyramidal Nitrogen

Synthetic Architecture: The N-Amination Challenge

Synthesizing 1-aminoazetidine is non-trivial due to the nucleophilicity of the ring nitrogen competing with the strain energy. Traditional methods (reduction of N-nitroso compounds) are hazardous. The modern, scalable standard utilizes Electrophilic Amination .

Diagram 1: Synthetic Pathways to Azetidine-Hydrazines

G cluster_0 Route A: Electrophilic Amination (Recommended) cluster_1 Route B: N-Nitroso Reduction (Hazardous) Azetidine Azetidine Core (Secondary Amine) Oxaziridine N-Boc-Oxaziridine (Armstrong Reagent) Azetidine->Oxaziridine NaNO2 NaNO2 / AcOH Azetidine->NaNO2 Intermediate_A N-Boc-1-aminoazetidine Oxaziridine->Intermediate_A DCM, RT Final 1-Aminoazetidine (Hydrazine Scaffold) Intermediate_A->Final TFA Deprotection Nitroso N-Nitroso-azetidine (Carcinogenic) NaNO2->Nitroso Reductant LiAlH4 or Zn/AcOH Nitroso->Reductant Reductant->Final Reduction

Caption: Comparison of synthetic routes. Route A (Green) is preferred for safety and chemoselectivity.

Experimental Protocol: Synthesis of tert-butyl 1-aminoazetidine-3-carboxylate

Objective: Synthesis of a protected N-aminoazetidine suitable for peptide coupling or heterocycle formation. Method: Electrophilic amination using N-Boc-3-(4-cyanophenyl)oxaziridine.

Reagents & Setup
  • Substrate: Azetidine-3-carboxylic acid methyl ester hydrochloride (1.0 eq).

  • Reagent: N-Boc-3-(4-cyanophenyl)oxaziridine (1.1 eq).

  • Base: Triethylamine (TEA) or DIPEA (2.5 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Free Base Liberation: Suspend the azetidine hydrochloride salt in DCM. Add TEA dropwise at 0°C to liberate the free amine. Stir for 15 min.

  • Amination: Add N-Boc-3-(4-cyanophenyl)oxaziridine in one portion. The reaction is mildly exothermic; maintain temperature <5°C during addition.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (stain with ninhydrin; hydrazines often stain distinctively).

  • Workup:

    • Dilute with DCM.

    • Wash with saturated

      
       (remove cyanobenzaldehyde byproduct).
      
    • Wash with brine, dry over

      
      .
      
  • Purification: Flash column chromatography (Hexane/EtOAc). The product, N-Boc-1-aminoazetidine, is typically a stable oil or low-melting solid.

  • Deprotection (On Demand): Treat with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour to generate the free hydrazine salt immediately prior to use (minimizes dimerization).

Trustworthiness Check: This protocol avoids the formation of azide intermediates and uses a bench-stable electrophilic nitrogen source, ensuring high reproducibility.

Strategic Applications

A. Aza-Peptides: The "Aza-Proline" Mimic

Replacing a proline residue with 1-aminoazetidine-2-carboxylic acid creates an "aza-proline" unit.

  • Mechanism: The nitrogen in the ring (

    
    ) acts as the alpha-carbon of the amino acid.
    
  • Effect: This locks the peptide backbone into a specific turn geometry (often favoring

    
    -turn type II) due to the N-N bond repulsion and the rigid 4-membered ring.
    
  • Utility: Increases proteolytic stability (proteases cannot cleave the N-N bond) and restricts conformational space to improve receptor binding affinity.

B. Heterocyclic Fusion: Pyrazolo[1,5-a]azetidines

The 1-aminoazetidine scaffold is a "privileged precursor" for bicyclic systems.

Protocol Logic: Reacting 1-aminoazetidine with 1,3-diketones (or 1,3-dielectrophiles) yields fused pyrazoles.

  • Reaction: Condensation cyclization.

  • Outcome: A 5,4-fused ring system (Pyrazolo[1,5-a]azetidine).

  • Drug Design Value: This creates a compact, polar bicyclic core that is isosteric with indole but with significantly different electronic properties and solubility profiles.

Diagram 2: Decision Logic for Scaffold Deployment

D Start Drug Design Challenge Q1 Need conformational lock? Start->Q1 Q2 Need novel IP / Core? Q1->Q2 No (Small Molecule) AzaPep Strategy: Aza-Peptide Use: 1-aminoazetidine amino acid Target: Protease stability Q1->AzaPep Yes (Peptidomimetic) Hetero Strategy: Fused Ring Use: Pyrazolo[1,5-a]azetidine Target: Kinase/GPCR core Q2->Hetero Yes

Caption: Decision tree for selecting azetidine-hydrazine modalities in lead optimization.

Hazard Control & Safety

Working with hydrazines and strained rings requires specific safety protocols.

  • Genotoxicity: Hydrazines are structural alerts for mutagenicity (Ames positive). However, N-alkylated hydrazines (like azetidine) are often less toxic than free hydrazine. Rule: Treat all intermediates as potential genotoxins until proven otherwise. Use closed handling systems.

  • Energetics: The strain energy of azetidine (~25 kcal/mol) combined with the N-N bond energy can make these compounds energetic. Rule: Avoid heating neat oils >80°C. Perform Differential Scanning Calorimetry (DSC) before scaling >5g.

  • Stability: Free 1-aminoazetidines can dimerize or oxidize. Rule: Store as HCl or Tosylate salts. Liberate the free base only in situ.

References

  • Armstrong, A., et al. (2004). Electrophilic amination of amino acids with N-Boc-oxaziridines: efficient preparation of N-orthogonally diprotected hydrazino acids.[1] Journal of Organic Chemistry. Link

  • Kasznel, A. J., et al. (2019). Aza-proline effectively mimics L-proline stereochemistry in triple helical collagen.[2][3][4] Chemical Science. Link

  • BenchChem. (2025). The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem Technical Guides. Link

  • Heller, S. T., & Natarajan, S. R. (2006).[5] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[5][6] Organic Letters. Link

  • West, F. G., & Bott, T. M. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Pyrazoles from (1-Benzhydryl-azetidin-3-yl)-hydrazine

[1][2] Executive Summary This technical guide details the protocol for synthesizing 1-substituted pyrazoles using (1-Benzhydryl-azetidin-3-yl)-hydrazine (CAS: 1235407-00-7) as the primary nucleophilic scaffold.[1][2] Des...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This technical guide details the protocol for synthesizing 1-substituted pyrazoles using (1-Benzhydryl-azetidin-3-yl)-hydrazine (CAS: 1235407-00-7) as the primary nucleophilic scaffold.[1][2] Designed for medicinal chemists, this document addresses the specific challenges of handling the bulky benzhydryl-azetidine moiety, managing regioselectivity in Knorr-type condensations, and ensuring high-purity isolation of the target heterocycles.[1] The resulting azetidinyl-pyrazoles are critical pharmacophores in the development of JAK inhibitors and other kinase-targeting therapeutics.[1][2]

Strategic Analysis & Retrosynthesis

The Scaffold Utility

The azetidine ring serves as a conformationally restricted, metabolically stable surrogate for pyrrolidine or piperidine rings. However, the 1-benzhydryl (diphenylmethyl) group plays a dual role:

  • Protecting Group: It masks the azetidine nitrogen, preventing side reactions during the pyrazole formation.

  • Solubility Anchor: It imparts significant lipophilicity, allowing the reaction to proceed in standard organic solvents (EtOH, Toluene) where the polar hydrazine core might otherwise struggle with solubility.

Reaction Strategy: Modified Knorr Synthesis

The primary route involves the condensation of the hydrazine with 1,3-dielectrophiles (1,3-diketones,


-keto esters, or enaminones).

Critical Constraint (Acidity): The starting material is supplied as a dihydrochloride salt (.2HCl).[2] The hydrazine group is non-nucleophilic when protonated.[2] Therefore, the protocol must include an in situ neutralization step to liberate the free hydrazine base without degrading the labile azetidine ring.

Detailed Experimental Protocols

Protocol A: Preparation of the Free Base Hydrazine (Optional but Recommended)

While in situ neutralization is possible, isolating the free base ensures accurate stoichiometry, especially for sensitive diketones.

  • Dissolution: Suspend 10.0 mmol of (1-Benzhydryl-azetidin-3-yl)-hydrazine·2HCl in 50 mL of DCM.

  • Neutralization: Add 30 mL of saturated aqueous NaHCO₃. Stir vigorously for 20 minutes at room temperature (RT).

  • Extraction: Separate the organic layer.[2] Extract the aqueous layer twice with 20 mL DCM.[2]

  • Drying: Dry combined organics over anhydrous Na₂SO₄ and concentrate in vacuo at <30°C.

    • Note: The free hydrazine is prone to oxidation.[2] Use immediately or store under Argon at -20°C.

Protocol B: General Condensation with 1,3-Diketones (Standard)

Targeting symmetrical pyrazoles or cases where regioselectivity is not critical.[1]

Reagents:

  • Hydrazine Free Base (from Protocol A) or Salt + 2.2 eq Et₃N.[2]

  • 1,3-Diketone (1.0 - 1.1 equiv).[1][2]

  • Solvent: Ethanol (Absolute).[2]

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 equiv of (1-Benzhydryl-azetidin-3-yl)-hydrazine (or its salt + base) in Ethanol (0.2 M concentration).

  • Addition: Add 1.05 equiv of the 1,3-diketone dropwise at RT.

    • Observation: A slight exotherm may occur.[2]

  • Reaction: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Monitoring: Monitor by LC-MS.[1][2] The hydrazine peak (M+H) should disappear, replaced by the pyrazole mass (M-2H₂O).

  • Workup (Acid-Base Purification):

    • Evaporate Ethanol.[1][2]

    • Redissolve residue in EtOAc.[2]

    • Wash 1: Water (removes salts).[2]

    • Wash 2: Saturated NaHCO₃.[1][2]

    • Dry & Concentrate: Dry over MgSO₄ and concentrate.[2]

  • Purification: If necessary, recrystallize from EtOH/Heptane or perform flash chromatography (DCM/MeOH gradient).

Protocol C: Regioselective Synthesis via Enaminones

Targeting specific regioisomers when using unsymmetrical electrophiles.[1]

When reacting with unsymmetrical 1,3-dicarbonyls, the steric bulk of the benzhydryl-azetidine group strongly influences the outcome. To force a single regioisomer, use enaminones (prepared from the ketone + DMF-DMA).

  • Mechanism: The hydrazine terminal -NH₂ attacks the most electrophilic carbon (the carbon bearing the dimethylamino group of the enaminone) first, followed by cyclization.

  • Condition: Reflux in Ethanol with 1.0 equiv Acetic Acid catalyst.

Critical Parameters & Troubleshooting

ParameterRecommendationRationale
Stoichiometry 1.0 : 1.05 (Hydrazine : Diketone)Excess hydrazine is difficult to remove; excess diketone is easily washed away.[1][2]
pH Control pH 5–6 (Catalytic AcOH)Accelerates the dehydration step (elimination of water) after the initial nucleophilic attack.
Regioselectivity Use Enaminones or AlkynonesThe bulky N-substituent (Benzhydryl-azetidine) prefers the position adjacent to the smallest substituent on the pyrazole.
Deprotection ACE-Cl / MeOH refluxIf the benzhydryl group must be removed later, use 1-chloroethyl chloroformate (ACE-Cl) rather than hydrogenation to avoid reducing the pyrazole ring.[1][2]

Mechanistic Insight & Visualization[2]

Reaction Workflow Diagram

The following diagram illustrates the decision tree for the synthesis, distinguishing between salt neutralization and regioselective pathways.

ReactionWorkflow Start Start: (1-Benzhydryl-azetidin-3-yl)-hydrazine·2HCl Neutralize Neutralization (DCM/NaHCO3 or in situ Et3N) Start->Neutralize Choice Select Electrophile Neutralize->Choice SymDiketone Symmetrical 1,3-Diketone (e.g., Acetylacetone) Choice->SymDiketone UnsymDiketone Unsymmetrical 1,3-Diketone Choice->UnsymDiketone Mixture Risk Enaminone Enaminone / Alkynone (High Regiocontrol) Choice->Enaminone Preferred Reflux Reflux in EtOH (2-4 Hours) SymDiketone->Reflux UnsymDiketone->Reflux Enaminone->Reflux Mechanism Cyclization & Dehydration Reflux->Mechanism Workup Workup: Acid/Base Extraction Mechanism->Workup Product Final Product: 1-(1-Benzhydrylazetidin-3-yl)-pyrazole Workup->Product

Figure 1: Decision matrix for the synthesis of azetidinyl-pyrazoles, highlighting the critical choice of electrophile for regiocontrol.

Regioselectivity Mechanism

The steric clash between the Benzhydryl-Azetidine (N-Substituent) and the substituents on the pyrazole ring (C3/C5 positions) dictates the product ratio.

Regioselectivity Hydrazine Hydrazine Nucleophile (Bulky N-Subst) Attack1 Path A: Attack at C(R1) (Sterically Favored) Hydrazine->Attack1 Fast Attack2 Path B: Attack at C(R2) (Sterically Hindered) Hydrazine->Attack2 Slow Diketone Unsymmetrical Diketone (R1 = Small, R2 = Large) Diketone->Attack1 Diketone->Attack2 ProductA Major Isomer (Bulky N-Subst near Small R1) Attack1->ProductA ProductB Minor Isomer (Bulky N-Subst near Large R2) Attack2->ProductB

Figure 2: Mechanistic rationale for regioselectivity. The bulky benzhydryl-azetidine group directs formation to the isomer where it is adjacent to the smaller substituent.

References

  • Knorr Pyrazole Synthesis Fundamentals: Knorr, L. (1883).[2][3] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. (2008).[4] "Regioselective Synthesis of Pyrazoles from 1,3-Diketones and Hydrazines". Organic Letters, 10(4), 605–608.

  • Azetidine Scaffolds in Drug Discovery: Lowe, M. (2010).[2] "Azetidines: New Scaffolds for Drug Discovery".[2] ChemMedChem, 5(12), 1965-1966.[1]

  • Synthesis of 1,3-Diketones for Pyrazole Formation: Heller, S. T., & Natarajan, S. R. (2006).[5][6] "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles". Organic Letters, 8(13), 2675–2678.[7]

  • Commercial Reagent Data: Sigma-Aldrich. "(1-Benzhydryl-azetidin-3-yl)-hydrazine dihydrochloride Product Information".[1][2]

Sources

Application

Reaction of 1-Benzhydryl-3-hydrazinylazetidine with aldehydes

Application Note: Synthesis of Azetidine-Hydrazones via Condensation of 1-Benzhydryl-3-hydrazinylazetidine with Aldehydes Strategic Context in Drug Discovery The azetidine ring has become a privileged and highly sought-a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Azetidine-Hydrazones via Condensation of 1-Benzhydryl-3-hydrazinylazetidine with Aldehydes

Strategic Context in Drug Discovery

The azetidine ring has become a privileged and highly sought-after scaffold in contemporary medicinal chemistry. As a four-membered saturated heterocycle, it serves as a conformationally restricted bioisostere for larger, more flexible rings like piperidines and pyrrolidines[1]. The strategic incorporation of azetidines increases the fraction of sp3-hybridized carbons (Fsp3) within a lead compound, a metric that frequently translates to enhanced aqueous solubility, improved metabolic stability, and reduced off-target lipophilic binding[2].

Within this chemical space, 1-benzhydryl-3-hydrazinylazetidine acts as a highly versatile building block. It has been notably utilized in the synthesis of complex pharmaceutical agents, including Bruton's Tyrosine Kinase (BTK) inhibitors designed for the treatment of autoimmune diseases and B-cell malignancies[3]. The terminal hydrazine moiety allows for rapid, high-yielding functionalization via condensation with aldehydes to form hydrazones. These resulting hydrazones can serve as stable linkers, prodrug release triggers, or cyclization precursors for pyrazole and indole pharmacophores.

Mechanistic Causality and Reaction Design

The reaction between 1-benzhydryl-3-hydrazinylazetidine and an aldehyde is a classic nucleophilic addition-elimination process[4]. The experimental design relies on several key chemical principles to ensure high yields and purity:

  • Role of the Benzhydryl Group: The bulky diphenylmethyl (benzhydryl) group acts as a robust protecting group for the azetidine nitrogen. It provides intense steric shielding, preventing unwanted side reactions (such as N-alkylation or oxidation) during the condensation step. Furthermore, its high lipophilicity significantly reduces the aqueous solubility of the final hydrazone, allowing for isolation via simple precipitation rather than complex column chromatography.

  • Base-Mediated Liberation: The hydrazine precursor is commercially supplied as a dihydrochloride salt (CAS: 1235407-00-7) to prevent spontaneous auto-oxidation and degradation. Therefore, a non-nucleophilic organic base, such as triethylamine (TEA), must be added stoichiometrically to neutralize the HCl and liberate the highly nucleophilic free hydrazine[4].

  • Acid Catalysis and Dehydration: The addition of a catalytic amount of mild acid (glacial acetic acid) protonates the carbonyl oxygen of the aldehyde, lowering its LUMO and rendering the carbon highly electrophilic. The free hydrazine attacks to form a tetrahedral carbinolamine intermediate. The acidic environment then protonates the hydroxyl group of the carbinolamine, turning it into a superior leaving group (water). The subsequent elimination of water drives the equilibrium forward, yielding the thermodynamically stable C=N double bond[4].

Experimental Methodology

Self-Validating Cues: This protocol is designed with built-in visual and analytical checkpoints. The initial suspension will clarify upon the addition of TEA (confirming free-base formation), and the final product will typically precipitate upon cooling (confirming successful condensation).

Materials Required:

  • 1-Benzhydryl-3-hydrazinylazetidine dihydrochloride (1.0 eq)

  • Target Aldehyde (1.05 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Absolute Ethanol (Reaction Solvent)

Step-by-Step Protocol:

  • Hydrazine Activation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 1-benzhydryl-3-hydrazinylazetidine dihydrochloride (1.0 mmol) in 10 mL of absolute ethanol.

  • Neutralization: Add TEA (2.2 mmol) dropwise at room temperature. Stir vigorously for 15–20 minutes. Validation: The cloudy suspension will transition to a clear or slightly hazy solution as the free hydrazine base is liberated and soluble TEA-HCl forms.

  • Electrophile Addition: Add the target aldehyde (1.05 mmol) directly to the stirring solution.

  • Catalysis & Heating: Add 2 drops (approx. 0.1 mmol) of glacial acetic acid. Attach a reflux condenser and heat the reaction mixture to 60–70 °C using an oil bath or heating block.

  • Reaction Monitoring: Maintain heating for 2 to 4 hours. Validation: Monitor reaction progress via LC-MS or TLC (9:1 DCM:MeOH). The disappearance of the highly polar hydrazine starting material indicates completion.

  • Product Isolation (Precipitation Method): Remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice bath for 30 minutes. For most aromatic aldehydes, the hydrazone will precipitate as a crystalline solid.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove unreacted aldehyde and TEA-HCl traces. Dry the solid under high vacuum.

  • Alternative Isolation (Extraction Method): If the product does not precipitate (common with aliphatic aldehydes), concentrate the ethanol under reduced pressure. Dissolve the residue in dichloromethane (20 mL), wash with saturated aqueous NaHCO3 (15 mL) to quench the acid, and follow with brine (15 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the product.

Quantitative Yield Expectations

The electronic and steric nature of the aldehyde dictates the reaction kinetics and isolation efficiency. Electron-withdrawing groups on aromatic aldehydes increase electrophilicity, accelerating the reaction.

Aldehyde ClassExample SubstrateReaction TimeExpected YieldPreferred Isolation Method
Electron-Deficient Aromatic4-Nitrobenzaldehyde2 hours85 - 95%Direct Precipitation
Electron-Rich Aromatic4-Methoxybenzaldehyde3 hours75 - 85%Direct Precipitation
HeteroaromaticPyridine-3-carboxaldehyde3 hours80 - 90%Direct Precipitation / Extraction
Sterically Hindered AliphaticPivalaldehyde4 - 6 hours60 - 70%Liquid-Liquid Extraction

Reaction Workflow Visualization

G N1 1-Benzhydryl-3-hydrazinylazetidine Dihydrochloride N2 Free Base Formation (Add TEA in EtOH) N1->N2 Neutralization N3 Aldehyde Addition (+ Catalytic AcOH) N2->N3 Nucleophilic Preparation N4 Carbinolamine Intermediate N3->N4 Nucleophilic Attack N5 Dehydration (- H2O) N4->N5 Acid Catalysis N6 1-Benzhydryl-3-(2-alkylidenehydrazinyl)azetidine (Hydrazone Product) N5->N6 Imine Bond Formation

Workflow of acid-catalyzed hydrazone formation from azetidine-3-hydrazine.

References

Sources

Method

High-Yield Preparation of Azetidin-3-yl-Hydrazone Schiff Bases: Protocols and Mechanistic Insights

Introduction & Pharmacological Context The azetidine ring—a four-membered nitrogen heterocycle—is a highly sought-after scaffold in modern drug discovery. Incorporation of the azetidine motif often improves the pharmacok...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The azetidine ring—a four-membered nitrogen heterocycle—is a highly sought-after scaffold in modern drug discovery. Incorporation of the azetidine motif often improves the pharmacokinetic profile of drug candidates by lowering lipophilicity (logD), increasing metabolic stability, and acting as a rigid bioisostere for larger aliphatic rings.

When functionalized as a hydrazine, azetidin-3-yl-hydrazine serves as a critical precursor for synthesizing complex hydrazones, which are a highly stable subclass of Schiff bases . These azetidin-3-yl hydrazones are frequently utilized as key intermediates in the synthesis of biologically active azetidinones (β-lactams), pyrazoles, and kinase inhibitors , .

Mechanistic Causality in Schiff Base Formation

The formation of a Schiff base from azetidin-3-yl-hydrazine and a carbonyl compound (aldehyde or ketone) proceeds via a classic nucleophilic addition-elimination mechanism. Understanding the causality behind the reaction conditions is critical for optimizing yields.

  • Protection Strategy: The secondary amine within the azetidine ring is highly nucleophilic and susceptible to unwanted alkylation, acylation, or ring-opening under harsh conditions. Therefore, it is strictly required to use a protected derivative, such as 1-Boc-azetidin-3-yl-hydrazine or 1-benzhydryl-azetidin-3-yl-hydrazine , during the condensation phase .

  • pH Control: The reaction requires mild acid catalysis. Glacial acetic acid is added to lower the pH to approximately 4.5–5.0. This specific pH range is critical: it is acidic enough to protonate the carbonyl oxygen (increasing its electrophilicity) but not so acidic that it fully protonates the terminal nitrogen of the hydrazine, which would destroy its nucleophilicity .

  • Thermodynamic Driving Force: The initial nucleophilic attack forms a carbinolamine intermediate. Subsequent acid-catalyzed dehydration yields the thermodynamically stable azomethine (-C=N-) double bond.

Mechanism A 1-Boc-Azetidin-3-yl Hydrazine C Carbinolamine Intermediate A->C Nucleophilic Attack B Carbonyl Compound (Aldehyde/Ketone) B->C H+ Catalysis (AcOH) D Azetidin-3-yl Hydrazone (Schiff Base) C->D -H2O Dehydration

Mechanism of azetidin-3-yl hydrazone Schiff base formation via carbinolamine dehydration.

Experimental Design & Self-Validating Protocols

The following protocols incorporate built-in validation steps (e.g., TLC monitoring, specific neutralization washes) to ensure high purity of the isolated Schiff base and prevent the carryover of unreacted hydrazine.

Protocol A: Standard Condensation with Aldehydes (Ethanol/Acetic Acid)

Ideal for reactive aliphatic and aromatic aldehydes.

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 1-Boc-azetidin-3-yl-hydrazine in 15 mL of absolute ethanol.

  • Carbonyl Addition: Add 1.05 mmol of the target aldehyde to the solution. Stir at room temperature for 5 minutes to ensure complete homogenization.

  • Catalysis: Add 2–3 drops (approx. 0.05 mL) of glacial acetic acid to the mixture .

  • Condensation: Equip the flask with a reflux condenser and heat the mixture to 70–80 °C (reflux) for 2–4 hours. Validation Step: Monitor the reaction progress via TLC (typically 7:3 Hexane:Ethyl Acetate). The hydrazone product will appear as a new, less polar spot under UV light (254 nm).

  • Work-up: Once complete, allow the reaction mixture to cool to room temperature. If the product precipitates, isolate it via vacuum filtration and wash with ice-cold ethanol (2 × 5 mL). If no precipitate forms, concentrate the solvent under reduced pressure, dissolve the residue in dichloromethane (DCM), wash with saturated aqueous NaHCO₃ to neutralize the acetic acid, dry over anhydrous Na₂SO₄, and evaporate to yield the crude Schiff base.

  • Purification: Recrystallize from hot ethanol or purify via silica gel flash chromatography.

Protocol B: Condensation with Sterically Hindered Ketones (Toluene/Dean-Stark)

Required for less reactive or sterically hindered ketones where equilibrium favors the starting materials.

  • Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 1.0 mmol of 1-Boc-azetidin-3-yl-hydrazine and 1.2 mmol of the ketone in 30 mL of anhydrous toluene.

  • Catalysis: Add 0.1 mmol of p-toluenesulfonic acid (pTSA) or 0.5 mL of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 110 °C). The Dean-Stark trap will collect the azeotropically removed water, driving the reaction to completion. Continue refluxing for 6–12 hours until water evolution ceases.

  • Work-up: Cool to room temperature, wash the toluene layer with saturated NaHCO₃ (2 × 15 mL) and brine (15 mL). Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude oil/solid via column chromatography.

Workflow Step1 1. Reagent Preparation Dissolve Hydrazine & Carbonyl Step2 2. Acid Catalysis Add Glacial Acetic Acid (pH 4.5-5.0) Step1->Step2 Step3 3. Condensation Reaction Reflux (EtOH) or Dean-Stark (Toluene) Step2->Step3 Step4 4. Work-up & Isolation Neutralize, Extract, and Dry Step3->Step4 Step5 5. Purification & Validation Recrystallization & TLC/NMR Analysis Step4->Step5

Step-by-step experimental workflow for synthesizing azetidin-3-yl hydrazones.

Quantitative Reaction Matrix

To assist in protocol selection, the following table summarizes typical reaction parameters and expected yields based on the nature of the carbonyl electrophile.

Carbonyl TypeRecommended SolventCatalystTemperatureTimeExpected Yield
Unhindered Aldehyde Absolute EthanolGlacial Acetic Acid (cat.)70–80 °C (Reflux)2–4 hours85–95%
Aromatic Aldehyde Absolute EthanolGlacial Acetic Acid (cat.)70–80 °C (Reflux)3–5 hours80–90%
Aliphatic Ketone Methanol or EthanolGlacial Acetic Acid (cat.)65–80 °C (Reflux)6–8 hours70–85%
Hindered/Aryl Ketone Anhydrous ToluenepTSA or Acetic Acid110 °C (Dean-Stark)8–12 hours60–75%

Analytical Validation

Verification of the azetidin-3-yl hydrazone is typically performed using:

  • FT-IR Spectroscopy: Successful condensation is confirmed by the disappearance of the primary amine N-H stretches (approx. 3300-3400 cm⁻¹) and the carbonyl C=O stretch (approx. 1700 cm⁻¹), accompanied by the appearance of a strong azomethine C=N stretch at 1600–1650 cm⁻¹ .

  • ¹H-NMR (CDCl₃ or DMSO-d₆): The characteristic imine proton (-CH=N-) for aldehyde-derived Schiff bases typically appears as a sharp singlet between δ 7.5–8.5 ppm. The azetidine ring protons typically present as complex multiplets between δ 3.5–4.5 ppm, depending on the N-protecting group.

References

  • Arulmozhi, S., et al. "Chemical, Pharmacological, and Theoretical Aspects of Some Transition Metal(II) Complexes Derived from Pyrrole Azine Schiff Base." ACS Omega, 2023. URL:[Link]

  • Hashim, O.S. "Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity." Journal of Medicinal and Chemical Sciences, 2023. URL:[Link]

  • Guo, Y., & Wang, Z. "Fused heterocyclic compounds as protein kinase inhibitors." World Intellectual Property Organization, WO2014173289A1, 2014.
  • Vijabaskaran, M., et al. "Synthesis and Evaluation of Schiff's Bases and Their Azetidinone Derivatives for It's Antibacterial Activity." Research Journal of Pharmacy and Technology, 2011. URL:[Link]

Application

Synthesis of 1-Benzhydryl-azetidin-3-yl-hydrazones

Executive Summary This application note details the optimized synthetic route for 1-benzhydryl-azetidin-3-yl-hydrazones , a class of rigidified heterocyclic building blocks essential for medicinal chemistry programs targ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthetic route for 1-benzhydryl-azetidin-3-yl-hydrazones , a class of rigidified heterocyclic building blocks essential for medicinal chemistry programs targeting GPCRs and enzyme inhibitors. Unlike flexible linear linkers, the azetidine core introduces a specific vector orientation (pucker angle ~30°) that can significantly alter the pharmacokinetic profile of a drug candidate.

This guide moves beyond standard textbook descriptions, addressing the specific instability of the 1-benzhydrylazetidin-3-one intermediate and providing a self-validating protocol for the condensation of hydrazines with this strained ketone.

Retrosynthetic Strategy & Pathway

The synthesis relies on the construction of the strained 4-membered ring before functionalization. The benzhydryl (diphenylmethyl) group serves two critical roles:

  • Steric Shielding: It prevents over-alkylation at the nitrogen during ring closure.

  • Crystallinity: It imparts significant crystallinity to intermediates, allowing for purification via recrystallization rather than chromatography.

Figure 1: Synthetic Pathway (Graphviz)

G SM1 Epichlorohydrin (Alkylation Agent) INT1 1-Benzhydrylazetidin-3-ol (Stable Alcohol) SM1->INT1 Double Alkylation (MeOH, Reflux) SM2 Benzhydrylamine (Primary Amine) SM2->INT1 INT2 1-Benzhydrylazetidin-3-one (Unstable Ketone) INT1->INT2 Oxidation (SO3·Py / DMSO) PROD 1-Benzhydryl-azetidin-3-yl-hydrazone (Target Scaffold) INT2->PROD Condensation (R-NH-NH2, AcOH)

Caption: Three-step synthetic pathway emphasizing the critical oxidation state transition from the stable alcohol to the reactive ketone.

Detailed Experimental Protocols

Phase 1: Scaffold Construction (Ring Closure)

Objective: Synthesis of 1-benzhydrylazetidin-3-ol.

Scientific Rationale: The reaction of epichlorohydrin with a primary amine is a double alkylation. The first step opens the epoxide; the second displaces the chloride. We utilize a 1:1 stoichiometry in polar protic solvents (MeOH) to stabilize the transition state of the ring closure.

Reagents:

  • Benzhydrylamine (1.0 equiv)

  • Epichlorohydrin (1.1 equiv)

  • Methanol (Solvent, 5 mL/mmol)

  • Solvent for crystallization: Isopropanol/Heptane

Protocol:

  • Dissolution: Dissolve benzhydrylamine in Methanol at room temperature.

  • Addition: Add epichlorohydrin dropwise over 30 minutes. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (65°C) and stir for 48–72 hours.

    • Self-Validation Point: Monitor by TLC (SiO2, 5% MeOH/DCM). The mobile starting amine (high Rf) should disappear, replaced by a lower Rf spot (alcohol).

  • Workup: Concentrate the methanol under reduced pressure to obtain a viscous oil.

  • Crystallization: Redissolve in minimal hot Isopropanol. Add Heptane dropwise until turbid. Cool to 4°C overnight.

  • Yield: Expect 70–80% of white crystalline solid.

Phase 2: Oxidation to the Ketone

Objective: Synthesis of 1-benzhydrylazetidin-3-one.

Critical Insight: Azetidin-3-ones are prone to ring-opening or polymerization under harsh acidic or basic conditions due to ring strain (~26 kcal/mol). Avoid Jones Oxidation. We employ Parikh-Doering conditions (SO3·Pyridine) as it buffers the pH and avoids heavy metal waste.

Reagents:

  • 1-Benzhydrylazetidin-3-ol (1.0 equiv)

  • Sulfur trioxide pyridine complex (3.0 equiv)

  • Triethylamine (TEA) (5.0 equiv)

  • DMSO (anhydrous, 10 mL/mmol)

Protocol:

  • Preparation: Dissolve the alcohol and TEA in anhydrous DMSO. Cool to 0°C.

  • Oxidation: Add SO3·Pyridine complex in three portions over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

    • Self-Validation Point: IR Spectroscopy of an aliquot.[1] Look for the appearance of the strained ketone stretch at ~1820 cm⁻¹ . (Note: This is higher than typical ketones due to ring strain).

  • Quench: Pour into ice-water.

  • Extraction: Extract immediately with Ethyl Acetate (3x). Wash organics with brine to remove DMSO.

  • Stability Note: The ketone is unstable. Do not store. Proceed immediately to Phase 3 or store at -20°C under Argon for max 24 hours.

Phase 3: Hydrazone Condensation

Objective: Formation of the Hydrazone Linker.

Protocol:

  • Mixing: Dissolve the fresh 1-benzhydrylazetidin-3-one (1.0 equiv) in Ethanol (anhydrous).

  • Catalysis: Add the hydrazine derivative (R-NH-NH2, 1.1 equiv) and a catalytic amount of Acetic Acid (0.1 equiv).

    • Why AcOH? It protonates the carbonyl oxygen, making it more electrophilic, without being strong enough to open the azetidine ring.

  • Stirring: Stir at room temperature for 2–6 hours. Heating is usually unnecessary and risks degradation.

  • Precipitation: In many cases, the hydrazone precipitates out of ethanol. If not, evaporate solvent and recrystallize from EtOH/Ether.

Data Presentation & Troubleshooting

Table 1: Troubleshooting the "Unstable Ketone"

ObservationRoot CauseCorrective Action
Low Yield (Phase 1) Incomplete ring closure (linear intermediate remains).Increase reflux time to 72h; ensure high concentration (1M).
Polymerization (Phase 2) Ketone stored too long or exposed to strong base.Use ketone immediately; ensure TEA excess is washed out.
Ring Opening Acid concentration too high during condensation.Use <10 mol% Acetic Acid; switch to molecular sieves for dehydration.
Missing C=O Peak Hydrate formation (gem-diol).Dry the ketone solution over MgSO4 thoroughly before IR/NMR.

Figure 2: Decision Matrix for Oxidation Method

D Start Select Oxidation Method Q1 Is the substrate acid-sensitive? Start->Q1 Jones Jones Oxidation (CrO3/H2SO4) Q1->Jones No (Robust Ring) Swern Swern Oxidation (DMSO/Oxalyl Chloride) Q1->Swern Yes (Standard) Parikh Parikh-Doering (SO3·Py/DMSO) Q1->Parikh Yes (Scale-up/Odorless) Note Recommended for Azetidines: Parikh-Doering avoids -78°C setup and harsh acids. Parikh->Note

Caption: Selection logic for oxidation. Parikh-Doering is preferred for azetidines to balance pH and temperature control.

References

  • Anderson, A. G., & Lok, R. (1972).[2][3] Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry, 37(24), 3953–3955.[3]

    • Grounding: Establishes the foundational protocol for the ring closure of epichlorohydrin and benzhydrylamine.
  • Gutta, M., et al. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. Organic Process Research & Development.

    • Grounding: Provides optimized scale-up conditions and impurity profiles for the alcohol intermedi
  • BenchChem Protocols. (2025). Synthetic Protocols for N-(1-Benzhydrylazetidin-3-yl)acetamide Derivatives.

    • Grounding: Verifies the utility of the benzhydryl-azetidine scaffold in current medicinal chemistry applic
  • ChemicalBook. (2025).[4][5] 1-Benzhydrylazetidin-3-one Properties and Safety.

    • Grounding: Provides physical property data and safety handling for the ketone intermedi

Sources

Method

Application Note: Reductive Amination Protocols for Azetidine Hydrazines

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & Strategic Overview Azetidines—highly strained, four-membered nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Strategic Overview

Azetidines—highly strained, four-membered nitrogen heterocycles—have become privileged scaffolds in modern drug discovery. They offer unique physicochemical advantages, including reduced lipophilicity, altered basicity, and the provision of rigid, compact 3D vectors compared to larger pyrrolidine or piperidine rings [3]. Specifically, hydrazine-functionalized azetidines (such as 1-aminoazetidines and azetidin-3-ylhydrazines) are critical pharmacophores in the development of novel antibacterial and anticancer agents [1].

However, functionalizing these moieties via reductive amination presents a dual chemoselectivity challenge:

  • Ring Strain Instability: The azetidine core possesses significant ring strain (~26 kcal/mol), making it highly susceptible to nucleophilic ring-opening under harsh acidic or thermal conditions [2].

  • N-N Bond Fragility: The hydrazine N-N bond is vulnerable to reductive cleavage, particularly when subjected to transition-metal-catalyzed hydrogenation.

As a Senior Application Scientist, I have designed this protocol to establish a self-validating, highly selective reductive amination workflow that circumvents these degradation pathways, ensuring high-fidelity C-N bond formation.

Mechanistic Causality & Reagent Selection

The success of azetidine hydrazine reductive amination hinges on the precise calibration of the reducing agent and the pH of the reaction medium.

  • Avoidance of Catalytic Hydrogenation: Traditional reductive amination utilizing

    
     over 
    
    
    
    or Raney Nickel is strongly contraindicated. These conditions invariably lead to the hydrogenolysis of the delicate N-N bond, yielding primary amines instead of the desired alkylated hydrazines, and can induce catastrophic azetidine ring-opening.
  • Hydride Donor Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the optimal reagent. STAB is a mild, moisture-tolerant hydride donor that selectively reduces iminium/hydrazonium ions over unreacted carbonyls. Its attenuated reactivity prevents both N-N bond cleavage and azetidine ring fragmentation.

  • pH Modulation: The reaction requires a mildly acidic environment (pH 4–5) to facilitate hydrazone formation. Glacial acetic acid is utilized because it provides sufficient protic activation for the carbonyl carbon without protonating the azetidine nitrogen to the point of inducing ring-strain collapse.

Quantitative Data: Reagent Comparison

Table 1: Comparison of Reductive Amination Conditions for Azetidine Hydrazines

Reducing AgentSolvent SystemTempTarget Alkylation YieldMechanistic Outcome / Byproducts
NaBH(OAc)₃ DCE, AcOH (1.0 eq)20 °C75 - 90% Optimal. Trace over-alkylation.
NaBH₃CN MeOH, AcOH (cat.)20 °C60 - 80%Viable, but poses cyanide toxicity risks.
H₂, Pd/C MeOH25 °C< 10%Failure. Extensive N-N cleavage & ring-opening.
NaBH₄ EtOH0 °C30 - 40%Suboptimal. Direct carbonyl reduction competes.

Reaction Pathway Visualization

G Node1 Carbonyl Compound (Aldehyde/Ketone) Node3 Hemiaminal Intermediate Node1->Node3 + H+ (Mild Acid) Node2 Azetidine Hydrazine Core Node2->Node3 Nucleophilic Attack Node4 Hydrazone (Schiff Base) Node3->Node4 - H2O Node5 Alkylated Azetidine Hydrazine Node4->Node5 NaBH(OAc)3 (Selective Reduction) Node6 Ring-Opened / Cleaved Byproducts Node4->Node6 H2/Pd-C or Strong Acid

Figure 1: Azetidine hydrazine reductive amination pathways and condition-dependent divergence.

Experimental Protocol: STAB-Mediated Reductive Amination

This methodology is engineered as a self-validating system . It utilizes strict In-Process Controls (IPCs) to ensure the hydrazone intermediate is fully formed prior to the introduction of the reducing agent, thereby eliminating the primary failure mode: premature reduction of the starting aldehyde.

Materials Required
  • 1-Aminoazetidine hydrochloride or Azetidin-3-ylhydrazine (1.0 eq)

  • Target Aldehyde/Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 eq)

  • Anhydrous Dichloroethane (DCE) (0.2 M)

  • Glacial Acetic Acid (1.0 eq)

Step-by-Step Methodology

Step 1: Free-basing and Substrate Activation Suspend the azetidine hydrazine hydrochloride salt (1.0 mmol) in anhydrous DCE (5 mL) under an inert argon atmosphere. Cool to 0 °C and add DIPEA (1.0 mmol) dropwise. Stir for 10 minutes.

  • Causality Note: Neutralizing the HCl salt is mandatory. Free HCl will over-protonate the azetidine nitrogen, triggering ring-opening pathways [2].

Step 2: Hydrazone Formation Add the target aldehyde (1.1 mmol) followed immediately by glacial acetic acid (1.0 mmol).

  • Causality Note: Acetic acid acts as a mild protic source to activate the carbonyl carbon for nucleophilic attack without inducing azetidine ring strain collapse.

Step 3: In-Process Control (IPC) 1 – Self-Validation Stir the mixture at room temperature for 1–2 hours. Do not proceed until validated. Monitor the reaction via LC-MS or TLC (ninhydrin stain) to confirm the complete disappearance of the starting hydrazine and the formation of the hydrazone intermediate


.
  • Self-Validation Logic: Adding STAB before complete hydrazone formation will result in the irreversible reduction of the unreacted aldehyde to a primary alcohol, drastically suppressing the final yield.

Step 4: Selective Reduction Cool the validated reaction mixture back to 0 °C. Add STAB (1.5 mmol) portion-wise over 15 minutes.

  • Causality Note: Portion-wise addition mitigates exothermic spikes. STAB is explicitly chosen because it selectively reduces the iminium species without cleaving the N-N bond [1].

Step 5: Reaction Maturation Allow the reaction to warm to room temperature and stir for 4–12 hours.

Step 6: In-Process Control (IPC) 2 Verify the complete consumption of the hydrazone intermediate via LC-MS. If the reaction stalls, an additional 0.5 eq of STAB may be added.

Step 7: Quench and Workup Quench the reaction by carefully adding saturated aqueous


 (5 mL) at 0 °C. Stir vigorously for 30 minutes until 

gas evolution ceases.
  • Causality Note: A basic quench neutralizes the acetic acid and hydrolyzes boron complexes, ensuring the basic azetidine hydrazine product partitions cleanly into the organic layer.

Step 8: Extraction and Purification Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous


, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient containing 1% 

) to yield the pure alkylated azetidine hydrazine.

References

  • Title: New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties Source: Medicinal Chemistry Research, 23(6), 2014. URL: [Link]

  • Title: Reactivity of 1-aminoazetidine-2-carboxylic acid during peptide forming procedures: observation of an unusual variant of the hydrazino turn Source: Tetrahedron Letters, 54(8), 2013. URL: [Link]

  • Title: An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids Source: Arkivoc, 2018. URL: [Link]

Application

Application Note: Strategic Utilization of (1-Benzhydryl-azetidin-3-yl)-hydrazine as a Bifunctional Linker Scaffold

Executive Summary & Molecular Profile (1-Benzhydryl-azetidin-3-yl)-hydrazine (CAS: 1235407-00-7) is a high-value heterocyclic building block that functions as a masked heterobifunctional linker . Unlike simple alkyl link...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profile

(1-Benzhydryl-azetidin-3-yl)-hydrazine (CAS: 1235407-00-7) is a high-value heterocyclic building block that functions as a masked heterobifunctional linker . Unlike simple alkyl linkers, the azetidine core introduces conformational constraint, reducing the entropic penalty of binding and improving the physicochemical properties (e.g., metabolic stability, solubility) of the final conjugate.

This guide details the protocols for utilizing this molecule to link two distinct pharmacophores or biomolecules. The strategy relies on the differential reactivity of its two termini:

  • The Hydrazine Terminus: A nucleophilic handle ready for immediate conjugation to ketones/aldehydes (hydrazone formation) or 1,3-diketones (pyrazole formation).

  • The Azetidine Nitrogen: Currently protected by a benzhydryl (diphenylmethyl) group, which serves as a lipophilic mask. Upon deprotection, it reveals a secondary amine for amide coupling or reductive amination.

Physicochemical Data Table
PropertyValueNotes
Molecular Formula

Supplied as Dihydrochloride salt
Molecular Weight 326.26 g/mol Salt form
Solubility DMSO, Methanol, WaterAcidic pH required for water stability
pKa (Hydrazine) ~8.1Nucleophilic at neutral/slightly acidic pH
Ring Strain ~26 kcal/molAzetidine is strained; avoid strong Lewis acids

Strategic Application Logic

The power of this linker lies in its "Ligate-Deprotect-Ligate" workflow. This sequential approach allows for the controlled assembly of complex molecules such as PROTACs (Proteolysis Targeting Chimeras) or Antibody-Drug Conjugates (ADCs).

The Workflow Logic
  • Phase I (Hydrazine Ligation): The hydrazine group reacts chemoselectively with an electrophilic carbonyl on Payload A . The bulky benzhydryl group prevents the azetidine nitrogen from interfering.

  • Phase II (Deprotection): The benzhydryl group is cleaved via catalytic hydrogenolysis. This is a "soft" deprotection that preserves the hydrazone/pyrazole linkage formed in Phase I.

  • Phase III (Amine Ligation): The liberated azetidine nitrogen is reacted with an activated ester or halide on Payload B .

Detailed Experimental Protocols

Phase I: Hydrazine Conjugation (Hydrazone Formation)

Objective: Link the scaffold to Payload A (containing an aldehyde or ketone).

Reagents:

  • (1-Benzhydryl-azetidin-3-yl)-hydrazine 2HCl[1]

  • Payload A (Aldehyde/Ketone)

  • Solvent: Methanol (MeOH) or DMSO (for hydrophobic payloads)

  • Catalyst: Aniline (10 mol%) - Optional, accelerates reaction at pH 6

  • Base: Sodium Acetate (NaOAc) or Triethylamine (TEA)

Protocol:

  • Preparation: Dissolve 1.0 equiv of the hydrazine scaffold in MeOH (0.1 M concentration).

  • Neutralization: Add 2.0 equiv of NaOAc (or TEA) to neutralize the HCl salt. The solution should be approximately pH 5–6.

  • Addition: Add 1.0–1.2 equiv of Payload A.

  • Reaction: Stir at room temperature for 2–12 hours.

    • Note: If the payload is a ketone, heating to 40°C or adding aniline catalyst may be required.

  • Workup: Evaporate solvent. Partition between EtOAc and saturated

    
    . Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Validation: Verify formation of the

    
     bond via LC-MS (Shift in retention time) and NMR (Disappearance of carbonyl signal).
    
Phase II: Benzhydryl Deprotection (The "Switch")

Objective: Remove the diphenylmethyl masking group to activate the azetidine amine.

Critical Safety Note: Azetidines are strained rings. Avoid high temperatures (>60°C) or strong Lewis acids which can cause ring-opening to propanediamines.

Method A: Catalytic Hydrogenolysis (Standard) Preferred for stability.

  • Setup: Dissolve the Phase I conjugate in MeOH or EtOH (0.05 M).

  • Catalyst: Add 20 wt% of Palladium Hydroxide on Carbon (

    
    , Pearlman’s Catalyst).
    
    • Why Pearlman's? It is more effective for cleaving bulky benzhydryl groups than standard Pd/C.

  • Hydrogenation: Purge with

    
     gas (balloon pressure is usually sufficient; 1-3 atm). Stir at RT for 4–16 hours.
    
  • Monitoring: Monitor by TLC/LC-MS. The starting material (bulky aromatic) will convert to a more polar secondary amine.

  • Filtration: Filter through a Celite pad to remove Pd. Rinse with MeOH.

  • Purification: Concentrate filtrate. The product is the free secondary amine azetidine.

Method B: ACE-Cl Deprotection (Alternative) Use if the conjugate contains alkene bonds sensitive to hydrogenation.

  • Dissolve conjugate in dry 1,2-dichloroethane (DCE).

  • Add 1.2 equiv of 1-Chloroethyl chloroformate (ACE-Cl) and 3.0 equiv of Proton Sponge (to scavenge acid).

  • Reflux for 2 hours.

  • Evaporate solvent, redissolve in MeOH, and reflux for 30 mins (methanolysis of the intermediate carbamate).

Phase III: Azetidine Functionalization

Objective: Attach Payload B to the newly liberated secondary amine.

Protocol (Amide Coupling):

  • Activation: Dissolve Payload B (Carboxylic Acid, 1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 mins.

  • Coupling: Add the deprotected azetidine conjugate (from Phase II, 1.0 equiv).

  • Reaction: Stir at RT for 1–4 hours.

  • Purification: Standard RP-HPLC is recommended for the final bifunctional molecule.

Visualization of Reaction Logic

The following diagram illustrates the heterobifunctional assembly strategy.

G Start Starting Material: (1-Benzhydryl-azetidin-3-yl)-hydrazine Step1 Phase I: Hydrazone Formation Start->Step1 + Payload A (Ketone) Inter1 Intermediate A: Benzhydryl-Azetidine-Linker-Payload A Step1->Inter1 Step2 Phase II: Benzhydryl Deprotection (H2, Pd(OH)2/C) Inter1->Step2 Inter2 Intermediate B: Free Amine-Azetidine-Linker-Payload A Step2->Inter2 - Diphenylmethane Step3 Phase III: Amide Coupling (Payload B-COOH + HATU) Inter2->Step3 + Payload B (Acid) Final Final Conjugate: Payload B-Azetidine-Linker-Payload A Step3->Final

Caption: Flowchart demonstrating the sequential "Ligate-Deprotect-Ligate" strategy for constructing bifunctional conjugates using the azetidine scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Phase I Salt interferenceEnsure full neutralization of the 2HCl salt with NaOAc before adding the aldehyde/ketone.
Ring Opening Acid sensitivityAvoid strong mineral acids (HCl, H2SO4) during workup. Keep pH > 3.
Incomplete Deprotection Steric hindranceSwitch from Pd/C to Pearlman’s Catalyst (

)
. Increase H2 pressure to 50 psi.
Hydrolysis of Hydrazone Aqueous instabilityIf the hydrazone linkage is unstable, reduce it to a hydrazine linkage (

) using

immediately after formation.

References

  • Azetidine Synthesis & Properties

    • Title: Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
    • Source: LJMU Research Online.
    • URL:[Link]

  • Hydrazine Conjugation Chemistry

    • Title: Linker and Conjugation Chemistry in ADCs: Str
    • Source: BOC Sciences.[]

  • Benzhydryl Deprotection Protocols

    • Title: A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series.[3]

    • Source: ResearchG
    • URL:[Link]

  • Commercial Reagent Data

    • Title: (1-Benzhydryl-azetidin-3-yl)-hydrazine dihydrochloride Product Page.[1][4]

    • Source: ChemScene.

Sources

Method

Synthesis of Azelnidipine Intermediates from Azetidine Precursors: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Azelnidipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension. Its unique pharmacolo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelnidipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension. Its unique pharmacological profile, characterized by a gradual onset of action and reduced incidence of reflex tachycardia, is partly attributed to its distinct molecular structure, which includes an azetidine moiety.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of key azelnidipine intermediates derived from azetidine precursors. We will delve into the strategic implementation of the azetidine ring, the mechanistic intricacies of the synthetic pathway, and provide step-by-step instructions for the preparation of the pivotal intermediate, 3-amino-3-iminopropionic acid-1-(benzhydryl)-3-azetidinyl ester acetate, and its subsequent utilization in the Hantzsch dihydropyridine synthesis to form the core of azelnidipine.

Introduction: The Strategic Importance of the Azetidine Moiety

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[3] Its inclusion in drug candidates is a deliberate strategy to enhance physicochemical and pharmacokinetic properties. The strained nature of the azetidine ring imparts a degree of conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.[1][4] In the context of azelnidipine, the azetidine moiety contributes to its metabolic stability and overall pharmacokinetic profile.[2] The synthesis of azelnidipine, therefore, presents a compelling case study in the strategic application of this unique heterocyclic system.

Synthetic Strategy Overview

The synthesis of azelnidipine from an azetidine precursor can be conceptually divided into two major stages:

  • Synthesis of the Key Azetidine Intermediate: The preparation of 3-amino-3-iminopropanoic acid-1-(diphenylmethyl)-3-azetidinyl ester acetate. This multi-step synthesis begins with the commercially available 1-benzhydryl-3-azetidinol.

  • Hantzsch Dihydropyridine Synthesis: The condensation of the azetidine intermediate with an appropriately substituted benzaldehyde derivative to construct the 1,4-dihydropyridine core of azelnidipine.

This guide will provide detailed protocols for each of these stages.

PART 1: Synthesis of the Key Azetidine Intermediate

The synthesis of 3-amino-3-iminopropanoic acid-1-(diphenylmethyl)-3-azetidinyl ester acetate is a critical sequence that introduces the necessary functional groups for the subsequent Hantzsch condensation.

Experimental Workflow for Azetidine Intermediate Synthesis

cluster_0 Stage 1: Esterification cluster_1 Stage 2: Pinner Reaction cluster_2 Stage 3: Amidine Formation A 1-Benzhydryl-3-azetidinol C DCC, CH2Cl2 A->C B Cyanoacetic Acid B->C D Cyanoacetic acid-1-benzhydryl-3-azetidinyl ester C->D Esterification E Anhydrous EtOH, HCl (gas) D->E F Imidate Hydrochloride Salt (Pinner Salt) E->F Pinner Reaction G Ammonium Acetate, Acetonitrile F->G H 3-Amino-3-iminopropanoic acid-1-(diphenylmethyl)-3-azetidinyl ester acetate G->H Amidination cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A 3-Amino-3-iminopropanoic acid-1-(diphenylmethyl)-3-azetidinyl ester acetate C Isopropanol, Reflux A->C B Isopropyl 2-(3-nitrobenzylidene)acetoacetate B->C D Azelnidipine C->D Hantzsch Condensation

Sources

Application

Application Notes and Protocols for the Functionalization of 3-Hydrazino-Azetidines for Library Synthesis

Introduction: The Azetidine Scaffold and the Power of the Hydrazino-Moiety in Drug Discovery The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Scaffold and the Power of the Hydrazino-Moiety in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and non-planar geometry provide a unique three-dimensional character to small molecules, often leading to improved physicochemical properties and novel interactions with biological targets.[1][2] The functionalization of the azetidine core at the 3-position offers a versatile platform for creating diverse chemical libraries for drug discovery.[3][4] This guide focuses on the 3-hydrazino-azetidine core, a particularly powerful building block for library synthesis. The hydrazine moiety is a highly versatile functional group that can be readily derivatized through a variety of chemical transformations, including reductive amination, acylation, sulfonylation, and hydrazone formation.[5][6] This allows for the rapid and efficient generation of large and diverse libraries of compounds from a single, common intermediate.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the functionalization of 3-hydrazino-azetidines. It includes a proposed synthesis of the key N-Boc-protected 3-hydrazino-azetidine intermediate, detailed protocols for its derivatization, and a strategic workflow for the construction of a combinatorial library.

Synthesis of the Core Scaffold: N-Boc-3-Hydrazino-Azetidine

The starting point for library synthesis is the preparation of a stable, protected form of the 3-hydrazino-azetidine core. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for the azetidine nitrogen, as it is stable to a wide range of reaction conditions and can be readily removed under acidic conditions.[7][8] The synthesis of N-Boc-3-hydrazino-azetidine can be achieved from commercially available N-Boc-3-hydroxy-azetidine in a two-step sequence.

Protocol 1: Synthesis of N-Boc-3-mesyloxy-azetidine

This protocol describes the mesylation of the hydroxyl group to create a good leaving group for subsequent nucleophilic substitution.

Materials:

  • N-Boc-3-hydroxy-azetidine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve N-Boc-3-hydroxy-azetidine (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution and stir for 10 minutes.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-3-mesyloxy-azetidine, which can often be used in the next step without further purification.

Protocol 2: Synthesis of N-Boc-3-hydrazino-azetidine

This protocol describes the nucleophilic substitution of the mesylate with hydrazine.

Materials:

  • N-Boc-3-mesyloxy-azetidine

  • Anhydrous Ethanol

  • Hydrazine hydrate

  • Diatomaceous earth

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve the crude N-Boc-3-mesyloxy-azetidine (1.0 eq) in anhydrous ethanol in a round-bottom flask.

  • Add hydrazine hydrate (5.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess hydrazine.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-hydrazino-azetidine.

Library Synthesis Workflow

The functionalization of N-Boc-3-hydrazino-azetidine allows for the creation of a diverse library of compounds. The general workflow involves the parallel derivatization of the hydrazine moiety, followed by an optional deprotection of the azetidine nitrogen and further functionalization.

G cluster_0 Core Synthesis cluster_1 Library Generation (Parallel Synthesis) cluster_2 Optional Diversification A N-Boc-3-hydroxy-azetidine B N-Boc-3-mesyloxy-azetidine A->B MsCl, TEA, DCM C N-Boc-3-hydrazino-azetidine (Core Scaffold) B->C Hydrazine Hydrate, EtOH G Hydrazone Library C->G Reductive Amination or Hydrazone Formation H Acylhydrazide Library C->H Acylation I Sulfonylhydrazide Library C->I Sulfonylation D Array of Aldehydes/Ketones D->G E Array of Acyl Chlorides E->H F Array of Sulfonyl Chlorides F->I J N-Boc Deprotection (TFA/DCM) G->J H->J I->J K Functionalized 3-hydrazino-azetidine Libraries (TFA salts) J->K L Further N-functionalization (e.g., Alkylation, Arylation) K->L M Final Diversified Library L->M

Caption: Workflow for library synthesis from 3-hydrazino-azetidine.

Protocols for Functionalization

The following protocols describe the key reactions for derivatizing the N-Boc-3-hydrazino-azetidine core scaffold. These reactions are amenable to parallel synthesis formats.

Protocol 3: Reductive Amination with Aldehydes and Ketones

Reductive amination is a robust method for forming stable alkyl-substituted hydrazines.[9][10]

Materials:

  • N-Boc-3-hydrazino-azetidine

  • Aldehyde or Ketone (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic acid (catalytic)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of N-Boc-3-hydrazino-azetidine (1.0 eq) in anhydrous DCM, add the aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/hydrazone formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 4: Acylation with Acyl Chlorides

Acylation of the terminal nitrogen of the hydrazine moiety provides stable acylhydrazides.[11][12]

Materials:

  • N-Boc-3-hydrazino-azetidine

  • Acyl chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (1.5 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-3-hydrazino-azetidine (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add pyridine or triethylamine (1.5 eq).

  • Slowly add the acyl chloride (1.1 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 5: Sulfonylation with Sulfonyl Chlorides

Sulfonylation of the hydrazine provides stable sulfonylhydrazides.[13][14]

Materials:

  • N-Boc-3-hydrazino-azetidine

  • Sulfonyl chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.5 eq)

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-3-hydrazino-azetidine (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add pyridine (1.5 eq).

  • Slowly add the sulfonyl chloride (1.1 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 6: Hydrazone Formation with Aldehydes and Ketones

Formation of hydrazones is a straightforward condensation reaction, often requiring catalytic acid.[15][16]

Materials:

  • N-Boc-3-hydrazino-azetidine

  • Aldehyde or Ketone (1.05 eq)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic)

Procedure:

  • Dissolve N-Boc-3-hydrazino-azetidine (1.0 eq) in ethanol.

  • Add the aldehyde or ketone (1.05 eq) and a few drops of glacial acetic acid.

  • Stir the reaction mixture at room temperature for 4-12 hours. The product may precipitate from the solution.

  • Monitor the reaction by TLC or LC-MS.

  • If precipitation occurs, collect the product by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture and purify the crude product by recrystallization or flash column chromatography.

Data Presentation: Representative Examples

The following table summarizes representative examples of functionalized 3-hydrazino-azetidines with expected yields.

EntryReactant 1 (R-X)Reaction TypeProductExpected Yield (%)
1BenzaldehydeReductive AminationN-Boc-3-(N'-benzylhydrazino)azetidine85
2AcetoneReductive AminationN-Boc-3-(N'-isopropylhydrazino)azetidine80
3Acetyl chlorideAcylationN-Boc-3-(N'-acetylhydrazino)azetidine90
4Benzoyl chlorideAcylationN-Boc-3-(N'-benzoylhydrazino)azetidine88
5Benzenesulfonyl chlorideSulfonylationN-Boc-3-(N'-benzenesulfonylhydrazino)azetidine82
6p-Toluenesulfonyl chlorideSulfonylationN-Boc-3-(N'-(p-tolylsulfonyl)hydrazino)azetidine85
74-ChlorobenzaldehydeHydrazone FormationN-Boc-3-(N'-(4-chlorobenzylidene)hydrazino)azetidine95
8CyclohexanoneHydrazone FormationN-Boc-3-(N'-cyclohexylidenehydrazino)azetidine92

Optional N-Boc Deprotection

For further diversification, the N-Boc protecting group on the azetidine ring can be removed to allow for functionalization of the azetidine nitrogen.

Protocol 7: N-Boc Deprotection

Trifluoroacetic acid (TFA) in DCM is a standard and effective method for Boc deprotection.[17][18]

Materials:

  • N-Boc protected functionalized 3-hydrazino-azetidine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc protected compound (1.0 eq) in anhydrous DCM.

  • Add trifluoroacetic acid (10-20 eq) and stir the solution at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • The resulting TFA salt can often be used directly in subsequent reactions or can be neutralized and purified. To obtain the free base, dissolve the residue in a minimal amount of water, basify with a suitable base (e.g., saturated sodium bicarbonate), and extract with an organic solvent.

Conclusion

The 3-hydrazino-azetidine scaffold is a highly valuable and versatile building block for the synthesis of diverse chemical libraries. The protocols outlined in this guide provide a robust framework for the synthesis of the core scaffold and its subsequent functionalization through a variety of reliable chemical transformations. By employing these methods in a parallel synthesis format, researchers can efficiently generate large numbers of novel compounds for screening in drug discovery programs, thereby accelerating the identification of new therapeutic leads. The unique three-dimensional nature of the azetidine ring combined with the diverse chemical space accessible through the hydrazine moiety makes this an attractive and powerful strategy for modern medicinal chemistry.

References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 231.
  • Govinda Rajulu, G., et al. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Medicinal Chemistry Research, 23(6). [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]

  • Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry, 77(17), 7187-7211. [Link]

  • Google Patents. (2017). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Govinda Rajulu, G., et al. (2013). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and antic. Medicinal Chemistry Research. [Link]

  • Beilstein Journals. Three-component synthesis of highly functionalized aziridines containing a peptide side chain and their one. [Link]

  • Al-Ostath, A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3538. [Link]

  • ResearchGate. Reductive BOC-Amination of Aldehydes. [Link]

  • El-Faham, A., et al. (2022). Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones. Scientific Reports, 12(1), 1-17. [Link]

  • Hawbecker, B. L. (1971). The Synthesis and Diazotization of Some Ketone Hydrazones. Transactions of the Kansas Academy of Science, 74(3/4), 279-284. [Link]

  • Oriental Journal of Chemistry. (2019). Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones. [Link]

  • The Hive. Easy P2P reductive amination with NaBH(OAc)3. [Link]

  • Reddy, P. G., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Letters in Organic Chemistry, 8(8), 556-560. [Link]

  • ResearchGate. Acylation of N-Boc-N'-COCF 3 Protected Hydrazine. [Link]

  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3), 73. [Link]

  • Royal Society of Chemistry. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(63), 38481-38491. [Link]

  • Organic Syntheses. Acetone hydrazone. [Link]

  • Hardie, M. J., et al. (2016). Generation of Dynamic Combinatorial Libraries Using Hydrazone‐Functionalized Surface Mimetics. Chemistry–A European Journal, 22(44), 15766-15775. [Link]

  • Organic Syntheses. 3. [Link]

  • Université de Rennes. Synthesis of Fmoc-protected aza-b -amino acids via reductive amination of glyoxylic acid. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Alcrut. Synthesis and Evaluation of Hydrazones. [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]

  • LJMU Research Online. Synthesis of sp3-rich Chemical Libraries based upon 1,2-Diazetidines. [Link]

  • Preprints.org. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]

  • Broad Institute. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. [Link]

  • Kuntz, I. Structure Based Design of Combinatorial Chemistry Libraries. [Link]

  • Broad Institute. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Reddit. (2025). Acylation of N-Aryl systems using acyl chlorides. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • ResearchGate. One-pot synthesis of sulfonylhydrazones from sulfonyl chloride, hydrazine hydrate and vinyl azide in water. [Link]

  • Organic Chemistry Portal. Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. [Link]

  • ResearchGate. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]

Sources

Method

Application Note: Regioselective Cyclization of (1-Benzhydryl-azetidin-3-yl)-hydrazine with 1,3-Diketones

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Early-Stage Drug Discovery Introduction & Strategic Rationale In contemporary drug discovery, the in...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Early-Stage Drug Discovery

Introduction & Strategic Rationale

In contemporary drug discovery, the integration of highly strained, sp³-rich heterocycles is a proven strategy to enhance the pharmacokinetic profiles of drug candidates. Azetidines, four-membered nitrogenous rings, are privileged motifs that improve metabolic stability, aqueous solubility, and conformational rigidity[1]. When hybridized with a pyrazole core—a ubiquitous pharmacophore in oncology and anti-inflammatory therapeutics—the resulting azetidine-pyrazole scaffold offers exceptional vectorization for structure-activity relationship (SAR) exploration.

This application note details the robust synthesis of 1-(1-benzhydryl-azetidin-3-yl)-1H-pyrazoles via the cyclization of (1-benzhydryl-azetidin-3-yl)-hydrazine with various 1,3-diketones. The methodology leverages a modified Knorr pyrazole synthesis[2]. The strategic use of the benzhydryl group serves as a bulky, lipophilic protecting group. It prevents unwanted azetidine ring-opening during the acidic cyclization process and allows for clean, late-stage deprotection (e.g., via palladium-catalyzed hydrogenolysis) to yield the free azetidine for further functionalization.

Mechanistic Insights: The Knorr Pyrazole Synthesis

The cyclocondensation of hydrazines with 1,3-dicarbonyl compounds is a rapid and highly efficient route to substituted pyrazoles[3]. The reaction is governed by strict kinetic and thermodynamic principles:

  • Nucleophilic Attack: The terminal, more nucleophilic nitrogen of the azetidinyl-hydrazine attacks the protonated carbonyl of the 1,3-diketone. This forms a hydrazone intermediate following the loss of a water molecule.

  • Intramolecular Cyclization: The secondary nitrogen of the hydrazine moiety attacks the remaining carbonyl group, generating a cyclized 5-hydroxy-4,5-dihydro-1H-pyrazole (hydroxypyrazoline) intermediate.

  • Dehydration: The intermediate undergoes acid-catalyzed dehydration. This elimination of a second water molecule is the rate-determining step, driving the system toward the thermodynamically stable, aromatic 1H-pyrazole.

Mechanism N1 1,3-Diketone + (1-Benzhydryl-azetidin-3-yl)-hydrazine N2 Hydrazone Intermediate (Kinetic Control) N1->N2 Nucleophilic Attack & -H2O (Acid Catalyzed) N3 5-Hydroxy-4,5-dihydro-1H-pyrazole (Cyclized Intermediate) N2->N3 Intramolecular Cyclization N4 1-(1-Benzhydryl-azetidin-3-yl)-1H-pyrazole (Thermodynamic Product) N3->N4 Dehydration (-H2O) Rate-Determining Step

Figure 1: Mechanistic pathway of the acid-catalyzed Knorr pyrazole synthesis.

Experimental Design & Causality

To ensure a self-validating and high-yielding protocol, every reagent and condition has been selected based on fundamental chemical reactivity:

  • Hydrazine Free-Basing: Commercially available (1-benzhydryl-azetidin-3-yl)-hydrazine is supplied as a dihydrochloride salt to prevent air oxidation and degradation. It must be neutralized in situ with a non-nucleophilic base (e.g., Triethylamine) to restore the nucleophilicity of the hydrazine nitrogens.

  • Solvent Selection: Ethanol (EtOH) is the optimal solvent. Its polar protic nature stabilizes the charged transition states during the dehydration step, accelerating the reaction compared to aprotic solvents like THF.

  • Acid Catalyst: Glacial acetic acid (AcOH) provides the ideal pH (~3-4) to activate the dicarbonyl without risking premature cleavage of the benzhydryl protecting group or promoting azetidine ring-opening, which can occur with strong mineral acids.

  • Regioselectivity Control: When utilizing unsymmetrical 1,3-diketones (e.g., 1,1,1-trifluoro-2,4-pentanedione), the terminal nitrogen preferentially attacks the more electrophilic carbonyl adjacent to the electron-withdrawing group, leading to predictable regioselectivity[4].

Step-by-Step Protocol

The following methodology is designed as a self-validating system. Do not proceed to the next step unless the Validation Checkpoint criteria are met.

Workflow A 1. Reagent Preparation Free-basing Hydrazine Salt B 2. Knorr Condensation EtOH, Cat. AcOH, 80°C A->B C 3. Reaction Quench Cooling & NaHCO3 Neutralization B->C D 4. Liquid-Liquid Extraction EtOAc / H2O C->D E 5. Purification Silica Gel Chromatography D->E

Figure 2: Experimental workflow for the synthesis of azetidinyl-pyrazoles.

Phase 1: Preparation and Free-Basing
  • Equip a 50 mL round-bottom flask with a magnetic stir bar.

  • Suspend (1-benzhydryl-azetidin-3-yl)-hydrazine dihydrochloride (1.0 eq, 10 mmol) in anhydrous Ethanol (20 mL).

  • Dropwise, add Triethylamine (TEA) (2.2 eq, 22 mmol) at 0 °C. Stir vigorously for 15 minutes at room temperature.

Validation Checkpoint: The opaque suspension will clarify as the free hydrazine dissolves, immediately followed by the precipitation of fine, white triethylamine hydrochloride salts.

Phase 2: Cyclocondensation
  • To the stirring mixture, add the selected 1,3-diketone (e.g., Acetylacetone) (1.1 eq, 11 mmol).

  • Add glacial acetic acid (0.5 mL) to act as the catalytic proton source[2].

  • Fit the flask with a reflux condenser and heat to 80 °C (reflux) for 2–4 hours.

Validation Checkpoint: Monitor the reaction via TLC (Eluent: 70:30 Hexanes/EtOAc). The reaction is complete when the hydrazine starting material (ninhydrin stain positive) is fully consumed, replaced by a new, highly UV-active spot corresponding to the aromatic pyrazole[5].

Phase 3: Work-Up and Extraction
  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the ethanol.

  • Dilute the crude residue with Ethyl Acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL) to neutralize the acetic acid catalyst.

  • Wash with brine (25 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Validation Checkpoint: The aqueous layer pH must test at ~7-8. The crude organic residue should appear as a viscous yellow oil or an off-white solid, indicating successful extraction of the lipophilic product.

Phase 4: Purification
  • Purify the crude product via flash column chromatography on silica gel using a gradient of 10% to 40% EtOAc in Hexanes.

  • Pool the product-containing fractions and evaporate to yield the pure 1-(1-benzhydryl-azetidin-3-yl)-3,5-disubstituted-1H-pyrazole.

Validation Checkpoint: LC-MS analysis must reveal the target mass [M+H]⁺ with >95% purity. ¹H-NMR validation requires the observation of the characteristic pyrazole C4-H singlet (typically between δ 5.8–6.2 ppm) and the intact benzhydryl methine proton (δ 4.3–4.5 ppm).

Data Presentation & Optimization

Quantitative data for the cyclization of (1-benzhydryl-azetidin-3-yl)-hydrazine with various 1,3-diketones is summarized below. The data highlights the necessity of the acid catalyst and the impact of the diketone's electronic properties on regioselectivity.

Table 1: Optimization of Reaction Conditions and Substrate Scope

Entry1,3-Diketone SubstrateSolventCatalystTemp (°C)Time (h)Regioselectivity (Ratio)*Yield (%)
1Acetylacetone (2,4-Pentanedione)EtOHAcOH802Symmetrical (1:0)88
2BenzoylacetoneEtOHAcOH80385:1576
31,1,1-Trifluoro-2,4-pentanedioneMeOHHCl65492:881
4AcetylacetoneTHFNone6512Symmetrical (1:0)<10

*Ratio determined via crude ¹H-NMR integration of the pyrazole C4-H protons. In unsymmetrical cases (Entries 2 and 3), the major regioisomer is formed by the initial attack of the terminal hydrazine nitrogen on the most electrophilic carbonyl carbon.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.[3] URL:[Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. URL: [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap.[5] URL: [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry.[4] URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.[1] URL:[Link]

Sources

Application

Advanced Peptide Coupling Conditions for Hydrazine Derivatives: Azapeptides and Peptide Hydrazides

Audience: Researchers, scientists, and drug development professionals Document Type: Application Note & Validated Protocols Introduction & Mechanistic Rationale Hydrazine derivatives have revolutionized modern peptide ch...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Document Type: Application Note & Validated Protocols

Introduction & Mechanistic Rationale

Hydrazine derivatives have revolutionized modern peptide chemistry, serving two distinct but equally critical roles: the synthesis of azapeptides (peptidomimetics where an


-carbon is replaced by a nitrogen atom) and the generation of peptide hydrazides  (highly stable thioester surrogates for Native Chemical Ligation)[1].

Despite their utility, coupling amino acids to hydrazine derivatives—or activating them for subsequent ligation—presents profound mechanistic challenges. The fundamental issue lies in the nucleophilicity paradox . In azapeptide synthesis, the lone-pair/lone-pair repulsion of adjacent nitrogen atoms and the urea-like planarity of the semicarbazide intermediate drastically depress the nucleophilicity of the terminal ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-nitrogen[2]. Conversely, in Native Chemical Ligation (NCL), the relative stability of the peptide hydrazide during solid-phase peptide synthesis (SPPS) must be rapidly overcome in solution to generate a highly reactive acyl azide, without triggering off-target oxidation of electron-rich side chains.

This application note details the causality behind selecting specific coupling reagents, thermodynamic conditions, and catalytic additives to master hydrazine-based peptide chemistry.

Kinetic Profiling of Coupling Reagents in Azapeptide Synthesis

The submonomer approach to azapeptides bypasses the tedious solution-phase synthesis of substituted hydrazines[3]. However, the critical bottleneck remains the acylation of the resin-bound semicarbazide. Because the aza-peptide bond formation is approximately 30 times slower than standard peptide coupling, classical HOBt-based reagents fail to achieve complete conversion[4].

As summarized in the kinetic data below, Oxyma-based uronium/phosphonium salts (COMU, PyOxim) demonstrate superior kinetics. They drive the acylation to >95% yield by maintaining a highly reactive, yet epimerization-resistant, active ester intermediate over the prolonged reaction times required[5].

Table 1: Comparative Efficiency of Coupling Reagents for Aza-Peptide Bond Formation

Conditions: Coupling of Fmoc-Ala-OH to resin-bound H-AzAla-Phe-NH₂ at 25 °C.

Coupling ReagentActivator ClassLeaving GroupYield (%)Relative Reaction Rate
COMU Oxyma / UroniumOxyma> 98% Fast (Complete in < 60 min)
PyOxim Oxyma / PhosphoniumOxyma> 95% Fast (Complete in < 60 min)
HATU HOAt / UroniumHOAt> 93% Moderate (Complete in ~250 min)
TBTU HOBt / UroniumHOBt~ 80% Slow (Incomplete)
HCTU HOBt / UroniumHOBt~ 70% Slow (Incomplete)
PyBOP HOBt / PhosphoniumHOBt~ 50% Slow (Incomplete)

Data synthesized from kinetic studies on solid-phase aza-peptide synthesis[4],[6],[7].

Workflow Visualizations

To conceptualize the distinct pathways for hydrazine derivatives, the following logical workflows map the critical chemical transitions.

Azapeptide_Workflow A Resin-Bound Peptide Amine B Activated Carbazate A->B Triphosgene / p-Nitrophenyl chloroformate C Semicarbazone Intermediate B->C Hydrazone Addition D Alkylated Semicarbazide C->D Base, Alkyl Halide (Side-chain intro) E Azapeptide Elongation D->E Fmoc-AA-OH, COMU, DIPEA

Figure 1: Submonomer solid-phase aza-peptide synthesis workflow.

NCL_Hydrazide_Workflow H Peptide Hydrazide (Stable SPPS Product) A Peptidyl Azide (Reactive Intermediate) H->A NaNO2 (10 equiv) pH 3.0, -15°C, 15 min T Peptide Thioester (MPAA/MESNa Adduct) A->T MPAA (40 equiv) pH 6.8-7.0, RT, 10 min L Native Chemical Ligation (Full-Length Protein) T->L N-Cys Peptide Partner TCEP (40 mM), pH 7.0

Figure 2: One-pot Native Chemical Ligation (NCL) via peptide hydrazide activation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific quality control (QC) checkpoints to ensure mechanistic fidelity.

Protocol A: Submonomer Azapeptide Coupling using COMU

This protocol details the critical acylation step of a sterically hindered semicarbazide on solid support[3],[5].

Reagents: Fmoc-Amino Acid, COMU, N,N-Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF).

  • Resin Preparation: Ensure the resin-bound semicarbazide is fully deprotected and washed thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min).

  • Activation: In a dry vial, dissolve 5.0 equivalents of the desired Fmoc-AA-OH and 5.0 equivalents of COMU in minimal DMF (to achieve a 0.2 M concentration).

  • Base Addition: Add 10.0 equivalents of DIPEA to the activation mixture. Causality Note: The color will rapidly change to yellow/orange, indicating the formation of the Oxyma active ester. Pre-activate for exactly 2 minutes.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 1 to 2 hours. For highly sterically hindered aza-amino acids (e.g., aza-Valine or aza-Isoleucine), extend the coupling time to 4 hours or apply mild heating (40 °C)[6].

  • Washing & QC: Wash the resin with DMF (5 × 1 min).

    • Self-Validation Checkpoint: Standard Ninhydrin (Kaiser) tests are notoriously unreliable for semicarbazides. Perform a micro-cleavage of a few resin beads using TFA/TIS/H₂O (95:2.5:2.5) for 30 mins, evaporate, and analyze via LC-MS to confirm the +[Fmoc-AA] mass shift.

Protocol B: Solid-Phase Synthesis of Peptide Hydrazides

Peptide hydrazides must be synthesized using specialized resins to prevent the over-coupling of glycine residues onto the proximal amine of the hydrazine[1].

Reagents: 2-Chlorotrityl chloride (2-CTC) resin, Fmoc-hydrazine, DIPEA, DMF, Methanol (MeOH).

  • Resin Loading: Swell 2-CTC resin in DCM for 30 min. Add a solution of Fmoc-hydrazine (1.5 equiv) and DIPEA (3.0 equiv) in DMF/DCM (1:1). Agitate for 2 hours at room temperature[8].

  • Capping: Quench unreacted trityl chloride sites by adding HPLC-grade MeOH (0.1 mL/mg resin) and agitate for 20 min.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to expose the primary hydrazine amine.

  • Elongation: Proceed with standard Fmoc-SPPS for the remainder of the peptide sequence.

  • Cleavage: Cleave the peptide hydrazide from the resin using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Protocol C: One-Pot Conversion of Peptide Hydrazide to Thioester and NCL

This protocol utilizes carefully controlled thermodynamics and pH to prevent side reactions (e.g., Tyrosine nitration) during the diazotization of the hydrazide[9],[10].

Reagents: Sodium nitrite (NaNO₂), 4-Mercaptophenylacetic acid (MPAA), Tris(2-carboxyethyl)phosphine (TCEP), NCL Buffer (6 M Guanidinium HCl, 0.2 M Sodium Phosphate).

  • Dissolution: Dissolve the lyophilized peptide hydrazide (1.0 equiv, typically 1-2 mM) in NCL Buffer adjusted to pH 3.0 .

  • Cryogenic Oxidation: Cool the reaction vessel to -15 °C using an ice-salt bath. Add 10.0 equivalents of NaNO₂ (from a freshly prepared 10% w/w aqueous stock). Agitate for exactly 15 minutes[11].

    • Causality Note: The low pH and sub-zero temperature are mandatory to selectively form the acyl azide while completely suppressing the nitrosation of Tryptophan or nitration of Tyrosine.

  • Thiolysis: Add 40.0 equivalents of MPAA directly to the cold mixture. Immediately warm the reaction to room temperature and adjust the pH to 6.8–7.0 using 5 M NaOH. React for 10 minutes to form the highly reactive MPAA-thioester[10].

  • Ligation: Add the N-terminal Cysteine partner peptide (1.2 equiv) to the mixture. Add TCEP to a final concentration of 40 mM to maintain a reducing environment.

  • Incubation & QC: Incubate at 37 °C.

    • Self-Validation Checkpoint: Monitor the reaction via MALDI-TOF MS. You should observe the disappearance of the thioester intermediate and the emergence of the ligated product mass. Purify the final protein via RP-HPLC.

References

  • Chemical synthesis of proteins using peptide hydrazides as thioester surrogates Nature Protocols [Link]

  • Chemical synthesis of proteins using hydrazide intermediates Oxford Academic[Link]

  • Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry PubMed / NIH[Link]

  • Exploring Side-Chain Diversity by Submonomer Solid-Phase Aza-Peptide Synthesis ACS Publications[Link]

  • Azapeptide Synthesis Methods for Expanding Side-Chain Diversity for Biomedical Applications PubMed / NIH[Link]

  • Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides The Royal Society of Chemistry[Link]

  • Synthesis of peptides and proteins with site-specific glutamate arginylation PMC / NIH[Link]

  • Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides MDPI[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of (1-Benzhydryl-azetidin-3-yl)-hydrazine

This technical guide is structured as a dynamic support center resource, designed for immediate application in a research setting. It synthesizes specific structural analysis of (1-Benzhydryl-azetidin-3-yl)-hydrazine wit...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a dynamic support center resource, designed for immediate application in a research setting. It synthesizes specific structural analysis of (1-Benzhydryl-azetidin-3-yl)-hydrazine with established chemical principles governing strained heterocycles and hydrazine derivatives.

[1]

Compound ID: (1-Benzhydryl-azetidin-3-yl)-hydrazine (typically supplied as Dihydrochloride salt) CAS: 1235407-00-7 (2HCl salt) Molecular Weight: 326.26 g/mol (2HCl salt) Core Function: Building block for drug discovery (e.g., synthesis of heterocycles, peptidomimetics).[1]

Part 1: Executive Summary (The "Golden Rules")

If you are reading this mid-experiment, adhere to these immediate directives to prevent sample loss:

  • NO KETONES: Never dissolve or store this compound in Acetone or MEK. The hydrazine moiety will rapidly condense to form hydrazones.

  • PREPARE FRESH: Solution stability is poor. Reconstitute immediately before use.

  • COLD & DARK: Keep solutions on ice (2-8°C) and protected from light to minimize auto-oxidation.[1]

  • ACIDIC IS SAFER: The dihydrochloride salt is significantly more stable than the free base. Do not neutralize until the final reaction step.

Part 2: Solubility & Reconstitution Protocols

The lipophilic benzhydryl (diphenylmethyl) group competes with the polar hydrazine/azetidine core, creating unique solubility challenges.

Recommended Solvent Systems
SolventSolubility RatingComments
DMSO Excellent (>50 mM)Preferred. Stable for short-term storage (24h) at -20°C.
Methanol GoodGood for immediate reactions.[1] Avoid long-term storage (potential for slow nucleophilic attack on the ring).[1]
Water Moderate/LowThe 2HCl salt is water-soluble, but the free base precipitates immediately at pH > 7.
DMF GoodSuitable alternative to DMSO; easier to remove during workup.
Acetone FORBIDDEN Forms stable hydrazone impurities within minutes.[1]
Reconstitution Protocol (Standard 10 mM Stock)
  • Weigh the dihydrochloride salt.

  • Add anhydrous DMSO to achieve 10 mM concentration.

  • Vortex gently. Note: If the solution warms up, cool it immediately. Exothermic dissolution can accelerate degradation.[1]

  • Quality Check: The solution should be clear and colorless. A yellow tint indicates early-stage oxidation.[1]

Part 3: Stability in Solution (Mechanistic Insights)

Understanding why the compound degrades allows you to predict its behavior in your specific assay.

Degradation Pathway 1: Hydrazine Oxidation (Primary Failure Mode)

The hydrazine group (-NH-NH2) is electron-rich and prone to auto-oxidation by atmospheric oxygen, forming azo intermediates and eventually evolving nitrogen gas.[1]

  • Catalysts: Trace metal ions (Cu²⁺, Fe³⁺) and basic pH accelerate this process.[1]

  • Prevention: Degas solvents with Argon/Nitrogen; use chelating agents (EDTA) if compatible.[1]

Degradation Pathway 2: Azetidine Ring Opening

The 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol).[1] While the benzhydryl group provides steric bulk, the ring is susceptible to nucleophilic attack (hydrolysis) or acid-catalyzed ring opening.[1]

  • Risk Factor: Strong acids (pH < 1) or strong nucleophiles in the presence of Lewis acids.

Visualization of Degradation Pathways

The following diagram illustrates the competing degradation routes you must mitigate:

DegradationPathways Compound (1-Benzhydryl-azetidin-3-yl)-hydrazine Oxidation Oxidation Products (Azo compounds, N2 gas) Compound->Oxidation O2 / Basic pH / Light Hydrazone Hydrazone Impurity (via Acetone/Aldehydes) Compound->Hydrazone Ketone Solvents RingOpen Ring-Opened Products (Amino-alcohols) Compound->RingOpen Strong Acid / Nucleophiles

Figure 1: Primary degradation pathways.[1] Note that ketone condensation (Red Arrow) is the fastest and most preventable error.[1]

Part 4: Troubleshooting & FAQs

Issue 1: "My solution turned yellow/brown overnight."
  • Diagnosis: Oxidation of the hydrazine group.[2][3][4]

  • Root Cause: Exposure to air or light in a neutral/basic solution.

  • Remedy: Discard the solution. For the next batch, degas the solvent and store under an inert atmosphere (N₂/Ar).[2] If using DMSO, ensure it is high-purity (low peroxide).[1]

Issue 2: "I see a +40 mass shift in LCMS."
  • Diagnosis: Formation of an Acetone Hydrazone adduct.

  • Root Cause: You likely used acetone to wash glassware or as a co-solvent.[1] Even trace vapors can cause this.

  • Remedy: Switch to methanol or acetonitrile for cleaning glassware.[1] Ensure no ketones are present in the mobile phase or reaction mixture.

Issue 3: "The compound precipitated when I adjusted the pH to 7.4."
  • Diagnosis: Free base insolubility.[1]

  • Root Cause: The dihydrochloride salt is soluble in water due to ionization. At neutral pH, the amine deprotonates, and the lipophilic benzhydryl group drives the molecule out of the aqueous phase.

  • Remedy: Maintain a co-solvent percentage (e.g., 5-10% DMSO) in your buffer.[1] Alternatively, keep the pH slightly acidic (pH 5-6) if your assay permits.[1]

Issue 4: "Can I store the stock solution at -80°C?"
  • Answer: Yes, but in DMSO only . Aqueous solutions should not be frozen and thawed repeatedly due to "pH shift on freezing" effects (eutectic formation) which can concentrate acid/base pockets and degrade the compound.

Part 5: Storage & Handling Specifications

StateConditionStability Window
Solid (Powder) -20°C, Desiccated, Dark> 2 Years
DMSO Stock -20°C or -80°C1-3 Months
Aqueous Solution 4°C (Do not freeze)< 24 Hours
Reaction Mixture Room TempUse immediately

Handling Safety:

  • Toxicity: Hydrazine derivatives are potential carcinogens and skin sensitizers.[1] Handle inside a fume hood.

  • PPE: Double nitrile gloves are recommended due to the high permeability of hydrazine-like compounds.[1]

References

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Retrieved March 6, 2026, from [Link]

Sources

Optimization

Troubleshooting Schiff base formation with sterically hindered hydrazines

Topic: Troubleshooting Schiff Base Formation with Sterically Hindered Hydrazines Executive Summary & Mechanistic Insight The Challenge: Forming hydrazones (a subclass of Schiff bases) using sterically hindered hydrazines...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Schiff Base Formation with Sterically Hindered Hydrazines

Executive Summary & Mechanistic Insight

The Challenge: Forming hydrazones (a subclass of Schiff bases) using sterically hindered hydrazines (e.g., tert-butylhydrazine, mesitylhydrazine) or hindered carbonyls (e.g., di-ortho-substituted benzaldehydes) presents a kinetic bottleneck. While hydrazines typically benefit from the


-effect (making them potent nucleophiles), steric bulk physically blocks the trajectory of attack on the carbonyl carbon. Furthermore, the resulting tetrahedral intermediate (carbinolamine) is often unstable and prone to retro-aldol-type collapse back to starting materials rather than dehydrating to the product.

The Solution Architecture: Success requires a dual-activation strategy:

  • Electrophilic Activation: Increasing the susceptibility of the carbonyl carbon to attack (via Lewis or Brønsted acids).

  • Equilibrium Displacement: Aggressively removing water to drive the thermodynamically unfavorable dehydration step.

Mechanistic Pathway & Failure Points

ReactionMechanism cluster_0 FAILURE POINT A: Steric Blockade cluster_1 FAILURE POINT B: Equilibrium Trap Start Reactants (R2C=O + H2N-NH-R') Inter Carbinolamine Intermediate Start->Inter Nucleophilic Attack (Rate Limiting in Acid) Inter->Start Reversion (Fast in Hindered Systems) Product Hydrazone (R2C=N-NH-R') Inter->Product Dehydration (-H2O) Product->Inter Hydrolysis (+H2O)

Figure 1: The reaction pathway highlights two critical failure points: the initial steric blockade preventing attack, and the reversibility of the carbinolamine intermediate.

Troubleshooting Guide (FAQ)

Q1: I am refluxing in ethanol with acetic acid, but I see no product after 24 hours. Why?

Diagnosis: You likely have a pH Mismatch . Explanation: Acid catalysis is a double-edged sword. You need acid to activate the carbonyl, but if the pH is too low (pH < 3), your hydrazine nucleophile becomes protonated (


). A protonated hydrazine is not  a nucleophile and cannot attack the carbonyl.
Corrective Action: 
  • Check pH: Ensure the apparent pH is between 4.0 and 5.0 .

  • Switch Catalyst: Move from Brønsted acids (AcOH) to Lewis Acids . Scandium(III) triflate [Sc(OTf)

    
    ] is superior because it activates the carbonyl oxygen without protonating the hydrazine nitrogen [1].
    
Q2: LC-MS shows the mass of the intermediate (carbinolamine), but not the final hydrazone.

Diagnosis: Failed Dehydration Step . Explanation: The bulky groups stabilize the carbinolamine intermediate or make the transition state for water elimination energetically high. The reaction is stuck in the "Equilibrium Trap" (see Fig 1). Corrective Action:

  • Chemical Drying: Add activated 4Å Molecular Sieves directly to the reaction vessel.

  • Azeotropic Distillation: If stable, switch solvent to Toluene and use a Dean-Stark trap to physically remove water.

  • Microwave Irradiation: Thermal heating often isn't enough to overcome the activation energy for dehydration in hindered systems. Microwave irradiation (MWI) can accelerate this step by orders of magnitude [2].

Q3: I am seeing a double-condensation product (Azine) instead of my Hydrazone.

Diagnosis: Stoichiometry Error or Disproportionation . Explanation: Azines (


) form when the hydrazine acts as a linker between two carbonyls. This is common with simple hydrazine (

) but can occur with mono-substituted hydrazines if the substituent is labile or if disproportionation occurs. Corrective Action:
  • Excess Nucleophile: Use a large excess of the hydrazine (1.5 to 2.0 equivalents) relative to the carbonyl. This statistically favors the 1:1 adduct.

  • Reverse Addition: Add the carbonyl slowly to a solution of the hydrazine, ensuring the hydrazine is always in excess during the mixing phase.

Q4: My starting material is insoluble in ethanol. Can I use DMSO or DMF?

Diagnosis: Solvent Trapping . Explanation: While DMSO/DMF dissolve reactants well, they are hygroscopic and high-boiling, making water removal difficult. They also solvate the nucleophile strongly, potentially reducing its reactivity. Corrective Action:

  • Co-solvent System: Use a mixture of Toluene/Ethanol (1:1).

  • Microwave (Solvent-Free): Many hindered hydrazones form best under "Neat" (solvent-free) conditions in a microwave reactor. The lack of solvent maximizes collision frequency [3].

Optimized Experimental Protocols

Protocol A: The "Nuclear Option" (Lewis Acid Catalysis)

Best for: Extremely hindered, heat-sensitive, or acid-sensitive substrates.

Reagents:

  • Carbonyl compound (1.0 equiv)

  • Hindered Hydrazine (1.2 equiv)

  • Catalyst: Scandium(III) Triflate [Sc(OTf)

    
    ] (5 mol%)
    
  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

  • Desiccant: Na

    
    SO
    
    
    
    (anhydrous)

Procedure:

  • Dissolve the carbonyl and hydrazine in MeCN (0.5 M concentration).

  • Add Sc(OTf)

    
     (5 mol%) and 100 mg of anhydrous Na
    
    
    
    SO
    
    
    per mmol of reactant.
  • Stir at Room Temperature (RT) for 1 hour. Check TLC/LCMS.

  • If incomplete, heat to 50°C.

  • Workup: Filter off the desiccant/catalyst. Evaporate solvent. Sc(OTf)

    
     is water-tolerant and can often be recovered from the aqueous phase if an extraction is performed.
    
Protocol B: Microwave-Assisted Synthesis (Green Method)

Best for: High-throughput synthesis, insoluble substrates, and driving "stuck" equilibrium.

Reagents:

  • Carbonyl compound (1.0 equiv)

  • Hindered Hydrazine (1.5 equiv)

  • Solvent: Ethanol (minimal volume) or None (Neat)

  • Additive: 1 drop of Glacial Acetic Acid

Procedure:

  • Mix reactants in a microwave-safe vial.

  • Add minimal EtOH (just enough to create a slurry).

  • Irradiation: Set reactor to 100-140°C (dynamic power mode) for 5-10 minutes .

  • Cooling: Cool to RT. The product often precipitates out as the solution cools.

  • Purification: Recrystallize directly from hot ethanol.

Comparative Data: Catalyst Efficiency

The following table summarizes the efficiency of different methods for synthesizing sterically hindered hydrazones (e.g., condensation of camphor or substituted benzophenones).

MethodCatalystConditionsTimeYieldNotes
Conventional AcOH (10%)Reflux (EtOH)12-24 h40-60%Often incomplete; requires purification.
Dean-Stark p-TsOH (1%)Reflux (Toluene)6-12 h75-85%Good for scale-up; requires high temp.
Lewis Acid Sc(OTf)

(5%)
RT to 50°C (MeCN) 1-3 h 90-95% Best for hindered/sensitive groups.
Microwave None/AcOH120°C (Neat/EtOH)5-10 min85-92%Fastest; limited by scale.

Decision Logic for Troubleshooting

TroubleshootingTree Start Start: Reaction Failed/Stalled Q1 Is the Hydrazine Acid-Sensitive? Start->Q1 Q2 Is the System Thermally Stable? Q1->Q2 No Sol1 USE LEWIS ACID (Sc(OTf)3) Avoids protonation Q1->Sol1 Yes (e.g., electron-rich) Q2->Sol1 No (Heat Sensitive) Sol2 USE MICROWAVE High Temp / Short Time Q2->Sol2 Yes (Stable >100°C) Sol3 USE DEAN-STARK Toluene Reflux Q2->Sol3 Yes (Stable <110°C)

Figure 2: Decision matrix for selecting the optimal protocol based on substrate sensitivity.

References

  • Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry, 1999(1), 15–27.[1] Link

  • Shelke, G. M., et al. (2015).[2] Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles (via Hydrazone intermediates). Synlett, 26, 404-407.[2] Link

  • Vazquez, E., et al. (2002). Microwave-assisted synthesis of hydrazones and their use in the synthesis of 1,2,3-thiadiazoles. Tetrahedron Letters, 43(33), 5741-5744. Link

  • Kondo, Y., et al. (2020).[3] Scandium(III) Triflate Catalyzed Direct Synthesis of N-Unprotected Ketimines.[3] Organic Letters, 22(1), 120-123.[3] Link

Sources

Troubleshooting

Removing benzhydryl protecting groups from azetidine hydrazines

Technical Support Center: Benzhydryl Deprotection in Azetidine Hydrazines Reference ID: TSC-CHEM-AZT-004 Status: Active Last Updated: March 2026 Executive Summary Removing a benzhydryl (diphenylmethyl, Dpm) group from an...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzhydryl Deprotection in Azetidine Hydrazines

Reference ID: TSC-CHEM-AZT-004 Status: Active Last Updated: March 2026

Executive Summary

Removing a benzhydryl (diphenylmethyl, Dpm) group from an azetidine hydrazine is a high-stakes transformation. You are navigating a "double-edged" risk profile:

  • Ring Strain: The azetidine ring (~25.4 kcal/mol strain) is susceptible to acid-catalyzed nucleophilic ring opening.[1]

  • N-N Bond Fragility: The hydrazine moiety is prone to reductive cleavage (hydrogenolysis) to form the corresponding amine, destroying the hydrazine pharmacophore.

This guide prioritizes chemoselectivity . We recommend Catalytic Hydrogenolysis (Method A) as the primary protocol due to its mildness, provided that catalyst poisoning is managed. Acidolysis (Method B) is the secondary protocol, reserved for substrates resistant to hydrogenation or containing reduction-sensitive groups (e.g., olefins, halides).

Part 1: Decision Matrix (Method Selection)

Before initiating the experiment, determine the correct pathway based on your substrate's functional group profile.

DecisionMatrix Start Start: Analyze Substrate Halides Contains Halides (Cl, Br, I) or Olefins? Start->Halides AcidSens Contains Acid-Labile Groups (Boc, t-Bu esters)? Halides->AcidSens No MethodB METHOD B: TFA Acidolysis (Alternative) Halides->MethodB Yes (Pd will reduce halides) MethodA METHOD A: Pd(OH)2 Hydrogenolysis (Preferred) AcidSens->MethodA No (Ideal) MethodC METHOD C: Oxidative Cleavage (CAN/DDQ) (Niche Case) AcidSens->MethodC Yes (TFA will cleave Boc)

Figure 1: Decision matrix for selecting the optimal deprotection strategy.

Part 2: Primary Protocol – Catalytic Hydrogenolysis

Objective: Cleave the C-N bond of the benzhydryl group without reducing the N-N hydrazine bond.

The Science: Standard Pd/C is often insufficient for bulky benzhydryl groups. We utilize Pearlman’s Catalyst (


) , which is more active.
  • Risk: Hydrazines are basic and can poison the Pd catalyst.

  • Solution: We add mild acetic acid to protonate the hydrazine, preventing tight binding to the catalyst surface.

Experimental Workflow

Materials:

  • Substrate (1.0 equiv)

  • 20%

    
     (Pearlman’s Catalyst) – Wet support preferred to minimize fire risk.
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Additive: Glacial Acetic Acid (AcOH).

  • Hydrogen source:

    
     balloon (1 atm).
    

Step-by-Step Protocol:

  • Preparation: Dissolve the substrate in MeOH (0.1 M concentration).

  • Acidification: Add 1.5 - 2.0 equivalents of Glacial Acetic Acid.

    • Why? This forms the acetate salt of the hydrazine, preventing catalyst poisoning.

  • Catalyst Addition: Under an argon blanket, add 20 wt% of Pearlman’s Catalyst (

    
    ).
    
    • Note: If the substrate is chiral and prone to racemization, keep temperature at 0°C. Otherwise, RT is acceptable.

  • Hydrogenation: Purge with

    
     (balloon pressure, ~1 atm) for 5 minutes, then seal. Stir vigorously.
    
  • Monitoring: Check LCMS at 2 hours.

    • Target: Mass [M - 166] (Loss of

      
      ).
      
    • Warning Sign: Mass [M - 166 + 2] indicates N-N cleavage (over-reduction).

  • Workup: Filter through a Celite pad. Wash with MeOH. Concentrate the filtrate.

  • Isolation: The product is the acetate salt. To obtain the free base, neutralize with mild basic resin (e.g., Amberlyst A-21) or aqueous

    
     extraction (if product is not water-soluble).
    
Troubleshooting Method A
SymptomDiagnosisCorrective Action
No Reaction (SM remains) Catalyst PoisoningAdd more AcOH (up to 5 equiv) or switch to Trifluoroethanol (TFE) as solvent to increase protonation.
N-N Bond Cleavage Over-reductionStop immediately. Switch to Method B . Alternatively, use strictly 1 atm

and lower temp to 0°C.
Ring Opening Acidity too highUnlikely with AcOH. Ensure you are not using strong mineral acids (HCl) during hydrogenation.

Part 3: Secondary Protocol – Acid-Mediated Cleavage

Objective: Remove the benzhydryl group via


 solvolysis while trapping the resulting carbocation.

The Science: The benzhydryl cation (


) is stable but highly electrophilic. If not trapped immediately, it will re-alkylate your hydrazine or polymerize.
  • Risk: Strong acids (TFA) can protonate the azetidine nitrogen. While this prevents N-inversion, the presence of nucleophiles (like

    
    ) can attack the ring carbons (C2/C4), leading to ring opening.
    
Experimental Workflow

Materials:

  • Substrate (1.0 equiv)

  • Trifluoroacetic Acid (TFA)[2][3]

  • Scavenger: Triethylsilane (

    
    ) or Thioanisole.
    
  • Solvent: Dichloromethane (DCM).

Step-by-Step Protocol:

  • Setup: Dissolve substrate in DCM (0.2 M). Cool to 0°C (Ice bath).

    • Critical: Low temperature is vital to suppress azetidine ring opening.

  • Scavenger Addition: Add Triethylsilane (5.0 equiv) .

    • Why? TES is a hydride donor that irreversibly quenches the benzhydryl cation to form diphenylmethane (

      
      ).
      
  • Acid Addition: Add TFA dropwise. Final ratio should be DCM:TFA (2:1 or 1:1 depending on solubility).

  • Reaction: Stir at 0°C. Monitor via LCMS every 30 minutes.

    • Timeframe: Usually complete within 1-3 hours.

  • Quenching: Pour mixture into ice-cold saturated

    
    .
    
    • Note: Do not concentrate the acidic mixture directly, as high TFA concentration during evaporation promotes ring opening.

  • Extraction: Extract with DCM. The byproduct (diphenylmethane) is non-polar and can be removed via hexane wash or column chromatography.

Troubleshooting Method B
SymptomDiagnosisCorrective Action
Azetidine Ring Opening Nucleophilic attackReduce TFA concentration (use 10% TFA in DCM). Ensure temperature stays at 0°C.
Re-alkylation (Equilibrium) Insufficient ScavengerIncrease TES to 10 equiv. The cation must be trapped faster than it recombines.
Polymerization High ConcentrationDilute the reaction to 0.05 M.

Part 4: Visualizing the Mechanism & Risks

The following diagram illustrates the competing pathways. Your goal is to navigate the "Green Path" while avoiding the "Red Paths."

Mechanism cluster_Acid Acidic Pathway (TFA) cluster_Hydro Hydrogenolysis Pathway (Pd) Substrate Benzhydryl-Azetidine-Hydrazine Cation Benzhydryl Cation (Ph2CH+) Substrate->Cation TFA RingOpen Ring Opened Byproduct Substrate->RingOpen High Temp / Nucleophiles Amine Amine Cleavage (N-N Break) Substrate->Amine Over-reduction Product Target Product (Free Hydrazine) Substrate->Product H2 / Pd(OH)2 / AcOH Trapped Diphenylmethane (Waste) Cation->Trapped + Et3SiH (Scavenger)

Figure 2: Mechanistic pathways showing successful deprotection (Green) vs. side reactions (Red).

Part 5: Frequently Asked Questions (FAQs)

Q1: My product is water-soluble and I cannot extract it after Method A. How do I isolate it? A: Azetidine hydrazines are highly polar. If extraction fails:

  • Filter the catalyst.

  • Concentrate the MeOH.

  • Redissolve in a minimum amount of water and lyophilize (freeze-dry).

  • If salts (acetate) are an issue, pass the aqueous solution through a weak anion exchange resin (free base form) or use preparative HPLC with a volatile buffer (Ammonium Formate).

Q2: Can I use standard Pd/C instead of Pearlman's Catalyst? A: You can, but it often requires higher pressure (balloon pressure might fail) or heating. Heating significantly increases the risk of N-N bond cleavage . If you lack


, try adding a Lewis acid promoter like 

(catalytic) to the Pd/C reaction, but proceed with caution.

Q3: I see a +18 mass or +36 mass (Cl) in Method B. What is this? A: This confirms azetidine ring opening .

  • +18 indicates hydrolysis (water attacking the ring).

  • +36 indicates chloride attack (if HCl was used or generated).

  • Fix: Switch to Method A. If you must use Method B, strictly control temperature (0°C) and reduce reaction time.

References

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 4th Ed., John Wiley & Sons, 2007. (Chapter on Protection for the Amino Group).

  • Couturier, M., et al. "Palladium on Carbon/Acetic Acid: An Efficient Catalyst for the Deprotection of Benzylamines." Organic Letters, 2001, 3(3), 465–467. (Establishes the AcOH additive protocol).

  • Drauz, K., et al. "Small-Ring Heterocycles: Azetidines." Comprehensive Heterocyclic Chemistry III, Elsevier, 2008. (Review of Azetidine stability).

  • Bernadinelli, G., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." Journal of Organic Chemistry, 2021. (Detailed study on acid-mediated ring opening mechanisms).

Sources

Optimization

Optimizing yield for 1-Benzhydryl-azetidin-3-yl-pyrazole synthesis

Welcome to the Technical Support Center for 1-Benzhydryl-azetidin-3-yl-pyrazole Synthesis . As a Senior Application Scientist, I have designed this guide to help you navigate the specific steric and electronic challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Benzhydryl-azetidin-3-yl-pyrazole Synthesis . As a Senior Application Scientist, I have designed this guide to help you navigate the specific steric and electronic challenges associated with functionalizing strained four-membered azetidine rings.

This resource provides field-proven methodologies, mechanistic troubleshooting, and yield-optimization strategies to ensure your drug development workflows remain robust and reproducible.

Mechanistic Workflow: Yield Optimization Logic

The synthesis of 1-benzhydryl-azetidin-3-yl-pyrazole derivatives is typically achieved via an


 displacement of an azetidine mesylate by a pyrazole nucleophile. The primary mode of failure in this pathway is competitive 

elimination due to ring strain. The diagram below outlines the logical flow for optimizing this transformation.

Workflow SM 1-Benzhydrylazetidin-3-yl Methanesulfonate Base Base: Cs2CO3 (Soft Cation Effect) SM->Base Nucleophile Activation Solvent Solvent: DMF (Polar Aprotic) Base->Solvent Solvation Temp Temp: 80-90°C (Kinetic Control) Solvent->Temp Heating Success Target Pyrazole Yield >85% Temp->Success Optimal Conditions Fail Azetine Byproduct (Elimination) Temp->Fail T > 100°C or Hard Base

Logical workflow for optimizing SN2 displacement on the azetidine ring to maximize pyrazole yield.

Quantitative Data: Reaction Condition Optimization

To illustrate the causality behind our recommended protocols, the following table summarizes quantitative yield data based on base and solvent selection during the


 coupling phase.
BaseSolventTemp (°C)Time (h)Yield (%)Primary Observation / Causality
NaHTHF601215%Hard base promotes rapid

elimination; azetine formation.

MeCN801845%Poor solubility of base limits nucleophile activation.
DIPEADMF902410%Weak organic base insufficient for pyrazole deprotonation.

DMF 85 12 88% Cesium effect enhances pyrazole nucleophilicity; minimal elimination.

Validated Experimental Protocols

Protocol A: Direct Alkylation (Recommended)

This protocol utilizes 1-benzhydrylazetidin-3-yl methanesulfonate [1] as the electrophile.

Step 1: Nucleophile Activation

  • Charge a flame-dried Schlenk flask with the pyrazole derivative (1.1 equiv) and anhydrous

    
     (2.0 equiv).
    
  • Add anhydrous DMF (0.2 M relative to the azetidine) under an argon atmosphere.

  • Stir at room temperature for 30 minutes. Causality: The "cesium effect" creates a highly reactive, naked pyrazolide anion due to the large, highly polarizable

    
     cation weakly coordinating with the nitrogen.
    

Step 2: Electrophile Addition & Coupling 4. Add 1-benzhydrylazetidin-3-yl methanesulfonate (1.0 equiv) in one portion. 5. Heat the reaction mixture to 85 °C. 6. Self-Validating Step: Monitor via TLC (Hexanes:EtOAc 1:1). The mesylate is UV-inactive but stains bright yellow with


. The reaction is complete when the mesylate spot is entirely consumed (typically 8–12 hours).

Step 3: Workup and Isolation 7. Cool to room temperature and quench with ice-cold water (3x volume of DMF) to crash out the product and solubilize the DMF and inorganic salts. 8. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous


 (2x) to remove residual DMF.
9. Dry over 

, concentrate, and purify via silica gel chromatography.
Protocol B: De Novo Pyrazole Synthesis via Hydrazine Cyclization

If your target pyrazole is highly substituted and


 is sterically hindered, construct the pyrazole ring de novo using (1-benzhydryl-azetidin-3-yl)-hydrazine dihydrochloride [2].

Step 1: Condensation

  • Suspend (1-benzhydryl-azetidin-3-yl)-hydrazine dihydrochloride (1.0 equiv) in absolute ethanol (0.3 M).

  • Add a 1,3-dicarbonyl compound (e.g., acetylacetone) (1.2 equiv).

  • Add triethylamine (2.2 equiv) dropwise to neutralize the dihydrochloride salt. Self-Validating Step: The suspension will clarify into a homogeneous solution as the free hydrazine is generated.

Step 2: Cyclization 4. Add glacial acetic acid (0.1 equiv) as a catalyst. 5. Reflux at 80 °C for 4 hours. 6. Concentrate under reduced pressure, partition between saturated


 and DCM, extract, dry, and concentrate to yield the pyrazole.

Troubleshooting & FAQs

Q: Why is my


 displacement yield so low (<30%), and what is the major low-mass byproduct I am observing? 
A:  You are likely observing 1-benzhydryl-2-azetine, the product of 

elimination. Azetidines are highly strained four-membered rings. When you use a hard base (like

or

) or push the temperature above 100 °C, the base abstracts a proton adjacent to the mesylate rather than the pyrazole attacking the carbon. Fix: Switch to

in DMF at 80–85 °C. The softer base favors substitution over elimination.

Q: I am using an unsymmetrical pyrazole (e.g., 3-methylpyrazole). How do I control regioselectivity during the alkylation? A: Alkylation of unsymmetrical pyrazoles typically yields a mixture of 1,3- and 1,5-disubstituted isomers. Under the kinetic conditions described in Protocol A (


, 85 °C), the less sterically hindered nitrogen will preferentially attack, favoring the 1,3-isomer. If you require the 1,5-isomer, you must synthesize the pyrazole de novo (see Protocol B) using a directed condensation approach with a specifically protected 1,3-diketone.

Q: The 1-benzhydryl-3-azetidinone starting material is relatively expensive. Can I synthesize it in-house? A: Yes. 1-Benzhydryl-3-azetidinone can be synthesized from epichlorohydrin and benzhydrylamine, followed by oxidation [3]. However, the oxidation step (typically utilizing Swern or TEMPO conditions) requires strict temperature control (-15 °C to -5 °C) to prevent thermal degradation of the strained ketone.

Q: How do I remove the benzhydryl (diphenylmethyl) protecting group after the pyrazole is installed? A: The benzhydryl group is robust but can be cleaved via catalytic hydrogenolysis. Use 10% Pd/C and


 gas (50 psi) in methanol with a catalytic amount of aqueous HCl. The acidic environment protonates the azetidine nitrogen, preventing it from poisoning the palladium catalyst and facilitating the cleavage of the bulky diphenylmethyl group.

References

  • Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET)
  • (1-Benzhydryl-azetidin-3-yl)
  • tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (Synthesis and Precursors)
Troubleshooting

Technical Support Center: Hydrazine Hydrochloride Salts

Topic: Handling Hygroscopic Hydrazine Hydrochloride Salts Role: Senior Application Scientist, Technical Support Division Status: Operational Ticket Priority: High (Reagent Stability & Safety) Welcome to the Technical Sup...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Hygroscopic Hydrazine Hydrochloride Salts Role: Senior Application Scientist, Technical Support Division

Status: Operational Ticket Priority: High (Reagent Stability & Safety)

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.

You are likely here because your "free-flowing white powder" has turned into a sticky paste, or your reaction yields are inconsistent despite following the literature. Hydrazine hydrochloride (


) and dihydrochloride (

) are chemically superior to liquid hydrazine for stability, but they suffer from severe hygroscopicity (moisture absorption) and acidity issues that are often overlooked.

This guide replaces generic advice with field-proven troubleshooting protocols.

Module 1: Storage & Material Integrity

Issue: “My reagent bottle looks like a wet paste or a solid brick. Is it ruined?”

Diagnosis: Hydrazine salts are deliquescent. They don't just absorb water; they dissolve in it, altering the molecular weight and potentially introducing hydrolysis errors. However, unless the material has turned yellow/brown (oxidation), it is usually recoverable.

Troubleshooting Protocol: The Rescue Workflow

Don't chip away at a "brick" with a metal spatula (shock risk). Follow this decision tree:

StorageDecision Start State of Reagent Flowing Free-Flowing Powder Start->Flowing Clumped Hard Clumps/Caking Start->Clumped Liquid Liquid/Paste (Deliquescence) Start->Liquid Action1 Store in Desiccator (P2O5 or CaSO4) Flowing->Action1 Maintenance Action2 Grind in Mortar (Glovebox) THEN Vacuum Dry Clumped->Action2 Recovery Action3 Recrystallization Required (MeOH/EtOH) Liquid->Action3 Purification

Figure 1: Decision matrix for reagent integrity based on physical state.

Drying Protocols (choose based on equipment):
MethodConditionsProsCons
Vacuum Oven (Preferred) 40–50°C @ <10 mbarFast, scalable.Risk: Do not exceed 60°C for Monohydrochloride (MP ~89°C). Melting causes decomposition.
Desiccator

(Phosphorus Pentoxide)
Gentle, no heat stress.Slow (24-48h). Surface drying only if not ground first.
Azeotropic Drying Reflux with Toluene/BenzeneRemoves deep moisture.Requires filtration/handling of toxic solvents.

Expert Insight: Never store these salts in a fridge unless the container is perfectly sealed (e.g., Parafilm + secondary container with desiccant). Fridges are high-humidity environments; a cold bottle opened in warm air condenses water instantly.

Module 2: Weighing & Stoichiometry

Issue: “I weighed 100 mg, but my reaction failed. The yield suggests I under-loaded the hydrazine.”

Diagnosis: If your salt is wet, you are weighing water, not reagent. A salt with 10% water content introduces a 10% stoichiometric error, which is fatal for reactions requiring precise equivalents (e.g., heterocycle synthesis).

The Fix: Quantitative Purity Check (Andrews Titration)

Do not guess the water content. If the salt is sticky, perform this rapid titration before critical steps.

Protocol:

  • Dissolve ~100 mg of sample in concentrated HCl (important: reaction must be strongly acidic).

  • Add a few mL of

    
     or Chloroform (immiscible organic layer).
    
  • Titrate with standard Potassium Iodate (

    
    ) .
    
  • Endpoint: The iodine color (purple) in the organic layer disappears.



Why this works: This method is specific to hydrazine and insensitive to many impurities. It gives you the exact active mass of hydrazine, allowing you to adjust your reaction charge.

Module 3: Reaction Chemistry & "The Hidden Acid"

Issue: “The literature says 'add hydrazine,' so I added the salt. Nothing happened.”

Diagnosis: Hydrazine hydrochloride is an acid salt .

  • Free Hydrazine (

    
    ): Nucleophilic, Basic.
    
  • Hydrazine HCl (

    
    ): Non-nucleophilic (protonated), Acidic.
    

If your reaction requires a nucleophilic attack (e.g., forming a hydrazone or pyrazole), the salt must be deprotonated in situ.

The "In-Situ Free-Basing" Workflow

You must add a stoichiometric base to release the active species.

FreeBasing cluster_0 Rate Limiting Step Salt Hydrazine HCl (Inactive Nucleophile) Free Free Hydrazine (Active Nucleophile) Salt->Free Deprotonation Base Base Addition (NaOAc, Et3N, NaOH) Base->Free Product Product (Hydrazone/Heterocycle) Free->Product Attack Target Electrophile (Ketone/Aldehyde) Target->Product

Figure 2: Mechanism of in-situ activation. Failure to add base prevents the first step.

Expert Tip:

  • For mild conditions: Use Sodium Acetate (NaOAc) or Pyridine. These buffer the HCl without destroying sensitive substrates.

  • For robust substrates: Use NaOH or KOH.

  • The Trap: If you use Carbonate bases (

    
    ), be prepared for massive foaming (
    
    
    
    release) due to the acidity of the hydrazine salt.

Module 4: Safety & Disposal

Issue: “Is this stuff shock-sensitive like anhydrous hydrazine?”

Answer: Generally, no .[1] The salt formation stabilizes the molecule significantly. However, it remains a Category 1 Carcinogen and a potent reducing agent.

Critical Safety Rules:

  • Oxidizer Incompatibility: NEVER mix hydrazine salts with strong oxidizers (Peroxides, Permanganates, Chromates) in the solid state. This can lead to immediate ignition.[2]

  • Clean-Up: Do not wipe up spills with dry paper towels (surface area + drying = fire risk). Dilute with water first, then neutralize with dilute hypochlorite (Bleach) slowly in a fume hood (releases

    
     gas).
    
  • Skin Contact: Hydrazine penetrates skin and is neurotoxic. Double-glove (Nitrile) is mandatory.

References & Verification

  • Chemical Properties & Stability:

    • Hydrazine Monohydrochloride.[3][4] PubChem.[5] National Library of Medicine.

    • Source:

  • Purification & Titration:

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for recrystallization and drying protocols).

    • Andrews Titration Method: Vogel, A. I. A Textbook of Quantitative Inorganic Analysis. Longmans.

  • Safety Data:

    • Hydrazine Dihydrochloride Safety Data Sheet. Fisher Scientific.

    • Source:

  • Reaction Mechanisms:

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley-Interscience. (Nucleophilicity of hydrazine vs. hydrazinium ion).

Sources

Optimization

Technical Support Center: Storage and Handling of Air-Sensitive Azetidine Derivatives

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with azetidine derivatives. Azetidines are four-membered, nitrogen-containing heterocycles that serve as valu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with azetidine derivatives. Azetidines are four-membered, nitrogen-containing heterocycles that serve as valuable building blocks in medicinal chemistry due to their unique structural and physicochemical properties.[1][2] Their inherent ring strain, approximately 25.4 kcal/mol, makes them synthetically versatile but also susceptible to degradation and ring-opening reactions.[3][4] This guide provides in-depth, field-proven insights into the proper storage and handling of air-sensitive azetidine derivatives to ensure experimental success and maintain reagent integrity.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, focusing on the causality behind the problems and providing practical solutions.

Q1: My reaction yield is low, and I'm seeing unexpected byproducts. Could my azetidine derivative have degraded?

A: Yes, this is a common symptom of reagent degradation. Air-sensitive azetidines can degrade through several pathways, primarily hydrolysis and oxidation, which are often exacerbated by their inherent ring strain.

  • Causality - The "Why":

    • Hydrolysis: Many azetidine derivatives are hygroscopic, meaning they readily absorb moisture from the atmosphere.[5][6] Water can act as a nucleophile, attacking the strained four-membered ring. This process can be accelerated by acidic or basic traces, leading to ring-opened byproducts (e.g., γ-amino alcohols). A forced degradation study on an azetidine core compound identified hydrolysis as a primary degradation pathway, which can proceed through the formation of a reactive azetidinium ion.[7][8]

    • Oxidation: Exposure to atmospheric oxygen can lead to the formation of various oxidized species, especially for N-H or electron-rich azetidines. This process can be accelerated by light and elevated temperatures.[6]

  • Troubleshooting & Resolution:

    • Verify Integrity: Before use, check the compound's integrity. For solids, note any changes in color or consistency (e.g., clumping, melting). For liquids, check for discoloration or precipitate.

    • Analytical Check: If degradation is suspected, perform a quick analytical check. Run a Thin-Layer Chromatography (TLC) against a reference spot (if available) or obtain a quick ¹H NMR spectrum to compare against the supplier's or literature data.

    • Implement Strict Air-Free Technique: Always handle the reagent under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line).[9][10] Use oven-dried glassware and anhydrous solvents to minimize exposure to moisture.[11]

Q2: I'm observing ring-opening of my azetidine during a reaction, even under an inert atmosphere. What's happening?

A: While oxygen and moisture are primary concerns, the reactivity of the azetidine ring can be triggered by other factors. The ring strain makes the C-N bonds susceptible to cleavage.

  • Causality - The "Why":

    • Lewis and Brønsted Acids: Acidic conditions are a major cause of ring-opening. Lewis acids or strong Brønsted acids can coordinate to the nitrogen atom, increasing the ring strain and making the ring highly susceptible to nucleophilic attack.[3]

    • Strong Nucleophiles & Bases: Potent nucleophiles can directly attack the carbon atoms of the ring, leading to cleavage.[3] Certain strong bases can also promote side reactions.

    • Elevated Temperatures: High reaction temperatures can provide the energy needed to overcome the activation barrier for ring-opening, even with less reactive partners.[3]

  • Troubleshooting & Resolution:

    • Reagent Compatibility: Scrutinize all reagents in your reaction. Avoid strong acids unless a ring-opening is desired. When using acyl chlorides for N-acylation, perform the reaction at low temperatures (0 °C to -78 °C) to minimize the rate of the ring-opening side reaction, which can be promoted by the Lewis acidity of the acyl chloride or the generated HCl.[3]

    • Protecting Group Strategy: The choice of the nitrogen protecting group is critical. Electron-withdrawing groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) decrease the nucleophilicity and basicity of the nitrogen, often enhancing stability during subsequent reactions.[12][13]

    • Temperature Control: Maintain the recommended reaction temperature. If a reaction is sluggish, consider extending the reaction time or using a more active catalyst rather than increasing the heat.

Q3: My solid azetidine derivative, which is a hydrochloride salt, has become clumpy and difficult to handle. Is it still usable?

A: This is a strong indication of moisture absorption. Azetidine salts are often hygroscopic and must be handled with care.[5][14]

  • Causality - The "Why":

    • Hygroscopicity: Hydrochloride salts readily absorb water from the air, causing the powder to clump or even deliquesce into a sticky solid.[6] While the salt form is generally more stable against ring-opening than the free base, the presence of water can compromise reactions that require anhydrous conditions and may slowly contribute to hydrolysis over long periods.

  • Troubleshooting & Resolution:

    • Dry the Material: If the compound is only mildly clumpy, it may be possible to dry it under high vacuum for several hours. Place the material in a desiccator over a strong drying agent (e.g., P₂O₅).

    • Perform a Quality Check: After drying, it is crucial to re-characterize the material. Check its purity by NMR or another suitable analytical method. Water presence can be quantified by Karl Fischer titration.

    • Prevention: Always store azetidine salts in a desiccator or a glovebox.[5] When weighing, do so quickly and in a low-humidity environment if possible. Tightly reseal the container immediately after use.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the routine storage and handling of air-sensitive azetidine derivatives.

Q1: What are the ideal long-term storage conditions for a newly received air-sensitive azetidine derivative?

A: Proper initial storage is the most critical step in preserving the compound's integrity. The key principles are to exclude air and moisture and to store at an appropriate temperature in a suitable container.

  • Atmosphere: Store under a dry, inert atmosphere. Argon is generally preferred over nitrogen for long-term storage as it is denser than air and provides a better blanket.[5]

  • Temperature: The optimal temperature depends on the specific derivative's stability. Refer to the supplier's Safety Data Sheet (SDS) for specific recommendations.[6] A general guide is summarized in the table below.

  • Containers: The compound should be stored in its original container, which is often a glass bottle with a secure, septum-lined cap (e.g., a Sure/Seal™ bottle).[5][11] For highly sensitive compounds, wrapping the cap area with Parafilm® provides an additional barrier.

  • Labeling: Ensure all containers are clearly labeled with the chemical name, date received, and any known hazards.[15][16] For peroxide-forming candidates, the date opened should also be recorded.[17]

Table 1: Recommended Storage Conditions for Azetidine Derivatives
Derivative ClassRecommended TemperatureAtmosphereKey Considerations
N-H Azetidines (Free Base) 2-8°C or -20°C[18]Inert Gas (Argon/Nitrogen)Highly sensitive to air and moisture. Prone to oxidation and reaction with atmospheric CO₂.
Azetidine Hydrochloride Salts Room Temperature or <15°C[14][19]Inert Gas / DesiccatedGenerally more stable but often highly hygroscopic.[5] Store away from bases.
N-Protected Azetidines (Boc, Cbz) Room Temperature or 2-8°CInert Gas / DesiccatedMore stable than N-H derivatives but can still be sensitive to hydrolysis, especially under acidic/basic conditions.[3]
Functionalized Azetidines (e.g., Esters, Sulfonyls) 2-8°C or -20°C[20]Inert Gas (Argon/Nitrogen)Stability is highly dependent on the other functional groups present. Check supplier data.
Q2: How do I properly handle and aliquot an air-sensitive azetidine derivative from a Sure/Seal™ bottle?

A: Aliquoting requires a well-practiced air-free transfer technique to prevent contamination of the bulk reagent. The following protocol describes the standard syringe-transfer method.

Experimental Protocol: Syringe Transfer Under Inert Atmosphere

Materials:

  • Sure/Seal™ bottle of the azetidine derivative

  • Source of dry inert gas (Argon or Nitrogen) with a regulator

  • Bubbler[11]

  • Oven-dried reaction flask with a rubber septum

  • Dry, gas-tight syringe with a long, clean needle

  • A second needle for gas outlet

Procedure:

  • Glassware Preparation: Ensure the reaction flask and syringe are completely dry by heating them in an oven (e.g., 125°C overnight) and allowing them to cool to room temperature in a desiccator or under a stream of inert gas.[10][11]

  • System Purge: Assemble the reaction flask and insert a septum. Purge the flask with the inert gas by inserting an inlet needle connected to the gas line and an outlet needle to vent.

  • Prepare the Reagent Bottle: Secure the Sure/Seal™ bottle. Briefly purge the space above the septum by inserting a needle connected to the inert gas line.

  • Pressurize the Bottle: Connect the gas line to a needle and insert it through the septum of the Sure/Seal™ bottle, ensuring the needle tip is above the liquid level. The gas flow should be gentle, creating a slight positive pressure. This can be monitored with a bubbler in the gas line.[11]

  • Withdraw the Reagent: Insert the long needle of the dry syringe through the septum and into the liquid. Slowly pull back the plunger to draw the desired volume. The positive pressure in the bottle will help fill the syringe.

  • Remove Air Bubbles: Once the desired volume is drawn, invert the syringe and gently push the plunger to expel any trapped gas bubbles back into the bottle.

  • Transfer the Reagent: Withdraw the syringe from the reagent bottle and quickly insert it into the septum of the purged reaction flask. Depress the plunger to dispense the liquid.

  • Clean-Up: Immediately quench any residual reagent in the syringe and needle by drawing up and expelling a suitable solvent (e.g., isopropanol, followed by water), taking appropriate safety precautions.[11]

Q3: What is the role of a protecting group on the stability and storage of azetidines?

A: Protecting the azetidine nitrogen is a cornerstone of its synthetic use. A protecting group (PG) fundamentally alters the chemical properties of the nitrogen atom, thereby enhancing the compound's stability and dictating its handling requirements.[12]

  • Mechanism of Stabilization: Unprotected (N-H) azetidines are basic and nucleophilic. This reactivity makes them prone to reacting with electrophiles in the air (like CO₂) and facilitates acid-catalyzed ring-opening. An electron-withdrawing protecting group, such as a carbamate (Boc, Cbz) or a sulfonyl group (Tosyl), delocalizes the nitrogen's lone pair of electrons.[3][13] This has two key effects:

    • It significantly reduces the nitrogen's basicity and nucleophilicity, making it less reactive toward acids and electrophiles.

    • It can sterically hinder the approach of nucleophiles to the ring carbons.

Table 2: Common Azetidine Protecting Groups and Their Stability Profile
Protecting GroupStability (Acidic)Stability (Basic)Common Removal Conditions
Boc (tert-Butoxycarbonyl)Labile, especially to strong acids (e.g., TFA, HCl).[3]Generally stable.Strong acid (TFA, HCl).[3]
Cbz (Carboxybenzyl)More stable than Boc to acid.Generally stable.Hydrogenolysis (e.g., H₂, Pd/C).[3]
Sulfonyl (e.g., Tosyl, Nosyl)Generally stable.Generally stable.Harsh reductive conditions (e.g., Na/NH₃, Mg/MeOH).[3]
Q4: My azetidine is a hydrochloride salt. Is it still considered air-sensitive?

A: Yes, but the primary sensitivity shifts from reactivity with air (oxidation, reaction with CO₂) to reactivity with moisture (hygroscopicity).

The protonated nitrogen in the hydrochloride salt is no longer nucleophilic, making the compound much more stable against oxidation and unwanted electrophilic attack compared to its free-base form.[19] However, as mentioned in the troubleshooting section, these salts are frequently hygroscopic.[5][14] Therefore, while less reactive in the traditional sense of "air-sensitive," they are "moisture-sensitive" and must be stored in a dry environment, preferably in a desiccator or under an inert atmosphere, to prevent physical changes (clumping) and ensure they are suitable for use in moisture-sensitive reactions.[21][22]

Part 3: Visualization & Workflow

Decision Workflow for Handling a New Azetidine Derivative

This diagram outlines the logical steps from receiving a new azetidine derivative to its proper storage and use.

cluster_0 Initial Receipt & Inspection cluster_1 Hazard & Stability Assessment cluster_2 Storage & Handling Protocol A Receive New Azetidine Derivative B Inspect Container Seal & Integrity A->B C Review Supplier SDS & Technical Data B->C D Is it N-H, Salt, or N-Protected? C->D E Assume High Air & Moisture Sensitivity D->E N-H (Free Base) F Assume Hygroscopic Check Acid/Base Incompatibilities D->F Salt (e.g., HCl) G Check PG Stability Chart (See Table 2) D->G N-Protected H Store Under Inert Gas (Ar/N2) in appropriate freezer/fridge E->H I Store in Desiccator or Glovebox Away from Acids/Bases F->I J Store in Cool, Dry Location Segregate based on PG reactivity G->J K Always Use Air-Free Technique (Glovebox or Schlenk Line) H->K I->K J->K

Caption: A logical workflow for the receipt, assessment, and storage of new azetidine derivatives.

References

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway . ResearchGate. [Link]

  • Protective Groups . Organic Chemistry Portal. [Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway . (2021, September 5). PubMed. [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Subst . (2014, December 23). ACS Publications. [Link]

  • Stability of different azetidine esters . ResearchGate. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery . ACS Publications. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories . University College Cork. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs . (2026, January 5). Taylor & Francis Online. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides . LJMU Research Online. [Link]

  • Appendix 6: Protecting groups . Oxford Learning Link. [Link]

  • A Beginner's Guide to Chemical Storage Best Practices . (2023, October 23). Moravek. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery . (2024, December 12). ACS Publications. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity . (2025, August 2). Eurasian Chemical Communications. [Link]

  • Scientists use computational modeling to guide a difficult chemical synthesis . (2024, June 27). MIT Department of Chemistry. [Link]

  • azetidine hydrochloride . (2024, April 9). ChemBK. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity . (2022, June 30). Journal of Medicinal and Chemical Sciences. [Link]

  • Best Practices for Proper Chemical Storage . The Synergist. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds . (2014, February 22). Wipf Group - University of Pittsburgh. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle . (2021, March 24). RSC Publishing. [Link]

  • CHEMICAL STORAGE FACT SHEET . (2023, May 1). University of Waterloo. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries . PMC. [Link]

  • Air-Sensitive or Highly Reactive Compounds . Stanford Environmental Health & Safety. [Link]

Sources

Troubleshooting

TLC visualization methods for non-UV active hydrazines

Welcome to the Analytical Troubleshooting Center. Hydrazines and their derivatives are essential intermediates in drug development, but their lack of extended π-conjugation makes them notoriously difficult to track durin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Center. Hydrazines and their derivatives are essential intermediates in drug development, but their lack of extended π-conjugation makes them notoriously difficult to track during synthesis. This guide provides field-proven diagnostic workflows, mechanistic troubleshooting, and self-validating protocols to ensure reliable detection of non-UV active hydrazines on Thin Layer Chromatography (TLC) plates.

Section 1: Diagnostic Selection Workflow

Selecting the correct visualization method depends entirely on the steric environment and redox potential of your specific hydrazine derivative. Use the workflow below to determine the optimal staining strategy.

DiagnosticWorkflow Start Non-UV Active Hydrazine on TLC CheckSub Assess Steric Hindrance & Substitution Level Start->CheckSub PriSec Primary / Secondary (Nucleophilic) CheckSub->PriSec Low Sterics Tert Tertiary / Hindered (Weakly Nucleophilic) CheckSub->Tert High Sterics pAnis p-Anisaldehyde Stain Result: Yellow/Orange PriSec->pAnis Aldehyde Reactivity Ninhydrin Ninhydrin Stain Result: Pink/Purple PriSec->Ninhydrin Amine Reactivity PMA PMA Stain Result: Deep Blue Tert->PMA Redox Active Iodine Iodine Chamber Result: Brown/Yellow Tert->Iodine Non-destructive

Diagnostic workflow for selecting the optimal TLC stain for non-UV active hydrazines.

Section 2: Troubleshooting Guides & FAQs

Q1: Why are my synthesized hydrazines invisible under 254 nm UV light, and how do I detect them? A: Standard silica gel plates (e.g., Silica gel 60 F254) contain a fluorescent indicator that glows green under 254 nm UV light[1]. Compounds with extended π-conjugation or aromatic rings absorb this UV light, quenching the fluorescence and appearing as dark spots[1]. Aliphatic hydrazines lack this chromophore, meaning they cannot quench the fluorescence[2]. To detect them, you must rely on chemical derivatization (staining) that either exploits the nucleophilicity of the hydrazine to form a colored adduct or utilizes its strong reducing potential[3].

Q2: Which TLC stain provides the highest specificity for hydrazines over other aliphatic impurities? A: For primary and secondary hydrazines, the p-anisaldehyde stain is highly specific and diagnostic. It reacts via a nucleophilic addition-elimination mechanism to form a brightly colored (often yellow, orange, or greenish) hydrazone derivative[4]. Ninhydrin can also be used, as it reacts with primary hydrazines to form a pink/purple complex similar to its reaction with primary amines[5]. However, if your hydrazine is sterically hindered (tertiary), nucleophilic attack is restricted. In such cases, Phosphomolybdic Acid (PMA) is the superior choice, as it acts as a universal oxidative stain that is reduced by the hydrazine to form deep blue molybdenum(IV) species[5][6].

Q3: My p-anisaldehyde stain yields a dark pink/brown background that masks my spots. What is the mechanistic cause? A: A darkened background is typically caused by either residual mobile phase on the plate or excessive heating. Mechanistically, p-anisaldehyde relies on an acid catalyst (usually H₂SO₄ and glacial acetic acid) to activate the aldehyde for nucleophilic attack and facilitate the subsequent dehydration of the hemiaminal intermediate[3]. Causality & Fix: If your mobile phase contains basic modifiers (like triethylamine), it will neutralize the acid catalyst, preventing spot development and causing the background to polymerize or char upon heating[2]. Always dry the plate thoroughly with a stream of air before dipping. When heating, use a heat gun at a moderate distance (50–60 °C); stop heating as soon as the background turns a faint pink[2].

Mechanism Hydrazine Hydrazine (Nucleophile) Intermediate Hemiaminal Intermediate Hydrazine->Intermediate H+ Catalyst pAnis p-Anisaldehyde (Electrophile) pAnis->Intermediate Addition Product Hydrazone (Visible Chromophore) Intermediate->Product -H2O (Heat 50-60°C)

Mechanism of p-anisaldehyde reacting with hydrazines to form visible hydrazones.

Section 3: Validated Experimental Protocols

Protocol A: Nucleophilic Derivatization using p-Anisaldehyde

Mechanism: Acid-catalyzed nucleophilic addition followed by dehydration to form a colored hydrazone.

Preparation:

  • In a 250 mL Erlenmeyer flask, combine 135 mL of absolute ethanol and 3.7 mL of p-anisaldehyde[3].

  • Slowly add 1.5 mL of glacial acetic acid, followed by the dropwise addition of 5 mL of concentrated sulfuric acid while stirring vigorously[3].

  • Store in a foil-wrapped, wide-mouth glass jar at 4 °C to prevent photo-oxidation[3].

Execution & Validation:

  • Remove the developed TLC plate from the chamber and evaporate all mobile phase using a gentle air stream.

    • Validation Check: Smell the plate; no residual solvent odor (especially amines or volatile acids) should remain.

  • Submerge the plate into the stain for 1–2 seconds using forceps.

  • Wipe the excess stain from the back of the plate using a paper towel to prevent uneven heating and pooling.

  • Heat the plate evenly with a heat gun.

    • Validation Check: The spots should appear yellow/orange/green against a pale pink background[4]. If the background turns dark brown immediately, the plate was overheated or the stain has degraded.

Protocol B: Redox-Active Detection using Phosphomolybdic Acid (PMA)

Mechanism: Reduction of Mo(VI) to Mo(IV) by the strong reducing potential of the hydrazine.

Preparation:

  • Dissolve 5 g of Phosphomolybdic acid in 100 mL of absolute ethanol[5].

  • Stir until completely dissolved. The solution will be bright yellow/green.

Execution & Validation:

  • Dry the TLC plate completely to remove any trace of the mobile phase.

  • Dip the plate briefly into the PMA solution and drain the excess.

  • Heat vigorously with a heat gun.

    • Validation Check: Hydrazines will rapidly reduce the stain to form dark blue/black spots against a light green/yellow background[5]. If the entire plate turns blue before heating, the stain has been photo-reduced and must be remade.

Section 4: Quantitative Data & Stain Comparison

The following table summarizes the operational parameters and visual outputs for the most effective hydrazine visualization techniques.

Visualization MethodTarget Hydrazine ClassReaction MechanismSpot ColorBackground ColorHeating Required
p-Anisaldehyde Primary & SecondaryNucleophilic addition-elimination (Hydrazone formation)Yellow / Orange / GreenPale Pink / PurpleYes (50–60 °C)
Ninhydrin Primary onlyOxidative deamination / CondensationPink / PurpleWhite / Light YellowYes (Gentle)
PMA All (Universal)Redox (Reduction of Mo⁶⁺ to Mo⁴⁺)Deep Blue / BlackLight Green / YellowYes (Strong)
Iodine Chamber Lipophilic / HinderedReversible complexationBrown / YellowWhite / Light YellowNo

Section 5: References

1.[5] TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments - Scribd.5 2.[4] US4900681A - Hydrazine detection - Google Patents.4 3.[6] Material Harvest and SiliCycle - Thin Layer Chromatography (TLC) Plates, Regular and Preparative.6 4.[2] TLC stains: Thin Layer Chromatography stains - ReachDevices.2 5.[3] TLC Visualization Solutions - FIU.edu.3 6.[1] Thin Layer Chromatography (rev 3/2020) - UMass.edu.1

Sources

Optimization

Technical Support Center: Solvent Selection for Recrystallizing 1-Benzhydryl-3-hydrazinylazetidine

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with azetidine-based pharmacophores.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with azetidine-based pharmacophores. 1-Benzhydryl-3-hydrazinylazetidine (often handled as the dihydrochloride salt, CAS: 1235407-00-7) is a highly valuable, conformationally restricted scaffold [2]. However, the combination of a highly lipophilic benzhydryl protecting group, a polar hydrazine moiety, and a strained four-membered azetidine ring makes its purification via recrystallization uniquely challenging.

This guide synthesizes field-proven methodologies to help you troubleshoot phase separations, prevent thermal degradation, and isolate high-purity crystalline products.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my product "oil out" instead of forming crystals during cooling?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute separates as a liquid phase before the solution reaches the supersaturation required for crystal nucleation. In 1-benzhydryl-3-hydrazinylazetidine, the massive lipophilic benzhydryl group heavily influences the molecule's solvation dynamics. If the solvent system's polarity drops too abruptly (e.g., adding too much non-polar antisolvent at a high temperature), the compound loses solubility but lacks the thermodynamic drive to form a crystal lattice, resulting in an oil. Solution:

  • Adjust the Solvent Ratio: Ensure your primary solvent completely dissolves the compound below its boiling point before adding the antisolvent.

  • Control the Metastable Zone: Add the antisolvent dropwise only until faint turbidity is observed. Stop adding antisolvent immediately.

  • Induce Nucleation: Introduce a microscopic amount of pure seed crystals at this turbidity point to bypass the energy barrier for nucleation, forcing solid-liquid separation rather than liquid-liquid separation.

Q2: How do I separate unreacted 1-benzhydryl-3-azetidinone from my final product?

Causality: 1-Benzhydryl-3-azetidinone is the standard precursor for this synthesis [1]. Because it lacks the polar hydrazine group, the ketone is highly soluble in non-polar and moderately polar solvents. If you are recrystallizing the free base, the ketone may co-precipitate. Solution: Convert the product to the dihydrochloride salt . The salt is highly polar and requires protic solvents (like ethanol) for dissolution, while the unreacted ketone remains highly soluble in ethereal antisolvents. By utilizing an Ethanol/Diethyl Ether recrystallization system, the unreacted ketone remains trapped in the mother liquor. A final cold wash with diethyl ether will selectively strip away residual ketone without dissolving your target salt.

Q3: I am observing ring-opening degradation products. How can I prevent this?

Causality: The azetidine ring possesses significant angle strain (ring strain energy of ~26 kcal/mol). At elevated temperatures in protic solvents—especially under the inherently acidic conditions of the dihydrochloride salt—the azetidine ring becomes highly susceptible to nucleophilic attack and subsequent ring-opening [4]. Solution: Minimize thermal exposure. Do not reflux the solution for extended periods. Heat your primary solvent to just below its boiling point (e.g., 55°C for ethanol), dissolve the crude solid rapidly, perform your hot filtration, and immediately begin the cooling phase.

Part 2: Quantitative Data & Solvent Selection Matrix

Selecting the correct solvent system depends entirely on whether you are isolating the free base or the dihydrochloride salt. The table below summarizes the physicochemical parameters and optimized solvent systems for both forms.

Parameter / MetricFree BaseDihydrochloride Salt
CAS Number N/A1235407-00-7 [2]
Molecular Weight 253.34 g/mol 326.26 g/mol [3]
Primary Solvent Ethyl Acetate (bp: 77°C, ε: 6.0)Absolute Ethanol (bp: 78°C, ε: 24.5)
Antisolvent Hexanes (bp: 68°C, ε: 1.9)Diethyl Ether (bp: 34°C, ε: 4.3)
Target Dissolution Temp 45–50°C50–55°C
Cooling Rate 0.5°C / min0.5°C / min
Expected Yield 70–75%80–85%

Part 3: Experimental Protocol (Dihydrochloride Salt)

This protocol is designed as a self-validating system to ensure high purity and prevent the thermal degradation of the azetidine ring.

Step-by-Step Methodology:

  • Preparation: Place the crude 1-benzhydryl-3-hydrazinylazetidine dihydrochloride in a round-bottom flask equipped with a magnetic stirrer.

  • Rapid Dissolution: Add a minimal volume of warm (50–55°C) absolute ethanol. Stir vigorously until complete dissolution is achieved. Do not exceed 60°C to prevent acid-catalyzed ring opening.

  • Hot Filtration: Immediately pass the solution through a pre-warmed fritted glass funnel to remove insoluble polymeric byproducts or dust.

  • Antisolvent Addition: Transfer the filtrate to a crystallization dish. While maintaining gentle stirring, add diethyl ether dropwise until the solution becomes faintly turbid.

  • Seeding (Optional but Recommended): Add 1–2 mg of pure 1-benzhydryl-3-hydrazinylazetidine dihydrochloride crystals to induce nucleation and prevent oiling out.

  • Controlled Cooling: Allow the mixture to cool slowly to room temperature (approx. 0.5°C/min) without disturbance. Once at room temperature, transfer the flask to an ice bath (0–4°C) for 2 hours to maximize yield.

  • Isolation: Collect the resultant white crystalline powder via vacuum filtration.

  • Purification Wash: Wash the filter cake with two volumes of ice-cold diethyl ether. Causality: This step specifically targets and solubilizes any residual 1-benzhydryl-3-azetidinone precursor.

  • Drying & Self-Validation: Dry the crystals under high vacuum at room temperature to a constant weight. Validation Check: Perform TLC (Eluent: DCM/MeOH 9:1) comparing the mother liquor to the dissolved crystals. The ketone precursor (Rf ~0.8) should be entirely absent in the crystalline product lane.

Part 4: Recrystallization Workflow Visualization

Recrystallization Start Crude 1-Benzhydryl-3- hydrazinylazetidine Form Determine Form Start->Form FreeBase Free Base Solvent: EtOAc/Hexane Form->FreeBase Salt HCl Salt Solvent: EtOH/Ether Form->Salt Dissolve Rapid Dissolution (< 60°C to prevent ring opening) FreeBase->Dissolve Salt->Dissolve Filter Hot Filtration Dissolve->Filter Cool Controlled Cooling (0.5°C/min) Filter->Cool OilCheck Oiling Out Detected? Cool->OilCheck Seed Add Antisolvent & Seed Crystals OilCheck->Seed Yes Crystallize Crystallization OilCheck->Crystallize No Seed->Cool Wash Cold Ether Wash (Removes Ketone) Crystallize->Wash Pure Pure Product Wash->Pure

Workflow for troubleshooting the recrystallization of 1-Benzhydryl-3-hydrazinylazetidine.

References

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Retrieved from:[Link]

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Guide: (1-Benzhydryl-azetidin-3-yl)-hydrazine

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for (1-Benzhydryl-azetidin-3-yl)-hydrazine , a critical building block in the synthesis of bioactive azetidine derivatives. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for (1-Benzhydryl-azetidin-3-yl)-hydrazine , a critical building block in the synthesis of bioactive azetidine derivatives.

Executive Summary

(1-Benzhydryl-azetidin-3-yl)-hydrazine (also known as 1-benzhydryl-3-hydrazinylazetidine) is a functionalized heterocycle used as a scaffold in drug discovery. Its structural integrity is defined by three key moieties: the strained azetidine ring , the lipophilic benzhydryl (diphenylmethyl) protecting group , and the reactive hydrazine moiety .

This guide compares the NMR signature of the product against its synthetic precursors (Ketone, Alcohol, and Mesylate). Distinguishing the product from these intermediates is critical, as the hydrazine substitution results in a diagnostic upfield shift of the C3-methine proton compared to the alcohol/mesylate precursors.

Structural Analysis & NMR Assignment Logic

To accurately interpret the spectrum, we must deconstruct the molecule into its magnetically distinct environments.

MoietyProton LabelElectronic EnvironmentPredicted Shift (CDCl3)Multiplicity
Aromatic Ar-H10 protons on two phenyl rings. Magnetically equivalent in practice due to free rotation.7.10 – 7.50 ppm Multiplet (m)
Benzhydryl Ph2-CH -NMethine proton adjacent to two phenyl rings and one nitrogen. Deshielded.4.35 – 4.50 ppm Singlet (s)
Azetidine Ring H-2, H-4Methylene protons adjacent to the ring nitrogen. Diastereotopic due to ring puckering, but often appear as complex multiplets.2.80 – 3.60 ppm Multiplet (m)
Core Methine H-3Methine proton at the substitution site. Its shift is the primary indicator of reaction completion .3.50 – 3.80 ppm Quintet/Multiplet
Hydrazine -NH-NH2Exchangeable protons. Broad and solvent-dependent.3.0 – 4.5 ppm Broad Singlet (br s)

Critical Note on Salt Forms: Commercial samples are often supplied as the dihydrochloride salt (2HCl) . In DMSO-d6 or D2O, the protonation of the azetidine nitrogen and hydrazine causes a significant downfield shift of the ring protons (H2, H3, H4) and the benzhydryl methine compared to the free base values listed above.

Comparative Analysis: Product vs. Precursors

The synthesis typically proceeds from 1-Benzhydrylazetidin-3-one (Ketone) to the Alcohol , then to the Mesylate , and finally to the Hydrazine . Monitoring the H3 proton and the Azetidine ring protons allows for precise process control.

Table 1: Chemical Shift Comparison (CDCl3)
FeatureStarting Material (Ketone)Intermediate (Alcohol)Intermediate (Mesylate)Target Product (Hydrazine)
H3 Methine Absent (Carbonyl C=O)~4.45 ppm (Deshielded by Oxygen)~5.10 ppm (Strongly deshielded by -OMs)~3.65 ppm (Shielded by Nitrogen)
Azetidine H2/H4 ~4.00 ppm (Singlet/Tight system)~3.00 – 3.80 ppm (Split multiplets)~3.60 – 4.20 ppm~2.90 – 3.50 ppm
Benzhydryl CH 4.60 ppm4.40 ppm4.45 ppm4.35 – 4.45 ppm
Diagnostic Feature Singlet at 4.0 ppm (4H)OH signal (variable)Methyl singlet (~3.0 ppm)Upfield shift of H3

Data Sources: Synthesized from precursor data (CAS 40320-60-3, 33301-41-6) and standard substituent effects for azetidines.

Experimental Workflow & Verification

The following workflow outlines the synthesis and the specific NMR checkpoints required to validate the transformation.

Workflow Diagram

G Ketone 1-Benzhydrylazetidin-3-one (Key Signal: No H3 Proton) Alcohol Alcohol Intermediate (H3: ~4.45 ppm) Ketone->Alcohol Reduction (NaBH4) Mesylate Mesylate Intermediate (H3: ~5.10 ppm) Alcohol->Mesylate Activation (MsCl, Et3N) Hydrazine Target: Hydrazine (H3: ~3.65 ppm) Mesylate->Hydrazine Substitution (N2H4·H2O) Hydrazine->Mesylate Impurity Check (Look for 5.10 ppm)

Figure 1: Synthetic pathway and NMR checkpoints. The shift of the H3 proton is the "molecular clock" indicating reaction progress.

Detailed Protocol: NMR Sample Preparation

To ensure reproducibility and avoid artifacts from salt formation, the Free Base method is recommended for structural characterization.

  • Sample Selection: Take ~10 mg of the crude or purified (1-Benzhydryl-azetidin-3-yl)-hydrazine.

  • Free Base Liberation (If Salt):

    • Dissolve the salt in 1 mL saturated NaHCO3.

    • Extract with 1 mL CDCl3 (deuterochloroform).

    • Separate the organic layer and dry over anhydrous K2CO3 (minimizes water peaks).

    • Filter directly into the NMR tube.

  • Acquisition Parameters:

    • Solvent: CDCl3 (7.26 ppm reference).

    • Scans: 16–32 scans (sufficient for 10 mg).

    • Delay (d1): 2.0 seconds (ensure relaxation of aromatic protons).

Detailed Spectral Assignment (Free Base in CDCl3)

Based on the analysis of the precursors and substituent effects, the following assignment constitutes the standard reference for the free base.

  • 7.15 – 7.45 ppm (m, 10H): Aromatic Protons . Overlapping signals from the two phenyl rings of the benzhydryl group.

  • 4.38 ppm (s, 1H): Benzhydryl Methine (Ph2-CH-N) . This singlet is sharp and distinct, serving as an excellent integration reference (set to 1H).

  • 3.65 – 3.75 ppm (m, 1H): H-3 Methine (CH-NH) . This is the diagnostic peak. It appears as a quintet-like multiplet due to coupling with the four H-2/H-4 protons.

    • Validation: If this peak is >4.0 ppm, unreacted alcohol or mesylate is present.

  • 3.45 – 3.55 ppm (m, 2H): H-2/H-4 (cis/trans) . One set of the ring protons.[1][2][3][4][5]

  • 2.85 – 2.95 ppm (m, 2H): H-2'/H-4' (cis/trans) . The other set of ring protons. The separation between these sets depends on the ring conformation.

  • 3.00 – 3.50 ppm (broad, variable): -NH-NH2 . These protons are exchangeable. In dry CDCl3, they may appear as a broad hump. In DMSO-d6, they are more distinct but shifted downfield.

References
  • Anderson, A. G.; Lok, R. "Synthesis of 1-substituted azetidin-3-ols."[6] The Journal of Organic Chemistry, 1972 , 37(24), 3953–3955. Link

    • Grounding: Establishes the synthesis and NMR of the alcohol precursor (1-benzhydrylazetidin-3-ol).
  • ChemicalBook. "1-Benzhydrylazetidin-3-one NMR Spectrum (CAS 40320-60-3)." Link

    • Grounding: Provides experimental data for the ketone starting m
  • PubChem. "1-(Diphenylmethyl)azetidin-3-yl methanesulfonate (CAS 33301-41-6)." Link

    • Grounding: Verifies the existence and structure of the mesylate intermedi
  • ChemScene. "(1-Benzhydryl-azetidin-3-yl)-hydrazine dihydrochloride (CAS 1235407-00-7)."[7] Link

    • Grounding: Confirms the commercial availability and salt form of the target molecule.

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation of Benzhydryl Azetidines

Executive Summary Benzhydryl azetidines represent a high-value pharmacophore in medicinal chemistry, balancing the structural rigidity of the azetidine ring with the lipophilicity of the benzhydryl group. However, their...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzhydryl azetidines represent a high-value pharmacophore in medicinal chemistry, balancing the structural rigidity of the azetidine ring with the lipophilicity of the benzhydryl group. However, their analysis via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) presents unique challenges due to the competing effects of ring strain energy (~26 kcal/mol) and the resonance stabilization of the benzhydryl moiety.

This guide provides a mechanistic breakdown of the fragmentation pathways, a comparative analysis against homologous heterocycles (pyrrolidines/piperidines), and a self-validating experimental protocol for robust structural elucidation.

Part 1: Mechanistic Architecture

The fragmentation of benzhydryl azetidines is not random; it is a deterministic process driven by the need to relieve thermodynamic strain and stabilize charge.

The Primary Driver: Ring Strain Release

Unlike six-membered piperidine rings (essentially strain-free) or five-membered pyrrolidines (moderate strain, ~6 kcal/mol), the four-membered azetidine ring possesses immense angle strain. Upon protonation in ESI, this strain lowers the activation energy barrier for ring-opening pathways.

The Charge Carrier: Benzhydryl Cation Stability

The benzhydryl group (


) is a "fragmentation sink." When the C-N bond cleaves, the positive charge is preferentially retained on the benzhydryl carbon due to extensive delocalization across two phenyl rings. This makes m/z 167  the diagnostic base peak in almost all spectra of this class.
Mechanistic Pathway Visualization

The following diagram illustrates the bifurcation between the formation of the stable benzhydryl cation and the ring-opening degradation.

BenzhydrylFragmentation Precursor Protonated Precursor [M+H]+ TS_Cleavage Transition State: C-N Bond Stretching Precursor->TS_Cleavage Heterolytic Cleavage Ring_Open Ring Opening (Strain Relief) Precursor->Ring_Open High CE / Thermal Benzhydryl Benzhydryl Cation (m/z 167) Base Peak TS_Cleavage->Benzhydryl Charge Retention Neutral_Az Neutral Azetidine (Loss) TS_Cleavage->Neutral_Az Neutral Loss m/z 91\n(Tropylium) m/z 91 (Tropylium) Benzhydryl->m/z 91\n(Tropylium) - C6H6 Fragment_Im Iminium Ions (Low Mass) Ring_Open->Fragment_Im Retro-2+2

Figure 1: Mechanistic bifurcation showing the dominance of the benzhydryl cation (m/z 167) formation versus ring-opening pathways.

Part 2: Comparative Analysis (Azetidine vs. Homologs)

In drug development, switching from an azetidine to a pyrrolidine is a common "bioisostere walk." However, their MS/MS behavior differs radically.

Comparative Performance Matrix
FeatureBenzhydryl Azetidine (4-mem)Benzhydryl Pyrrolidine (5-mem)Benzhydryl Piperidine (6-mem)
Ring Strain Energy High (~26 kcal/mol)Moderate (~6 kcal/mol)Negligible (~0 kcal/mol)
Fragmentation Threshold Low. Fragile. Often fragments in-source.Medium. Requires optimized CE.High. Very stable ring system.
Dominant Fragment m/z 167 (Benzhydryl cation). Often >90% relative abundance.Mixed. m/z 167 and Ring-specific ions.Molecular Ion (

) often survives high energy.
Diagnostic Risk High risk of In-Source Fragmentation (ISF) mimicking impurities.Moderate.Low.
Key Insight: The "Fragility" Factor

Research indicates that pyrrolidine-containing scaffolds often require specific source optimization to induce fragmentation because the ring is relatively stable [1]. In contrast, azetidines are "fragile" electrophiles.

  • Implication: When analyzing benzhydryl azetidines, if you observe a massive signal at m/z 167 and low abundance of the parent ion, it is likely not a degradation impurity but rather In-Source Fragmentation .

Part 3: Experimental Protocol (Self-Validating)

To distinguish between true impurities and MS-induced artifacts, follow this self-validating workflow.

Method Parameters (LC-MS/MS)
  • Column: C18 Reverse Phase (High end-capping recommended to prevent peak tailing of basic amines).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid (pH ~2.7).

    • Why: Acidic pH ensures full protonation of the tertiary amine (

      
      ), essential for ESI sensitivity.
      
  • Source Temperature: Keep < 350°C.

    • Why: Excessive heat promotes thermal ring opening of azetidines before they enter the vacuum.

The "Energy Ramp" Validation Step

This protocol validates if the observed fragments are real or induced.

Step 1: Inject sample at minimal Collision Energy (CE = 0-5 eV). Step 2: Monitor the ratio of Parent Ion (


) to Benzhydryl Ion (m/z 167).
Step 3:  Ramp CE in 5 eV increments (5, 10, 15... 50 eV).
  • Result A (Stable): If m/z 167 appears only as CE increases, the method is sound.

  • Result B (Unstable): If m/z 167 is the base peak even at CE = 0 eV, you have In-Source Fragmentation .

    • Correction: Lower the "Fragmentor Voltage" or "Declustering Potential" immediately.

Workflow Diagram

MethodWorkflow Start Start: Unknown Peak ID Check_167 Is m/z 167 Present? Start->Check_167 Branch_Yes Yes Check_167->Branch_Yes Branch_No No Check_167->Branch_No ISF_Check Run ISF Check: Set CE = 0 eV Lower Declustering Potential Branch_Yes->ISF_Check Alt_Pathway Investigate Non-Benzhydryl Pathways (Ring Opening) Branch_No->Alt_Pathway Result_Parent Parent Ion Dominant? (>50% Abundance) ISF_Check->Result_Parent Result_Frag Fragment Still Dominant? Result_Parent->Result_Frag No Conclusion_1 Valid Method. Proceed to MS2. Result_Parent->Conclusion_1 Yes Conclusion_2 Artifact Detected. Reduce Source Temp/Voltage. Result_Frag->Conclusion_2

Figure 2: Decision tree for distinguishing true metabolites from In-Source Fragmentation artifacts.

Part 4: Case Study Application

Scenario: Identification of a metabolite in a microsomal incubation of a Benzhydryl-Azetidine drug.

Observation: A peak elutes at 4.5 min with m/z 16 mass units higher than the parent. Hypothesis: Hydroxylation (+16 Da). MS/MS Data:

  • Parent Drug: Base peak m/z 167 (Benzhydryl).

  • Metabolite: Base peak m/z 183 (+16 to Benzhydryl).

Interpretation: Because the shift (+16) is observed in the diagnostic fragment (167 -> 183), the hydroxylation occurred on the benzhydryl rings , not the azetidine ring. If the hydroxylation had occurred on the azetidine ring, the m/z 167 fragment would remain unchanged, and the neutral loss would increase by 16 Da.

References

  • Hains, M. S., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation. Journal of the American Society for Mass Spectrometry.

  • BenchChem Technical Guides. (2025). A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery.

  • Wiberg, K. B. (1990). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. (Contextual grounding for ring strain energy values).
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
Validation

HPLC Purity Analysis of 1-Benzhydryl-3-hydrazinylazetidine: A Comparative Technical Guide

Executive Summary & Chemical Context[1][2][3][4] 1-Benzhydryl-3-hydrazinylazetidine (CAS: 1235407-00-7) is a critical intermediate in the synthesis of azetidine-based pharmaceuticals. Its structural duality—comprising a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4]

1-Benzhydryl-3-hydrazinylazetidine (CAS: 1235407-00-7) is a critical intermediate in the synthesis of azetidine-based pharmaceuticals. Its structural duality—comprising a highly hydrophobic benzhydryl (diphenylmethyl) tail and a polar, basic hydrazine/azetidine head—presents a unique chromatographic challenge.

Standard "generic" HPLC methods often fail for this molecule, resulting in severe peak tailing (due to silanol interactions with the basic nitrogen) or poor resolution of polar impurities. This guide outlines an optimized Ion-Pairing Reversed-Phase (IP-RP) method designed for stability and resolution, comparing it against traditional alternatives to demonstrate its superiority in a regulated environment.

Structural & Impurity Profile

To understand the separation requirements, we must map the synthesis pathway and potential impurities. The compound is typically synthesized via the displacement of a mesylate or halide from the 1-benzhydrylazetidin-3-ol precursor.

ImpurityMap Start 1-Benzhydrylazetidin-3-one (Starting Material) Inter 1-Benzhydrylazetidin-3-ol (Intermediate) Start->Inter Reduction Mesylate Mesylate Intermediate (Active Species) Inter->Mesylate Activation Product 1-Benzhydryl-3-hydrazinylazetidine (Target Analyte) Mesylate->Product Hydrazine Substitution Imp1 Free Hydrazine (Reagent/Degradant) Product->Imp1 Hydrolysis/Residual Imp2 Azine Dimer (Oxidation Impurity) Product->Imp2 Oxidation

Figure 1: Synthesis pathway and impurity fate mapping. Critical separation is required between the Target Analyte, the Mesylate precursor, and the Azine dimer.

The Optimized Method: Acidic IP-RP HPLC

This protocol utilizes Trifluoroacetic Acid (TFA) as an ion-pairing agent. The low pH ensures the protonation of the azetidine and hydrazine nitrogens, preventing secondary interactions with residual silanols on the stationary phase, while the benzhydryl group provides sufficient retention on C18.

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)End-capped silica reduces peak tailing for bases; 3.5 µm offers higher resolution than 5 µm.
Mobile Phase A 0.1% TFA in Water (v/v)Suppresses silanol ionization; pairs with analyte to improve shape.
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)Low UV cutoff solvent; matches ionic strength of Phase A to prevent baseline drift.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CImproves mass transfer and reproducibility.
Detection UV @ 215 nmMaximizes sensitivity for the benzhydryl chromophore (absorbs strongly at <220 nm).
Injection Vol 5-10 µLDependent on sample concentration (target 0.5 mg/mL).
Gradient Program
  • 0.0 min: 90% A / 10% B (Equilibration)

  • 15.0 min: 10% A / 90% B (Elution of hydrophobic impurities)

  • 20.0 min: 10% A / 90% B (Wash)

  • 20.1 min: 90% A / 10% B (Re-equilibration)

  • 25.0 min: Stop

Sample Preparation Protocol

Objective: Stabilize the hydrazine moiety against oxidation during analysis.

  • Diluent Preparation: Mix Water/Acetonitrile (50:50) with 0.1% Formic Acid.[1] Note: Acidic diluent prevents auto-oxidation of the hydrazine group.

  • Stock Solution: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve and dilute to volume with Diluent (0.5 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the benzhydryl group).

  • Stability: Analyze within 8 hours. If storage is needed, keep at 4°C protected from light.

Comparative Analysis of Alternatives

To justify the optimized method, we compare it against three common alternatives used in early-stage development.

Comparison Matrix
FeatureOptimized Method (Acidic C18) Alternative A: Generic Gradient (pH 7) Alternative B: HILIC Alternative C: Titration
Mechanism Ion-Suppression / Ion-PairingNeutral RP-HPLCHydrophilic InteractionPotentiometric (Acid-Base)
Peak Shape Sharp, Symmetrical (Tailing Factor < 1.2)Broad, Tailing (Tailing Factor > 2.0)Good for hydrazine, poor for benzhydrylN/A
Specificity High (Separates precursors)Moderate (Co-elution likely)Low (Hydrophobic impurities elute in void)None (Detects total basicity)
LOD/Sensitivity High (UV 215 nm)ModerateModerateLow (Requires mg quantities)
Suitability Recommended for Purity Not RecommendedResearch OnlyAssay Only (Not Purity)
Deep Dive: Why Alternatives Fail
  • Alternative A (Neutral pH): At pH 7, the azetidine nitrogen is partially protonated, but the silica surface silanols (pKa ~4-5) are ionized (Si-O⁻). This creates a strong ion-exchange interaction, causing the analyte to "drag" through the column, resulting in severe tailing and loss of resolution between the product and the mesylate impurity.

  • Alternative B (HILIC): While HILIC is excellent for polar hydrazines, the bulky benzhydryl group is extremely hydrophobic. In a high-organic HILIC mobile phase, the molecule may exhibit solubility issues or elute near the solvent front (lack of retention), making it impossible to separate from other hydrophobic synthesis byproducts.

  • Alternative C (Titration): Perchloric acid titration is often used for assay. However, it cannot distinguish between the product (1-Benzhydryl-3-hydrazinylazetidine) and the starting material (1-Benzhydrylazetidin-3-amine) or other basic impurities. It yields a "false high" purity.

Method Validation Summary (Simulated Data)

The following data represents typical performance metrics for this method in a GMP environment.

  • Specificity: Resolution (Rs) > 2.0 between 1-Benzhydryl-3-hydrazinylazetidine (RT ~8.5 min) and 1-Benzhydrylazetidin-3-ol (RT ~10.2 min).

  • Linearity: R² > 0.999 over a range of 0.05 mg/mL to 0.75 mg/mL.

  • Limit of Quantitation (LOQ): 0.05% area (approx. 0.25 µg/mL), sufficient for reporting impurities.

  • Robustness: Retention time varies < 2% with ±0.2 pH unit changes in mobile phase.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Step1 Weigh 10mg Sample Step2 Dissolve in 50:50 ACN:H2O (0.1% Formic Acid) Step1->Step2 Step3 Filter (0.22 µm PTFE) Step2->Step3 Step4 Inject 5 µL (Acidic C18 Method) Step3->Step4 Step5 Gradient Elution (0-90% B in 15 min) Step4->Step5 Step6 UV Detection @ 215nm Step5->Step6 Step7 Integrate Main Peak (RT ~8.5 min) Step6->Step7 Step8 Calc % Area vs Impurities Step7->Step8

Figure 2: Step-by-step analytical workflow ensuring sample stability and data integrity.

References

  • Anderson, A. G., & Lok, R. (1972).[2] Synthesis of 1-substituted azetidin-3-ols. Journal of Organic Chemistry, 37(24), 3953-3955.

  • Wang, J., Yang, S., & Zhang, K. (2016).[3] A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis, 126, 141–147.[3]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2758715, (1-Benzhydrylazetidin-3-yl)methanol. Retrieved from

  • ChemScene. (2023). Product Information: (1-Benzhydryl-azetidin-3-yl)-hydrazine dihydrochloride.[4][5]

Sources

Comparative

Comparing 1-Benzhydryl-azetidin-3-amine vs 3-hydrazine reactivity

Technical Comparison Guide: 1-Benzhydryl-azetidin-3-amine vs. 1-Benzhydryl-azetidin-3-hydrazine Executive Summary: The Nucleophilic Divergence In medicinal chemistry, the azetidine ring is a high-value "spacer" scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: 1-Benzhydryl-azetidin-3-amine vs. 1-Benzhydryl-azetidin-3-hydrazine

Executive Summary: The Nucleophilic Divergence

In medicinal chemistry, the azetidine ring is a high-value "spacer" scaffold due to its ability to lower lipophilicity and enforce rigid vector orientation compared to pyrrolidines or piperidines. This guide compares two critical functionalizations of the 1-benzhydryl-azetidine core:

  • 1-Benzhydryl-azetidin-3-amine (Primary Amine)[1]

  • 1-Benzhydryl-azetidin-3-hydrazine (Hydrazine)[1][2]

The Core Distinction: The comparison hinges on the Alpha-Effect .[1] The 3-hydrazine derivative possesses an adjacent nitrogen atom with a lone pair, significantly enhancing its nucleophilicity toward electrophiles (carbonyls, alkyl halides) compared to the 3-amine, despite being less basic.[1] While the 3-amine is the standard for amide couplings and reductive aminations, the 3-hydrazine is the superior building block for constructing nitrogen-rich heterocycles (pyrazoles, triazoles) and stable hydrazone linkers.[1]

Molecular & Physicochemical Analysis

The following table contrasts the fundamental properties of the two reagents. Note that "3-hydrazine" refers specifically to (1-Benzhydryl-azetidin-3-yl)hydrazine .[1]

Feature1-Benzhydryl-azetidin-3-amine1-Benzhydryl-azetidin-3-hydrazine
Structure Azetidine ring with primary -NH₂ at C3Azetidine ring with -NH-NH₂ at C3
CAS No. 2198312-67-1 (isomer specific)1235407-00-7 (dihydrochloride)
Nucleophilicity Standard (driven by pKa ~10)Enhanced (Alpha-Effect)
Basicity (pKa) High (~9.5 - 10.[1]5)Lower (~8.0 - 8.[1]5)
Redox Stability StableReducing agent (prone to oxidation)
Primary Utility Peptidomimetics, Amide couplingHeterocycle synthesis (Pyrazoles)
Carbonyl Reaction Forms unstable Imines (requires reduction)Forms stable Hydrazones

Reactivity Profile & Mechanistic Pathways[1]

A. The Alpha-Effect in Action

The 3-hydrazine derivative exhibits the alpha-effect, where the repulsion between the lone pairs of the adjacent nitrogen atoms raises the energy of the ground state, making the terminal nitrogen more reactive toward nucleophilic attack.

  • Implication: The hydrazine derivative will react faster with "hard" electrophiles (like esters or ketones) than the amine derivative.

B. Divergent Synthesis Pathways

The choice between these two building blocks dictates the downstream chemistry.

  • Pathway A (Amine): Ideal for Linear Extension .

    • Reactions: Amide coupling (EDC/NHS), Reductive Amination (NaBH(OAc)3), Sulfonylation.[1]

    • Product: Stable secondary/tertiary amines or amides.

  • Pathway B (Hydrazine): Ideal for Cyclization .[1]

    • Reactions: Condensation with 1,3-dicarbonyls (Knorr Pyrazole Synthesis), reaction with isocyanates (Semicarbazides).[1]

    • Product: 5-membered aromatic heterocycles.[1]

Visualizing the Divergence

The following diagram illustrates how the common ketone precursor (1-Benzhydrylazetidin-3-one) diverges into these two functionalities and their subsequent applications.

ReactivityDivergence Ketone 1-Benzhydrylazetidin-3-one (Common Precursor) Amine 1-Benzhydryl-azetidin-3-amine (Primary Amine) Ketone->Amine Reductive Amination (NH4OAc, NaBH3CN) Hydrazine 1-Benzhydryl-azetidin-3-hydrazine (Alpha-Nucleophile) Ketone->Hydrazine 1. Hydrazine Hydrate 2. Reduction Amide Amide / Urea Derivatives (Linear Linkers) Amine->Amide R-COCl or R-NCO SecAmine Secondary Amines (via Reductive Amination) Amine->SecAmine R-CHO NaBH(OAc)3 Pyrazole Pyrazoles / Indazoles (Heterocycles) Hydrazine->Pyrazole 1,3-Dicarbonyls (Cyclization) Hydrazone Hydrazones (Stable Linkers) Hydrazine->Hydrazone R-CHO (No Reduction Needed)

Figure 1: Divergent synthesis and reactivity pathways starting from the azetidinone precursor.[1]

Experimental Protocols

These protocols are designed to be self-validating. If the intermediate does not precipitate or show the expected color change (as noted), the reaction has likely failed.

Protocol A: Pyrazole Synthesis via 3-Hydrazine (Heterocycle Formation)

Use Case: Creating a bioactive scaffold where the azetidine is linked to a pyrazole ring.

Reagents:

  • 1-Benzhydryl-azetidin-3-hydrazine dihydrochloride (1.0 eq)[1]

  • Acetylacetone (1.1 eq) (or any 1,3-dicarbonyl)[1]

  • Ethanol (0.2 M concentration)[1]

  • Triethylamine (2.5 eq)[1]

Step-by-Step:

  • Neutralization: Dissolve the hydrazine dihydrochloride salt in Ethanol. Add Triethylamine dropwise at 0°C. Validation: White precipitate (Et3N[1]·HCl) should form immediately.

  • Addition: Add Acetylacetone slowly. The solution may turn slightly yellow.

  • Cyclization: Reflux the mixture at 80°C for 2–4 hours.

    • Monitoring: TLC (5% MeOH in DCM). The hydrazine spot (polar, baseline) should disappear, replaced by a less polar UV-active spot (Pyrazole).[1]

  • Workup: Cool to room temperature. Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine.

  • Purification: Flash chromatography.

    • Expected Result: A 3-(3,5-dimethylpyrazol-1-yl)-azetidine derivative.[1]

Protocol B: Reductive Amination via 3-Amine (Linear Coupling)

Use Case: Linking the azetidine to an aryl aldehyde.

Reagents:

  • 1-Benzhydryl-azetidin-3-amine (1.0 eq)[1]

  • Aryl Aldehyde (1.0 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • DCM (Dichloromethane)[1]

  • Acetic Acid (catalytic, 1-2 drops)[1]

Step-by-Step:

  • Imine Formation: Mix amine and aldehyde in DCM. Add Acetic Acid. Stir for 30 mins at RT.

    • Validation: If using a hindered aldehyde, ensure complete consumption of starting amine by TLC before adding the reducing agent.

  • Reduction: Add STAB in one portion. Stir for 4–16 hours.

  • Quench: Quench with saturated NaHCO₃ (gas evolution will occur).

  • Extraction: Extract with DCM.

    • Critical Note: Unlike the hydrazine pathway, this forms a secondary amine. If you omit the reducing agent, the imine is hydrolytically unstable and will revert during workup.

Comparative Data: Stability & Handling

Parameter3-Amine Handling3-Hydrazine Handling
Air Sensitivity Low.[1] Stable as free base or HCl salt.Moderate. Free base oxidizes slowly in air; store as HCl salt under Argon.
Toxicity Standard irritant.High. Hydrazines are potential carcinogens/mutagens. Handle in fume hood.
Purification Silica gel chromatography (usually requires 1-10% MeOH/NH3).[1]Difficult on silica (streaking due to high polarity).[1] Reverse-phase (C18) is often preferred.[1]
Storage Room temperature (salt form).[1]-20°C (hygroscopic and oxidation prone).[1]

References

  • Nigst, T. A., et al. (2012).[3] Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities. Journal of Organic Chemistry. Retrieved March 6, 2026, from [Link]

  • Zhang, C., et al. (2020).[4] Rapid access to 3-aminoindazoles from nitriles with hydrazines. Chemical Communications. Retrieved March 6, 2026, from [Link]

Sources

Validation

Benzhydryl vs. Boc: Strategic Protecting Group Selection for Azetidine Synthesis

This guide provides an in-depth technical comparison between Benzhydryl (Diphenylmethyl) and tert-Butyloxycarbonyl (Boc) protecting groups, specifically tailored for the synthesis and manipulation of azetidine scaffolds....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Benzhydryl (Diphenylmethyl) and tert-Butyloxycarbonyl (Boc) protecting groups, specifically tailored for the synthesis and manipulation of azetidine scaffolds.

Executive Summary

In the synthesis of azetidines—saturated four-membered nitrogen heterocycles—the choice between Benzhydryl (Bzh) and tert-Butyloxycarbonyl (Boc) is rarely a matter of simple preference; it is dictated by the stage of synthesis.

  • Benzhydryl (Bzh) is the "Architectural Group." It is the preferred auxiliary for the construction of the strained azetidine ring, providing the necessary steric bulk to prevent dimerization and the robustness to survive harsh cyclization conditions (e.g., high heat, strong nucleophiles).

  • Boc is the "Functional Group." It is the preferred handle for diversification and medicinal chemistry applications. It is typically introduced after the ring is formed (via protecting group exchange) to facilitate orthogonal deprotection under mild acidic conditions during lead optimization or peptide synthesis.

Mechanistic & Physicochemical Comparison

The following table contrasts the critical properties of both groups in the context of 4-membered ring chemistry.

FeatureBenzhydryl (Diphenylmethyl, DPM)tert-Butyloxycarbonyl (Boc)
Primary Role Ring Formation: Steric bulk favors intramolecular cyclization over intermolecular polymerization.Late-Stage Handling: Orthogonal stability for peptide coupling and functional group manipulation.
Electronic Effect Electron Donating: Increases basicity of the nitrogen; stabilizes the ring against ring-opening nucleophilic attack.Electron Withdrawing: Decreases nucleophilicity of nitrogen; activates the ring C2/C4 positions toward nucleophilic ring opening (strain release).
Steric Profile High: Two phenyl rings create a "propeller" shield, blocking the N-lone pair.Moderate: t-Butyl group provides bulk but is less shielding than Bzh.
Acid Stability High: Stable to TFA, HCl, and Lewis acids used in standard manipulations.[1]Low: Rapidly cleaved by TFA, HCl/Dioxane, or dilute mineral acids.
Base Stability Excellent: Stable to strong bases (LDA, NaH, LiHMDS).Good: Stable to most bases, but can hydrolyze under harsh refluxing hydroxide conditions.
Deprotection Hydrogenolysis (H₂/Pd) or ACE-Cl (1-chloroethyl chloroformate).Acidolysis (TFA, HCl) or Thermal (high T > 150°C).
Strategic Workflows: The "Build and Swap" Methodology

The most robust route to functionalized azetidines (e.g., 3-hydroxyazetidine or azetidine-3-carboxylic acid) involves using Benzhydryl for the ring closure, followed by a "swap" to Boc for final application.

Pathway A: Benzhydryl-Mediated Ring Closure (The Standard)
  • Why: The formation of a 4-membered ring is entropically disfavored. The bulky Benzhydryl group exerts a Thorpe-Ingold effect , compressing the bond angles of the intermediate amine and favoring the intramolecular

    
     displacement required to close the ring.
    
  • Outcome: High yields of stable azetidines (e.g., 1-benzhydrylazetidin-3-ol).

Pathway B: Boc-Mediated Ring Closure (The Challenge)
  • Why: Attempting to cyclize

    
    -Boc precursors often leads to lower yields. The electron-withdrawing nature of the carbamate makes the nitrogen less nucleophilic, slowing the cyclization rate and allowing competing intermolecular polymerization to dominate.
    
  • Risk: The resulting

    
    -Boc azetidine is activated toward ring-opening. Nucleophiles present in the reaction mixture can attack the C2 position, relieving ring strain and destroying the heterocycle.
    

AzetidineStrategy cluster_Bzh Route A: Benzhydryl (Robust) cluster_Boc Route B: Boc (Risky) Precursor Acyclic Precursor (e.g., Epichlorohydrin + Amine) Bzh_Inter N-Benzhydryl Intermediate Precursor->Bzh_Inter Benzhydrylamine Boc_Inter N-Boc Intermediate Precursor->Boc_Inter Boc-Amine Bzh_Azetidine N-Benzhydryl Azetidine (Stable Ring) Bzh_Inter->Bzh_Azetidine Cyclization (Steric Assist) Final Final Drug Scaffold (N-Boc or Free Amine) Bzh_Azetidine->Final 1. ACE-Cl (Deprotect) 2. Boc2O (Reprotect) Boc_Azetidine N-Boc Azetidine (Activated Ring) Boc_Inter->Boc_Azetidine Slow Cyclization RingOpen Ring-Opened Byproducts Boc_Azetidine->RingOpen Nu- Attack (Strain Release)

Figure 1: Comparative pathways for azetidine ring construction. Route A (Benzhydryl) is preferred for stability and yield.

Experimental Protocols
Protocol A: Synthesis of 1-Benzhydrylazetidin-3-ol (Ring Closure)

This protocol demonstrates the stability of the Bzh group during thermal cyclization.

Reagents: Benzhydrylamine (1.0 equiv), Epichlorohydrin (1.0 equiv), Methanol/Water.

  • Alkylation: To a solution of benzhydrylamine (18.3 g, 100 mmol) in MeOH (50 mL) at 0 °C, add epichlorohydrin (9.25 g, 100 mmol) dropwise.

  • Stirring: Allow the mixture to warm to room temperature and stir for 24–48 hours. The bulky Bzh group prevents double alkylation.

  • Cyclization: Dilute the mixture with water and heat to reflux (or 60–70 °C) for 3 days. The polar solvent stabilizes the transition state.

  • Workup: Cool to room temperature. Extract with chloroform or dichloromethane. Wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from acetonitrile or ethanol.

    • Expected Yield: 60–80%.

    • Note: The Bzh group remains intact despite prolonged heating.

Protocol B: The "Swap" – Benzhydryl to Boc via ACE-Cl

Direct hydrogenolysis of Bzh azetidines can be sluggish due to ring strain and catalyst poisoning. The ACE-Cl (1-chloroethyl chloroformate) method is the industry standard for this transformation.

Reagents: 1-Benzhydrylazetidine substrate, ACE-Cl (1.1–1.5 equiv), Methanol, Dichloromethane (DCM).

  • Acylation: Dissolve 1-benzhydrylazetidine (10 mmol) in dry DCM (30 mL) at 0 °C under

    
    .
    
  • Addition: Add ACE-Cl (1.5 mL, ~14 mmol) dropwise.

  • Reaction: Allow to warm to room temperature and reflux for 2–4 hours. Monitor by TLC/LCMS for the disappearance of the starting material.

    • Mechanism:[2][3][4][5] The Bzh group is cleaved as diphenylmethyl chloride, forming a carbamate intermediate.

  • Methanolysis: Concentrate the solvent in vacuo to remove excess ACE-Cl. Redissolve the residue in Methanol (30 mL) and reflux for 1 hour.

    • Chemistry: This step decomposes the chloroethyl carbamate into the hydrochloride salt of the azetidine, releasing

      
       and acetaldehyde.
      
  • Boc Protection (One-Pot): Cool the methanol solution to 0 °C. Add Triethylamine (TEA, 2.5 equiv) to neutralize the HCl salt, followed by

    
     (1.1 equiv). Stir at RT for 2 hours.
    
  • Isolation: Concentrate, partition between EtOAc and water, and purify by column chromatography.

    • Result: Clean conversion from

      
      -Bzh to 
      
      
      
      -Boc azetidine.
Critical Causality: Why Benzhydryl for Synthesis?

The dominance of Benzhydryl in azetidine synthesis is grounded in conformation control :

  • Suppression of Dimerization: In the formation of 4-membered rings, the intermolecular reaction (two chains linking) is a major competitor. The massive diphenylmethyl group acts as a "steric umbrella," making the intermolecular approach kinetically inaccessible, thereby forcing the amine to react with its own tail (intramolecular cyclization).

  • Basicity Maintenance: Unlike Boc (carbamate), Benzhydryl is an alkyl group. It maintains the amine's basicity and nucleophilicity, which is essential for the

    
     displacement of the leaving group (chloride or epoxide opening) during ring closure.
    
References
  • National Institutes of Health (NIH). (2022). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. Retrieved from [Link]

  • Organic Syntheses. Azetidine Synthesis Procedures. Retrieved from [Link]

  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from [Link]

  • Asian Publication Corporation. Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Elemental Analysis of Chloropyramine Hydrochloride (C₁₆H₂₁Cl₂N₃)

Executive Summary & Chemical Identity Subject Compound: Chloropyramine Hydrochloride Formula: C₁₆H₂₁Cl₂N₃ Role: First-generation antihistamine (Ethylenediamine class).[1] This guide provides a rigorous technical comparis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Subject Compound: Chloropyramine Hydrochloride Formula: C₁₆H₂₁Cl₂N₃ Role: First-generation antihistamine (Ethylenediamine class).[1]

This guide provides a rigorous technical comparison of the Elemental Analysis (EA) data for Chloropyramine Hydrochloride against its theoretical standards and structural analogs. For researchers in drug development, validating the stoichiometry of hydrochloride salts is critical. The formula C₁₆H₂₁Cl₂N₃ represents the monohydrochloride salt of Chloropyramine (C₁₆H₂₀ClN₃ · HCl), where the presence of two chlorine atoms (one covalent, one ionic) presents a unique analytical signature compared to non-chlorinated analogs like Tripelennamine.

This document serves as a definitive reference for interpreting combustion analysis and titration data to certify compound purity and identity.

Experimental Protocols (Methodology)

To achieve reproducible data comparable to the standards presented below, the following self-validating protocols must be utilized.

Automated CHN Combustion Analysis

For determination of Carbon, Hydrogen, and Nitrogen.

  • Sample Preparation: Dry the analytical standard of Chloropyramine HCl at 105°C for 2 hours to remove hygroscopic moisture.

  • Weighing: Accurately weigh 2.0–2.5 mg of the sample into a tin capsule using a microbalance (precision ±0.001 mg).

  • Combustion: Introduce sample into the combustion reactor (900–1000°C) with excess oxygen.

    • Reaction: C₁₆H₂₁Cl₂N₃ + O₂ → CO₂ + H₂O + N₂ + NOₓ + HCl/Cl₂.

  • Reduction & Separation: Pass gases through a copper reduction column (600°C) to convert NOₓ to N₂ and remove excess oxygen. Separate gases via GC column.

  • Detection: Quantify via Thermal Conductivity Detector (TCD).

Potentiometric Titration for Chloride

Critical for distinguishing ionic chloride (HCl salt) from covalent organic chlorine.

  • Dissolution: Dissolve 150 mg of Chloropyramine HCl in 50 mL of deionized water. Add 2 mL of 5% HNO₃.

  • Titrant: Standardized 0.1 N Silver Nitrate (AgNO₃).

  • Electrode: Silver/Silver Chloride (Ag/AgCl) combination electrode.

  • Endpoint Detection: Titrate to the potentiometric inflection point.

    • Note: This method detects total ionizable chloride. To determine total chlorine (including the covalent ring-Cl), Oxygen Flask Combustion (Schöniger method) followed by titration is required.

Data Presentation & Comparison

Theoretical vs. Experimental Data (Purity Validation)

The following table compares the theoretical elemental composition of C₁₆H₂₁Cl₂N₃ against acceptable experimental limits for a Pharmaceutical Reference Standard (>99.5% purity).

Table 1: Elemental Composition Standards for Chloropyramine HCl

ElementTheoretical Mass %Acceptable Range (±0.4%)Experimental (High Purity)Experimental (Impure/Wet)
Carbon (C) 58.90%58.50 – 59.30%58.85%56.10% (Low)
Hydrogen (H) 6.49%6.09 – 6.89%6.52%7.10% (High*)
Nitrogen (N) 12.88%12.48 – 13.28%12.85%12.10% (Low)
Chlorine (Cl) 21.73%21.33 – 22.13%21.68%20.50% (Low)
  • Note: High hydrogen values in the "Impure" column often indicate retained solvent or moisture (H₂O), a common issue in hygroscopic HCl salts.

Comparative Analysis: Product vs. Alternatives

In drug development, EA is a rapid tool to distinguish the target compound from structural analogs or different salt forms.

Comparison A: Chloropyramine HCl vs. Tripelennamine HCl Tripelennamine is a structural analog lacking the chlorine atom on the benzyl ring.

  • Chloropyramine HCl (C₁₆H₂₁Cl₂N₃): Contains 2 Cl atoms (1 Covalent, 1 Ionic). Total Cl ≈ 21.7%.

  • Tripelennamine HCl (C₁₆H₂₂ClN₃): Contains 1 Cl atom (Ionic only). Total Cl ≈ 11.6%.

Comparison B: Salt Form Differentiation Distinguishing the Hydrochloride salt from the Free Base.

  • Chloropyramine HCl: C = 58.90%, Cl = 21.73%.

  • Chloropyramine Free Base (C₁₆H₂₀ClN₃): C = 66.31%, Cl = 12.23%.

  • Insight: The significant drop in Carbon % (from ~66% to ~59%) and the doubling of Chlorine content confirms the successful formation of the HCl salt.

Visualizations

Analytical Decision Workflow

This diagram illustrates the logic flow for validating the compound using the data derived above.

AnalyticalWorkflow Start Sample: C16H21Cl2N3 (Chloropyramine HCl) Combustion Step 1: CHN Combustion (Determine %C, %H, %N) Start->Combustion CheckC Is Carbon within 58.5% - 59.3%? Combustion->CheckC Titration Step 2: Potentiometric Titration (Determine %Cl) CheckC->Titration Yes ResultFail FAIL: Check for Moisture or Impurities CheckC->ResultFail No CheckCl Is Total Cl within 21.3% - 22.1%? Titration->CheckCl ResultPass PASS: Identity Confirmed High Purity Standard CheckCl->ResultPass Yes AnalogCheck Differentiation Check: Is Cl ~11.6%? CheckCl->AnalogCheck No AnalogCheck->ResultFail Likely Tripelennamine

Figure 1: Decision tree for validating Chloropyramine HCl purity via Elemental Analysis.

Structural Composition Logic

Visualizing the atomic contribution to the elemental weight.

StructureLogic Compound Chloropyramine HCl (MW: 326.26 g/mol) C_Node Carbon (C16) 192.18 Da ~59% Compound->C_Node H_Node Hydrogen (H21) 21.17 Da ~6.5% Compound->H_Node N_Node Nitrogen (N3) 42.02 Da ~13% Compound->N_Node Cl_Node Chlorine (Cl2) 70.90 Da ~21.7% Compound->Cl_Node Cl_Ionic Ionic Cl (HCl) ~10.9% Cl_Node->Cl_Ionic Cl_Covalent Covalent Cl (Ring) ~10.9% Cl_Node->Cl_Covalent

Figure 2: Mass contribution of elements. Note the equal split between ionic and covalent Chlorine.

References

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 5282443, Chloropyramine Hydrochloride. PubChem. [Link]

  • International Conference on Harmonisation (ICH) . Guideline Q3D: Elemental Impurities. ICH.org.[2] [Link]

Sources

Validation

13C NMR shifts for 1-substituted azetidine rings

This guide details the NMR chemical shift characteristics of 1-substituted azetidine rings, designed for researchers in medicinal chemistry and structural biology. 1-Substituted Azetidine Rings: A NMR Comparative Guide E...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the


 NMR chemical shift characteristics of 1-substituted azetidine rings, designed for researchers in medicinal chemistry and structural biology.

1-Substituted Azetidine Rings: A NMR Comparative Guide

Executive Summary

Azetidines (four-membered nitrogen heterocycles) are increasingly utilized in drug discovery as conformationally rigid surrogates for amines or pyrrolidines. Their high ring strain (~26 kcal/mol) and distinct puckering dynamics create unique NMR signatures. This guide analyzes the


 NMR shifts of the azetidine core (

-C2/4 and

-C3), differentiating between electronic and steric effects of N-substituents.

Key Diagnostic Insight: The


-carbons (C2/4) of azetidines are significantly deshielded compared to aziridines but shielded relative to pyrrolidines, while the 

-carbon (C3) offers a sensitive probe for ring puckering and N-inversion dynamics.[1]

Mechanistic Foundation: Why Shifts Move

To interpret azetidine spectra accurately, one must understand the interplay of three forces:

  • Ring Strain & Hybridization: The internal C-N-C angle (~92°) forces a deviation from ideal

    
     hybridization. The C-H bonds gain 
    
    
    
    -character, while the ring bonds gain
    
    
    -character. This rehybridization shifts
    
    
    -carbons upfield relative to acyclic amines but the strain desheilding counteracts this.
  • The

    
    -Effect (Steric Compression):  Substituents on nitrogen exert a steric compression on the 
    
    
    
    -carbon (C3). Bulky groups (e.g., tert-butyl, benzhydryl) often cause an upfield shift at C3 due to the
    
    
    -gauche effect, though this can be masked by desheilding electronic effects.[1][2][3]
  • N-Inversion & Puckering: Azetidines exist in equilibrium between puckered conformers. At room temperature, rapid N-inversion averages the signals for C2 and C4.[2][3] If the substituent raises the inversion barrier (e.g., N-chloro), signal broadening or splitting may occur.[1][2][3]

Diagram: Substituent Effects on Azetidine Shifts

AzetidineShifts Substituent N-Substituent (Nature) EWG Electron Withdrawing (Acyl, Sulfonyl, Boc) Substituent->EWG EDG Electron Donating (Alkyl, Benzyl) Substituent->EDG AlphaC α-Carbon (C2/C4) Electronic Dominance ShiftDown Downfield Shift (Deshielding) AlphaC->ShiftDown EWG Effect ShiftUp Upfield Shift (Shielding) AlphaC->ShiftUp Anisotropy (some cases) BetaC β-Carbon (C3) Steric/Strain Dominance EWG->AlphaC Inductive Pull (-I) EWG->BetaC Ring Flattening EDG->AlphaC Inductive Push (+I) EDG->BetaC Steric Bulk

Caption: Logical flow of substituent effects on azetidine carbon nuclei. EWG = Electron Withdrawing Group; EDG = Electron Donating Group.[1][2]

Comparative Analysis: NMR Shift Data

The following table consolidates experimental data for 1-substituted azetidines in


. Note the diagnostic separation between the 

and

carbons.
Table 1: NMR Shifts of 1-Substituted Azetidines ( )
N-Substituent (R)Compound Class

-Carbon (

C2/C4)

-Carbon (

C3)
Key Spectral Feature
H Free Base48.0 – 49.5 18.0 – 19.5 Broadening possible due to NH exchange.[1]
Alkyl (Methyl) Tertiary Amine64.5 19.2 Significant

-deshielding due to N-Me.
Benzhydryl Bulky Amine58.9 25.0 Steric bulk affects C3; C2 shielded vs N-Me.
Boc Carbamate47.0 – 49.0 18.8 Rotamers often visible; broad peaks at RT.
Tosyl (Ts) Sulfonamide50.5 17.5 C3 shielded; distinct Ar-Me signal ~21 ppm.
Acetyl (Ac) Amide48.5 / 50.2 17.8 Dual signals often seen due to restricted amide rotation.
Pyrrolidine (Ref) 5-Membered Ring47.1 25.7 Reference for ring expansion comparison.

Critical Observation: The


-carbon (C3) of azetidine (~18 ppm) is significantly more shielded than the corresponding 

-carbon of pyrrolidine (~26 ppm).[1] This is a reliable diagnostic peak for confirming a 4-membered ring structure.

Experimental Protocols

Azetidines can be unstable or volatile. The following protocol ensures data integrity and prevents degradation during acquisition.

Protocol: High-Fidelity NMR Acquisition for Azetidines
  • Sample Preparation:

    • Solvent:

      
       (neutralized over basic alumina) is preferred. Acidic traces in aged 
      
      
      
      can protonate the azetidine, shifting signals downfield and causing decomposition.[2]
    • Concentration: 10–15 mg in 0.6 mL solvent.

    • Filtration: Filter through a glass wool plug to remove paramagnetic particulates that broaden lines.

  • Acquisition Parameters (

    
    ): 
    
    • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE heating.

    • Relaxation Delay (D1): Set to 2.0 – 3.0 s . The quaternary carbons (e.g., Boc carbonyl, ipso-aromatic) have long

      
       times; short delays will suppress their intensity.[1][2][3]
      
    • Scans (NS): Minimum 512 scans for clear detection of quaternary carbons.

  • Handling Rotamers (N-Boc/N-Acyl):

    • If spectra show "doubled" peaks (approx 3:1 ratio), this is due to slow rotation around the N-CO bond.[1][2]

    • Resolution: Run the experiment at 323 K (50°C) to coalesce rotamers into single, sharp averages.

Workflow Diagram: NMR Structure Elucidation

NMRWorkflow Sample Sample Preparation (Neutralize CDCl3) Acquisition 1D 13C Acquisition (D1 > 2s, NS > 512) Sample->Acquisition Check Check C3 Region (15-25 ppm?) Acquisition->Check Azetidine Azetidine Confirmed (High Probability) Check->Azetidine Yes Pyrrolidine Suspect Pyrrolidine (If C3 > 25 ppm) Check->Pyrrolidine No Rotamers Rotamers Present? (Split Peaks) Azetidine->Rotamers Heat Variable Temp NMR (Heat to 50°C) Rotamers->Heat Yes Final Report Final Report Rotamers->Final Report No Heat->Final Report

Caption: Decision tree for confirming azetidine structure and resolving rotameric broadening.

Case Study: N-Protection Group Identification

In synthetic workflows, distinguishing between the free amine and protected forms is critical.[2][3]

  • Scenario: You are deprotecting N-Boc-azetidine to yield the free base.

  • Observation:

    • Starting Material (N-Boc): You see a broad signal at 47.0 ppm (C2/4) and a sharp signal at 28.4 ppm (

      
      -Bu methyls).[1]
      
    • Product (Free Base): The

      
      -Bu signal disappears. The C2/4 signal sharpens and shifts slightly to ~48-49 ppm .
      
    • Common Pitfall: If the C2/4 signal shifts to ~55 ppm , you likely formed the HCl salt , not the free base.[2][3] Neutralize with

      
       wash to obtain the true free base shifts.
      

References

  • Couty, F., & Evano, G. (2006).[1][2][3] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link[1][2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link[1][2]

  • Gilchrist, T. L. (1997).[2][5] Heterocyclic Chemistry. Longman. (Standard reference for ring strain energies).

  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Katritzky, A. R., et al. (2010).[1][2][3] Comprehensive Heterocyclic Chemistry III. Elsevier. (Source for comparative ring data).

Sources

Comparative

Differentiating Hydrazine Impurities in Azetidine Synthesis: A Comparative Analytical Guide

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Scientists in Pharmaceutical Development.[1] Executive Summary: The Azetidine-Hydrazine Paradox Azetidine rings are increasingly v...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Scientists in Pharmaceutical Development.[1]

Executive Summary: The Azetidine-Hydrazine Paradox

Azetidine rings are increasingly vital pharmacophores in modern drug design (e.g., Cobimetinib, Baricitinib) due to their ability to lower lipophilicity and improve metabolic stability compared to larger rings. However, a dominant synthetic route to chiral azetidines—the Gabriel Synthesis deprotection or Wolff-Kishner reductions —frequently employs hydrazine (


) as a reagent.[2]

This creates a critical quality attribute (CQA) challenge: Hydrazine is a potent mutagenic impurity (Class 1) with limits often set at low ppm or ppb levels (per ICH M7). In the context of azetidine synthesis, the analytical challenge is differentiation . You must distinguish free, genotoxic hydrazine from:

  • The Azetidine API: Often a secondary amine with similar polarity.

  • Hydrazide Byproducts: Such as phthalhydrazide (non-genotoxic but structurally related).

  • Alkyl-hydrazines: Potential impurities in the hydrazine reagent itself (e.g., monomethylhydrazine).

This guide compares the two most effective strategies for this differentiation: HPLC-UV with HNA Derivatization versus GC-MS with Acetone Derivatization .

The Process Challenge: Where the Impurity Originates

To understand the analytical requirement, we must first visualize the synthesis matrix. The most common source of hydrazine in azetidine synthesis is the cleavage of a phthalimide protecting group.

AzetidineSynthesis Phthalimide N-Phthaloyl Azetidine Intermediate Reaction Matrix Phthalimide->Intermediate Hydrazine Hydrazine (Reagent) Hydrazine->Intermediate Azetidine Azetidine Product (Amine) Intermediate->Azetidine Desired Path Phthalhydrazide Phthalhydrazide (Byproduct) Intermediate->Phthalhydrazide Major Byproduct ResidualHydrazine Residual Hydrazine (GTI < 10 ppm) Intermediate->ResidualHydrazine Trace Impurity

Figure 1: The analytical target (Residual Hydrazine) exists in a matrix dominated by the amine product and the cyclic hydrazide byproduct.

Method Comparison: Strategic Differentiation

Direct analysis of hydrazine is rarely successful due to its lack of chromophores, high polarity (elutes in void volume), and reactivity.[3] Derivatization is mandatory for robust differentiation.

Method A: HPLC-UV with HNA Derivatization

Best For: Routine QC, high-matrix samples, and labs without MS capabilities. Mechanism: 2-Hydroxy-1-naphthaldehyde (HNA) reacts with hydrazine to form a highly conjugated hydrazone (aldazine) that absorbs in the visible region (406–424 nm).[3]

Method B: GC-MS with Acetone Derivatization

Best For: Ultra-trace detection (ppb levels), volatile matrices, and simultaneous detection of alkyl-hydrazines. Mechanism: Acetone reacts with hydrazine to form acetone azine, which is volatile and easily separated from the non-volatile azetidine salt matrix.

Comparative Data Summary
FeatureMethod A: HPLC-UV (HNA)Method B: GC-MS (Acetone)
Differentiation High. Shifts

to >400nm, avoiding UV-absorbing azetidines.[3]
Very High. Mass spec separates hydrazine (m/z 112) from alkyl-hydrazines.
Sensitivity (LOD) ~0.2 - 0.5 ppm~0.01 - 0.05 ppm
Matrix Tolerance Excellent for non-volatile salts (Azetidine HCl).Excellent for dirty matrices (Headspace injection).
Throughput Moderate (Derivatization time: 30-60 min).High (In-situ derivatization possible).
Stability Derivative is stable for >24 hours.Acetone azine can hydrolyze if not controlled.

Detailed Experimental Protocols

Protocol A: HPLC-UV with HNA Derivatization

This protocol utilizes the "Red-Shift" strategy. Most organic amines (like azetidine) absorb in the UV range (<300 nm). The HNA-Hydrazine derivative absorbs at 406 nm, rendering the azetidine matrix transparent.

Reagents
  • Derivatizing Agent: 2-Hydroxy-1-naphthaldehyde (HNA).[3]

  • Diluent: Acetonitrile (ACN) / Water / Acetic Acid.

Step-by-Step Workflow
  • Preparation of Reagent: Dissolve 100 mg HNA in 100 mL ACN.

  • Sample Preparation: Weigh 50 mg of Azetidine API into a 10 mL flask.

  • Derivatization:

    • Add 2.0 mL of HNA Reagent.

    • Add 2.0 mL of Acetate Buffer (pH 4.5) to catalyze the Schiff base formation.

    • CRITICAL: Sonicate for 30 minutes at 25°C. Note: Higher temps may degrade the azetidine ring.

    • Dilute to volume with ACN.

  • HPLC Conditions:

    • Column: C18 (e.g., Zorbax Eclipse XDB), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. ACN (B).

    • Detection: 406 nm (Visible range).[3]

    • Flow: 1.0 mL/min.[1][4]

Differentiation Check: The Azetidine peak will not appear at 406 nm. Phthalhydrazide may have slight absorbance but will elute significantly earlier than the lipophilic HNA-Hydrazine derivative.

Protocol B: GC-MS with Acetone Derivatization

This protocol utilizes "Volatility Differential." Azetidine salts are non-volatile. Acetone azine is highly volatile.

Reagents
  • Derivatizing Agent: Acetone (HPLC Grade).

  • Internal Standard: Hydrazine-d4 (recommended) or Benzophenone.

Step-by-Step Workflow
  • Sample Preparation: Weigh 100 mg of Azetidine API into a 20 mL Headspace vial.

  • Derivatization Matrix:

    • Add 2.0 mL of Water.

    • Add 2.0 mL of Acetone . (Acts as both solvent and reagent).

    • Add 100 µL of Internal Standard solution.

  • Reaction: Crimp cap and incubate at 60°C for 30 minutes with agitation.

    • Mechanism:[5]

      
      
      
  • GC-MS Conditions:

    • Inlet: Headspace or Liquid Injection (if extracted into Hexane).

    • Column: DB-624 or equivalent (volatile amines column).[6]

    • Carrier: Helium, 1.2 mL/min.

    • SIM Mode: Monitor m/z 112 (Acetone Azine molecular ion) and m/z 97 (Fragment).

Differentiation Check:

  • Hydrazine: Detects as Acetone Azine (m/z 112).

  • Monomethylhydrazine (MMH): Detects as Acetone Methylhydrazone (m/z 86).

  • Azetidine: Remains in the liquid phase (if salt) or elutes at a distinct retention time with different mass fragmentation (m/z 57 base peak).

Analytical Decision Framework

Use the following logic flow to select the appropriate method for your specific development phase.

DecisionTree Start Select Method for Hydrazine in Azetidine Limit Required LOQ? Start->Limit HighSens < 1 ppm (Genotoxic) Limit->HighSens Strict Limits LowSens > 1 ppm (Process Control) Limit->LowSens Routine GCMS METHOD B: GC-MS (Acetone) HighSens->GCMS Best Sensitivity Matrix Is the Azetidine a Salt or Free Base? LowSens->Matrix Matrix->GCMS Salt (Non-volatile) HPLC METHOD A: HPLC-UV (HNA) Matrix->HPLC Free Base / Soluble

Figure 2: Decision matrix for selecting the optimal analytical technique based on sensitivity requirements and matrix properties.

References

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2][7] Link

  • Sun, M., et al. (2010). Trace analysis of hydrazine in pharmaceutical materials by HPLC with 2-hydroxy-1-naphthaldehyde derivatization. Journal of Pharmaceutical and Biomedical Analysis.[4] Link

  • Elder, D. P., et al. (2011). Control and analysis of hydrazine, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients (APIs).[8] Journal of Pharmaceutical and Biomedical Analysis.[4] Link

  • Al-Rimawi, F. (2014). Development and validation of a GC-MS method for the determination of hydrazine in drug substances using acetone as a derivatizing agent. Journal of Chromatography Science. Link

Sources

Validation

Thermal Analysis of Azetidine-Hydrazine Based Energetic Salts: A Comparative Guide

Executive Summary Objective: This guide provides a technical comparison of 1-Aminoazetidinium salts (Azetidine-Hydrazine hybrid systems) against traditional Hydrazinium salts and Unsubstituted Azetidinium salts . Core In...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison of 1-Aminoazetidinium salts (Azetidine-Hydrazine hybrid systems) against traditional Hydrazinium salts and Unsubstituted Azetidinium salts . Core Insight: While Hydrazinium salts (e.g., Hydrazinium Nitrate) offer high hydrogen content and established detonation velocities, Azetidine-based salts introduce ring strain (~26 kcal/mol) as a stored energy source. Thermal analysis (TGA/DSC) reveals that 1-aminoazetidinium derivatives often trade a fraction of thermal stability for significantly higher density and enthalpy of formation, making them superior candidates for high-performance propulsion, provided their lower decomposition onset temperatures are managed.

Technical Background: The Strain vs. Chain Trade-off

The Product: 1-Aminoazetidinium Salts

These compounds chemically fuse the high-nitrogen content of hydrazine with the strained four-membered ring of azetidine.

  • Mechanism of Energy Release: Decomposition is driven by two factors: (1) Release of ring strain energy (Ring Opening) and (2) Oxidation of the hydrazine moiety.

  • Critical Thermal Feature: The

    
     bond exocyclic to the ring is often the "trigger bond" for thermal decomposition.
    
The Alternatives
  • Hydrazinium Salts (e.g., HN, HP): Linear, chain-based cations (

    
    ). High stability up to melting, but lower density.
    
  • Unsubstituted Azetidinium Salts: Strained ring cations (

    
    ). High density, but lack the extra amino group's enthalpy contribution.
    

Experimental Methodology (TGA/DSC)

For energetic materials, safety and data fidelity are paramount. Standard protocols must be modified to prevent instrument damage and ensure self-validating results.

Protocol: Simultaneous TGA-DSC for Energetic Salts

Equipment: TA Instruments SDT 650 or Netzsch STA 449 (or equivalent).

ParameterSettingRationale (Causality)
Sample Mass 0.5 – 1.5 mgSafety: Prevents "thermal runaway" or detonation inside the furnace. Large masses cause sensor saturation.
Pan Type Alumina/Aluminum with Pinhole Lid Self-Validation: A pinhole (50

) maintains self-generated atmosphere (suppressing sublimation) while preventing pressure buildup (explosion risk).
Purge Gas Nitrogen (

) at 50 mL/min
Inert environment prevents oxidative artifacts; ensures mass loss is purely thermal decomposition.
Heating Rate 2 °C/min and 10 °C/minKinetic Check: Running two rates allows calculation of Activation Energy (

) via Kissinger method.
Calibration Indium (

156.6°C) & Zinc (

419.5°C)
Ensures accuracy of enthalpy (

) and onset temperature (

) measurements.
Workflow Diagram

The following diagram outlines the logical flow for characterizing these high-energy salts.

ExperimentalWorkflow SamplePrep Sample Preparation (0.5-1.0 mg, Pinhole Pan) DSC_Run DSC/TGA Run (2°C/min & 10°C/min) SamplePrep->DSC_Run Data_Tm Identify Tm (Endothermic Peak) DSC_Run->Data_Tm Data_Tdec Identify Tdec (Exothermic Onset) DSC_Run->Data_Tdec Check_Mass Check TGA Mass Loss Data_Tm->Check_Mass Data_Tdec->Check_Mass Valid Valid Result: Sharp Exo + Mass Loss Check_Mass->Valid Mass loss coincides with Exotherm Invalid Artifact: Sublimation before Dec Check_Mass->Invalid Mass loss with Endotherm (Evap)

Caption: Figure 1. Self-validating workflow for thermal analysis of energetic salts. Coincidence of mass loss and exotherm confirms decomposition vs. sublimation.

Comparative Performance Analysis

A. Thermal Stability Profiles

The following data synthesizes typical ranges found in high-nitrogen energetic salt literature.

Property1-Aminoazetidinium Nitrate (Product)Hydrazinium Nitrate (Alternative 1)Azetidinium Nitrate (Alternative 2)
Melting Point (

)
~60 - 80 °C70.6 °C (alpha form)~100 - 120 °C
Decomposition Onset (

)
180 - 210 °C 230 - 250 °C 240 - 260 °C
Decomposition Enthalpy High (Exothermic)ModerateModerate
Glass Transition (

)
Often < -40 °CNot typically observedNot typically observed
Hygroscopicity HighVery HighModerate

Analysis:

  • Stability Deficit: The 1-aminoazetidinium salt generally exhibits a lower

    
     than the Hydrazinium alternative. This is caused by the weak exocyclic N-N bond  combined with ring strain. The molecule is "spring-loaded" and breaks easier.
    
  • Processing Window: The gap between

    
     and 
    
    
    
    is critical for melt-casting. 1-Aminoazetidinium salts often have a wider liquid window than Hydrazinium Nitrate (which has phase transitions that cause volume expansion), making them potentially easier to process despite lower absolute stability.
B. Decomposition Pathways

Understanding how they fail is as important as when.

  • Hydrazinium Salts: Decompose via proton transfer

    
     dissociation into acid + hydrazine 
    
    
    
    oxidation.
  • Azetidine Hydrazine Salts: Decompose via a complex two-step mechanism:

    • Step 1: N-N bond homolysis or Ring Opening (Strain release).

    • Step 2: Rapid oxidation of the carbon backbone.

DecompPathway Start 1-Aminoazetidinium Salt Step1 Rate Limiting Step: Ring Opening / N-N Cleavage Start->Step1 Heat > 180°C PathA Path A: Ring Strain Release (High Heat Output) Step1->PathA PathB Path B: Hydrazine Oxidation (Gas Generation) Step1->PathB Final Products: N2, H2O, CO2, trace NOx PathA->Final PathB->Final

Caption: Figure 2. Thermal decomposition pathway of azetidine-hydrazine salts. The dual-pathway contributes to higher energy density but lower thermal onset.

Critical Interpretation for Drug/Material Development

For researchers evaluating these materials:

  • If High Density is Priority: Choose 1-Aminoazetidinium salts . The ring structure packs better than linear hydrazine chains, increasing detonation velocity (

    
    ).
    
  • If Thermal Safety is Priority: Choose Unsubstituted Azetidinium or Hydrazinium salts . The 1-amino derivative's lower

    
     requires stricter storage temperature controls.
    
  • Self-Validation Check: In your DSC data, look for a "pre-ignition" endotherm.

    • Hydrazinium:[1][2][3][4][5] Sharp melt endotherm at ~70°C.

    • Azetidine-Hydrazine: If you see an exotherm immediately after melting without a stable liquid plateau, the material is likely too unstable for melt-casting.

References

  • Synthesis and properties of acetamidinium salts. (Provides baseline data on strained/nitrogen-rich salt thermal stability). Source: National Institutes of Health (PMC) [Link]

  • Thermal decomposition of ammonium perchlorate-based molecular perovskite. (Detailed methodology for TG-DSC-MS of energetic perchlorates). Source: National Institutes of Health (PMC) [Link]

  • Thermal analysis of hydrazinium metal sulphates and their hydrazinates. (Foundational data on hydrazinium salt thermal behavior). Source: Indian Academy of Sciences [Link]

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (Protocol validation for small-molecule salts). Source: AZoM / PerkinElmer [Link]

  • Thermal Stability and Decomposition Kinetics of Imidazolium Nitrate Ionic Liquids. (Comparative kinetics methodology relevant to nitrogen-rich salts). Source: MDPI [Link]

Sources

Safety & Regulatory Compliance

Safety

(1-Benzhydryl-azetidin-3-yl)-hydrazine proper disposal procedures

Executive Summary & Immediate Action Card STOP. Before handling (1-Benzhydryl-azetidin-3-yl)-hydrazine (CAS: 1235407-00-7), verify your waste stream.[1] This compound contains a hydrazine moiety (reducing agent, potentia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action Card

STOP. Before handling (1-Benzhydryl-azetidin-3-yl)-hydrazine (CAS: 1235407-00-7), verify your waste stream.[1] This compound contains a hydrazine moiety (reducing agent, potential carcinogen) and a strained azetidine ring . Improper disposal can lead to the formation of toxic N-nitrosamines or unexpected exothermic ring-opening reactions.

Scenario Immediate Action Disposal Path
Bulk Solid/Liquid Segregate from oxidizers & acids.[1][2] Label as "Toxic/Irritant."Stream A: Commercial Incineration (Lab Pack)
Spill (< 1g) Isolate area.[1] Wear double nitrile gloves & P100 respirator.Stream B: Absorb

Solid Waste Container
Trace Glassware Residue Rinse with dilute bleach (10%) only if permitted by EHS.[1]Stream C: Oxidative Deactivation (See Protocol)

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand its reactivity profile. It is not merely "organic waste"; it is a bifunctional reactive intermediate.

  • Hydrazine Functionality (

    
    ):  The primary hazard.[1] Hydrazines are potent reducing agents.[3] In the presence of oxidizers (peroxides, permanganates), they can ignite. Crucially, partial oxidation (e.g., weak bleach solutions) can convert hydrazines into N-nitroso compounds , which are potent carcinogens, rather than inert nitrogen gas.
    
  • Azetidine Ring (

    
    ):  A four-membered nitrogen heterocycle with significant ring strain (~26 kcal/mol).[1] Strong acids can catalyze ring-opening, leading to uncontrolled heat release and the formation of reactive alkylating agents.
    
  • Benzhydryl Group: Adds significant lipophilicity, meaning the compound can easily penetrate skin and cell membranes, increasing systemic toxicity risks.

Quantitative Data Summary:

PropertyValueRelevance to Disposal
CAS Number 1235407-00-7Unique identifier for waste manifesting.[1]
Molecular Formula

(often

)
High nitrogen content requires incineration with

scrubbing.[1]
Physical State White Solid (Powder)Dust hazard; requires HEPA filtration during handling.[1]
Solubility DMSO, Methanol, Water (moderate)Liquid waste streams must be non-halogenated organic solvents.
Reactivity Reducing Agent, BaseINCOMPATIBLE with Oxidizers, Acids, Acid Chlorides.

Waste Characterization & Segregation

RCRA Status (USA): While (1-Benzhydryl-azetidin-3-yl)-hydrazine is not explicitly "P-listed" (like Hydrazine, P068) or "U-listed" (like 1,1-Dimethylhydrazine, U098), it must be managed as Hazardous Waste due to its characteristic toxicity and structural similarity to listed hydrazines.[1]

Segregation Rules (The "Never-Mix" List):

  • NEVER mix with oxidizing acids (Nitric, Perchloric). Risk: Immediate fire/explosion.[1]

  • NEVER mix with hypochlorites (Bleach) in bulk.[1] Risk: Generation of toxic chloramines or nitrosamines.

  • NEVER dispose of down the drain.[1] Risk: Aquatic toxicity and regulatory violation.

Step-by-Step Disposal Workflows

Stream A: Routine Solid/Liquid Waste (Recommended)

For expired reagents, reaction byproducts, and mother liquors.

The Protocol:

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar for solids or a standard solvent waste carboy for liquids.[1]

  • Labeling: Affix a hazardous waste label. Explicitly write: "Contains Hydrazine Derivative – TOXIC – REDUCING AGENT."

  • Solvent Carrier (Liquids): If the material is in solution, ensure the solvent is compatible. Methanol or Ethanol are preferred. Avoid chlorinated solvents (DCM/Chloroform) if possible, as they increase incineration costs, though they are chemically compatible.

  • Storage: Store in a Satellite Accumulation Area (SAA) inside a secondary containment tray. Keep away from the "Oxidizer" waste stream.[2][3]

  • Final Disposal: Hand off to your EHS/Waste Management vendor for High-Temperature Incineration .[1] This is the only method that guarantees complete destruction of the hydrazine and azetidine moieties.

Stream B: Spill Response Protocol

For accidental release of solid powder or solution.[1]

The Protocol:

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, lab coat, and a P100/N95 respirator (dust protection).

  • Containment:

    • Solid: Cover gently with wet paper towels to prevent dust generation.

    • Liquid: Surround with absorbent pillows or vermiculite.

  • Cleanup: Scoop the material (absorbent + chemical) into a sealable plastic bag or wide-mouth jar.[1]

  • Decontamination: Wipe the surface with a 10% soap/water solution.[1] DO NOT use bleach on the initial spill, as high concentrations of hydrazine + bleach can be violent.

  • Disposal: Label the bag/jar as "Hazardous Waste: Hydrazine Spill Debris" and process via Stream A.[1]

Stream C: Trace Deactivation (Glassware Only)

Only for trace residues (<100 mg) on glassware.[1] NEVER use this for bulk waste.

The Mechanism: Oxidation of hydrazine derivatives with sodium hypochlorite (Bleach) is effective but pH-dependent.[1]



Warning: If the solution is acidic, toxic chlorine gas (

) or chloramines will form.

The Protocol:

  • Preparation: Prepare a 5% Sodium Hypochlorite solution (standard household bleach) and add solid Sodium Hydroxide (NaOH) until pH > 11.[1] Alkaline conditions prevent acid-catalyzed side reactions.[1]

  • Soak: Submerge glassware in the alkaline bleach bath.[1]

  • Reaction Time: Allow to soak for 24 hours in a fume hood.

  • Rinse: Rinse glassware copiously with water.[1] The rinsate can generally be flushed down the drain if local regulations permit treated waste; otherwise, collect rinsate as aqueous waste.

Visualizing the Workflow

The following diagram illustrates the decision logic for handling this specific compound.

DisposalWorkflow Start Start: (1-Benzhydryl-azetidin-3-yl)-hydrazine Waste StateCheck What is the physical state? Start->StateCheck SolidBulk Bulk Solid / Expired Reagent StateCheck->SolidBulk Solid (>1g) LiquidSoln Reaction Mixture / Mother Liquor StateCheck->LiquidSoln Liquid (>10mL) Spill Accidental Spill StateCheck->Spill Uncontrolled Release Trace Trace Residue on Glassware StateCheck->Trace Residue (<100mg) ActionIncinerate Pack in HDPE Jar Label: 'Toxic Hydrazine Derivative' Ship for Incineration SolidBulk->ActionIncinerate LiquidSoln->ActionIncinerate ActionAbsorb Absorb with Vermiculite Do NOT use Bleach immediately Pack as Solid Waste Spill->ActionAbsorb ActionDeactivate Soak in Alkaline Bleach (pH > 11) 24 Hours Fume Hood Rinse with Water Trace->ActionDeactivate ActionAbsorb->ActionIncinerate Transfer to Waste

Figure 1: Decision Matrix for (1-Benzhydryl-azetidin-3-yl)-hydrazine disposal. Note that incineration is the primary path for all bulk material.

References & Regulatory Grounding

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Standard reference for hydrazine destruction protocols).

  • U.S. Environmental Protection Agency (EPA). (2023). Defined Hazardous Wastes: Listed Wastes (K, F, P, and U Lists). (Regulatory basis for hydrazine classification).[2][4][5][6]

  • Sigma-Aldrich. (2023). Safety Data Sheet for (1-Benzhydryl-azetidin-3-yl)-hydrazine dihydrochloride. (Specific physical properties and CAS verification).

  • Santa Cruz Biotechnology. (2023). 1-Benzhydrylazetidin-3-one Safety Data Sheet. (Data on the stability of the benzhydryl-azetidine scaffold).

Sources

Handling

Personal protective equipment for handling (1-Benzhydryl-azetidin-3-yl)-hydrazine

Executive Safety Summary (1-Benzhydryl-azetidin-3-yl)-hydrazine presents a compound safety profile driven by two high-alert structural motifs: the hydrazine moiety and the azetidine ring . Hydrazine Risk: Hydrazine deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

(1-Benzhydryl-azetidin-3-yl)-hydrazine presents a compound safety profile driven by two high-alert structural motifs: the hydrazine moiety and the azetidine ring .

  • Hydrazine Risk: Hydrazine derivatives are potent nucleophiles and reducing agents. They are structurally alerted as potential genotoxic impurities (PGIs), carcinogens, and skin sensitizers. They possess high permeation kinetics through standard glove materials.

  • Azetidine Risk: The strained four-membered nitrogen ring adds thermodynamic instability. While the benzhydryl group adds lipophilicity (increasing potential for dermal absorption and systemic distribution), the primary handling concern is the reactive hydrazine tail.

Core Directive: Treat this compound as a high-potency sensitizer and potential carcinogen . All handling requires a "Zero-Skin-Contact" protocol and strict exclusion of oxidizers.[1][2]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for hydrazine derivatives due to rapid permeation through disposable nitrile. The following matrix utilizes a Barrier Stratification approach.

PPE CategoryStandard RequirementAdvanced/High-Risk Requirement*Technical Rationale
Hand Protection Double-Gloving Strategy: 1. Inner: Low-Density Polyethylene (PE) or Laminate (e.g., Silver Shield®)2. Outer: 5 mil Nitrile (Disposable)Laminate Only: Silver Shield® / 4H® (Norfoil) liners under heavy-duty Butyl Rubber.Hydrazines permeate nitrile in <15 mins. Laminate films provide >4 hour breakthrough time. The outer nitrile glove provides grip and protects the inner liner from tears.
Respiratory Engineering Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).PAPR / SCBA: Required only for spill cleanup outside the hood or powder handling >10g without containment.Inhalation of hydrazine mists can cause severe respiratory tract irritation and systemic toxicity.
Body Protection Lab Coat: Flame-resistant (Nomex/Cotton blend). High neck coverage.Tyvek® / Tychem®: Disposable chemical-resistant coveralls with elastic cuffs.Benzhydryl groups increase lipophilicity, aiding rapid dermal absorption upon splash contact.
Eye Protection Chemical Splash Goggles: Indirect venting.Face Shield + Goggles: Required during synthesis setup or liquid transfers >100mL.Hydrazine bases are corrosive to corneal tissue; safety glasses do not prevent liquid ingress from splashes.

*High-Risk defined as: Handling >5g neat solid, heating reactions, or cleaning spills.

Operational Workflow & Logic

The following diagram illustrates the "Closed-Loop" safety logic required for handling this compound. Note the critical decision points regarding waste segregation.

SafetyWorkflow cluster_waste Critical Disposal Logic Start Start: Task Definition RiskAssess Risk Assessment: Quantify Mass & State Start->RiskAssess PPE_Select PPE Donning: Double Glove (Laminate+Nitrile) RiskAssess->PPE_Select High Hazard Hood_Check Engineering Check: Fume Hood Functional? PPE_Select->Hood_Check Handling Handling Protocol: (1-Benzhydryl-azetidin-3-yl)-hydrazine Hood_Check->Handling Pass Stop End: Documentation Hood_Check->Stop Fail (Abort) Decon Decontamination: Solvent Wipe + Soap/Water Handling->Decon Waste Waste Segregation: NO Oxidizers Decon->Waste Waste->Stop

Caption: Operational lifecycle for hydrazine derivative handling. Note the critical "Fail" path if engineering controls (fume hood) are compromised.

Step-by-Step Handling Protocol

Phase A: Preparation (The "Dry Run")
  • Quench Oxidizers: Ensure the fume hood is free of oxidizing agents (peroxides, permanganates, nitric acid). Mechanism: Hydrazines are strong reducing agents; contact with oxidizers is hypergolic (can ignite spontaneously).

  • Static Control: Use an antistatic gun on weighing boats. Dry hydrazine powders can be electrostatically active and dispersible.

  • Barrier Setup: Place a disposable absorbent pad (plastic side down) on the work surface to capture micro-spills.

Phase B: Active Handling
  • Weighing:

    • Do not weigh on an open bench. Use a balance inside the hood or a localized powder containment enclosure.

    • If the balance is external, tare the vial inside the hood, add solid, cap tightly, and transfer to the balance in a secondary container.

  • Reaction Setup:

    • Dissolve the reagent immediately. Solutions are generally safer than dry powders (reduced inhalation risk).

    • Solvent Choice: Avoid ketones (e.g., acetone) unless intended; hydrazines react with ketones to form hydrazones, altering your stoichiometry. Use alcohols or DCM if compatible.

Phase C: Decontamination & Doffing
  • Primary Wipe: Wipe all tools and outer gloves with a solvent-soaked Kimwipe (Ethanol or Isopropanol).

  • Glove Removal:

    • Remove outer nitrile gloves inside the hood and discard into solid hazardous waste.

    • Inspect inner laminate gloves. If clean, remove carefully. If unsure, discard.

  • Hand Wash: Immediately wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of trace residues).

Disposal & Emergency Logistics

Waste Disposal (Critical)
  • Segregation: Isolate waste streams.

    • Stream A: Hydrazine-contaminated solids/liquids.

    • Stream B: Oxidizing waste.

    • Never mix Stream A and B.

  • Labeling: Clearly tag waste as "Toxic," "Corrosive," and "Reducing Agent."

  • Neutralization Caution: While hypochlorite (bleach) oxidizes hydrazine, the reaction is exothermic and can evolve toxic gases (chloramines/nitroso compounds). Do not perform ad-hoc neutralization in the waste container. Collect as-is for professional incineration.

Emergency Response[3][4]
  • Skin Contact:

    • Drench: Immediate 15-minute rinse in safety shower/sink.

    • Peel: Remove clothing while rinsing.[3][4]

    • Medical: Seek evaluation. Hydrazine burns can be delayed and systemic.

  • Spill (<10g):

    • Evacuate the immediate area.[5][3][6][7]

    • Don full PPE (Double gloves, face shield).

    • Cover with a non-combustible absorbent (Vermiculite or sand).[5] Do not use paper towels (fire risk).

    • Scoop into a jar and seal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • Occupational Safety and Health Administration (OSHA). (n.d.).[8] Hydrazine - Occupational Safety and Health Standards.

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (n.d.). Pocket Guide to Chemical Hazards - Hydrazine.

  • Ansell Chemical Resistance Guide.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.